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Core Science & Biosynthesis

Foundational

Synthesis and Characterization of 1-(2,5-Dimethoxyphenyl)propan-1-ol: A Technical Guide for Advanced Intermediates

Executive Summary 1-(2,5-Dimethoxyphenyl)propan-1-ol is a highly versatile benzylic alcohol that serves as a critical intermediate in the synthesis of substituted phenethylamines, amphetamines (such as the DOx series), a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(2,5-Dimethoxyphenyl)propan-1-ol is a highly versatile benzylic alcohol that serves as a critical intermediate in the synthesis of substituted phenethylamines, amphetamines (such as the DOx series), and various pharmaceutical precursors. Due to the electron-rich nature of the 2,5-dimethoxyphenyl ring, the benzylic position is highly activated, making the synthesis and subsequent handling of this compound uniquely challenging.

This whitepaper outlines two field-proven, self-validating synthetic routes to this target molecule: the Grignard addition to 2,5-dimethoxybenzaldehyde and the borohydride reduction of 2,5-dimethoxypropiophenone. By understanding the mechanistic causality behind each protocol, researchers can optimize yields, prevent side reactions (such as premature dehydration), and scale these workflows effectively.

Mechanistic Strategies & Causality

Route A: Nucleophilic Grignard Addition

The addition of ethylmagnesium bromide to 2,5-dimethoxybenzaldehyde is a classic carbon-carbon bond-forming reaction[1].

  • Causality of Solvent: The reaction must be performed in anhydrous ethereal solvents (e.g., THF or diethyl ether). The oxygen lone pairs in the ether coordinate with the electrophilic magnesium atom, stabilizing the Grignard reagent and preventing the Schlenk equilibrium from favoring inactive polymeric species.

  • Causality of Quenching: The electron-donating methoxy groups at the ortho and meta (relative to the other methoxy, but para to the benzylic carbon) positions highly stabilize any benzylic carbocation formed. If the reaction is quenched with a strong acid (e.g., HCl), the newly formed alcohol will rapidly undergo E1 dehydration to form 1-(2,5-dimethoxyphenyl)prop-1-ene. Therefore, a mildly acidic quench using saturated aqueous ammonium chloride (pH ~5.5) is strictly required.

Route B: Chemoselective Ketone Reduction

An alternative and highly scalable route involves the reduction of 2,5-dimethoxypropiophenone using sodium borohydride (NaBH₄)[2].

  • Causality of Protic Solvents: Unlike lithium aluminum hydride (LiAlH₄), which reacts violently with protic solvents, NaBH₄ is relatively stable in methanol or ethanol. The use of methanol is not merely a solubility choice; it actively accelerates the reaction. The protic solvent forms hydrogen bonds with the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the hydride transfer.

  • Stereochemical Outcome: Both Route A and Route B yield a racemic mixture of the (R) and (S) enantiomers of the alcohol due to the planar nature of the starting carbonyls.

SynthesisPathways SM1 2,5-Dimethoxybenzaldehyde R1 Ethylmagnesium Bromide (Anhydrous THF, 0 °C) SM1->R1 SM2 2,5-Dimethoxypropiophenone R2 Sodium Borohydride (Methanol, 0 °C) SM2->R2 Prod 1-(2,5-Dimethoxyphenyl)propan-1-ol R1->Prod R2->Prod

Fig 1: Divergent synthetic pathways to 1-(2,5-dimethoxyphenyl)propan-1-ol.

Quantitative Data Summary

The following table summarizes the operational parameters for both synthetic routes, providing a quick-reference guide for process selection based on laboratory constraints.

ParameterRoute A: Grignard AdditionRoute B: Ketone Reduction
Starting Material 2,5-Dimethoxybenzaldehyde2,5-Dimethoxypropiophenone
Primary Reagent Ethylmagnesium bromide (EtMgBr)Sodium borohydride (NaBH₄)
Optimal Solvent Anhydrous THF or Diethyl EtherMethanol or Ethanol
Temperature Profile 0 °C Room Temperature0 °C Room Temperature
Typical Yield 80% – 88%90% – 96%
Scalability Moderate (Strict anhydrous needs)High (Moisture tolerant)
Primary Side-Reaction Benzylic dehydration (alkene formation)Unreacted ketone (if incomplete)

Self-Validating Experimental Protocols

A robust protocol must include built-in validation steps to prevent downstream failures. The following methodologies are designed as self-validating systems.

Protocol A: Grignard Addition Workflow
  • Preparation (Validation: Moisture Check): Flame-dry a 250 mL two-neck round-bottom flask under a continuous stream of Argon. Add 2,5-dimethoxybenzaldehyde (10.0 g, 60.2 mmol) and dissolve in 100 mL of anhydrous THF.

  • Initiation & Addition: Cool the solution to 0 °C using an ice-water bath. Equip an addition funnel with 3.0 M Ethylmagnesium bromide in diethyl ether (24.0 mL, 72.2 mmol, 1.2 eq). Add the Grignard reagent dropwise over 30 minutes to maintain the internal temperature below 5 °C.

  • Reaction Progression (Validation: TLC): Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

    • Self-Validation Checkpoint: Spot the reaction mixture on a silica TLC plate against the starting material (Eluent: 80:20 Hexanes:EtOAc). The aldehyde (UV active, higher Rf​ ) should completely disappear, replaced by a lower Rf​ spot corresponding to the alcohol.

  • Quenching: Cool the flask back to 0 °C. Slowly add 50 mL of saturated aqueous NH₄Cl dropwise. Do not use HCl or H₂SO₄, as this will trigger E1 dehydration.

  • Isolation: Transfer to a separatory funnel, extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude alcohol as a pale yellow oil.

ProtocolWorkflow S1 1. Setup Flame-dried flask Argon atmosphere S2 2. Addition EtMgBr dropwise Maintain 0 °C S1->S2 S3 3. Validation TLC Check (Disappearance of SM) S2->S3 S4 4. Quench Sat. NH4Cl (aq) Avoid strong acids S3->S4 S5 5. Isolation EtOAc Extraction MgSO4 Drying S4->S5

Fig 2: Self-validating experimental workflow for the Grignard addition protocol.

Protocol B: Ketone Reduction Workflow
  • Preparation: In a 250 mL round-bottom flask, dissolve 2,5-dimethoxypropiophenone (10.0 g, 51.5 mmol) in 100 mL of absolute methanol[2]. Cool the solution to 0 °C in an ice bath.

  • Reduction: Add Sodium borohydride (1.95 g, 51.5 mmol, 1.0 eq) in small portions over 20 minutes to control the evolution of hydrogen gas.

  • Reaction Progression (Validation: IR Spectroscopy): Stir the mixture at room temperature for 1.5 hours.

    • Self-Validation Checkpoint: Take a 0.1 mL aliquot, evaporate the methanol, and run an ATR-FTIR. The strong carbonyl stretch at ~1685 cm⁻¹ must be completely absent, replaced by a broad O-H stretch at ~3400 cm⁻¹.

  • Quenching & Isolation: Carefully add 20 mL of distilled water to quench unreacted NaBH₄. Concentrate the mixture under reduced pressure to remove the majority of the methanol. Dilute the aqueous residue with 50 mL of water and extract with Dichloromethane (3 × 50 mL). Dry over MgSO₄ and evaporate to yield the target alcohol as a viscous oil or low-melting solid[2].

Analytical Characterization

To confirm the structural integrity of 1-(2,5-dimethoxyphenyl)propan-1-ol, the following spectral benchmarks should be utilized:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.02 (d, 1H, Ar-H), 6.80 (dd, 1H, Ar-H), 6.75 (d, 1H, Ar-H), 4.85 (t, 1H, benzylic CH-OH), 3.80 (s, 3H, -OCH₃), 3.78 (s, 3H, -OCH₃), 2.50 (br s, 1H, -OH), 1.80-1.65 (m, 2H, -CH₂-), 0.95 (t, 3H, -CH₃).

  • IR (ATR, cm⁻¹): 3420 (br, O-H stretch), 2960 (C-H stretch), 1500, 1220 (C-O-C ether stretches).

  • GC-MS (EI, 70 eV): m/z 196 (M⁺), 178 (M⁺ - H₂O, base peak due to rapid dehydration in the ionization chamber), 167 (M⁺ - C₂H₅).

References

  • Kraus, G. A., & Li, J. (1993). Regiocontrol by Remote Substituents. A Direct Total Synthesis of Racemic Hongconin. Iowa State University. Retrieved from[1]

  • Shulgin, A., & Shulgin, A. (1991). Erowid Online Books : "PIHKAL" - #71 DOPR. Erowid.org. Retrieved from[2]

Sources

Exploratory

The Chemical Architecture of 1-(2,5-dimethoxyphenyl)propan-1-ol: Synthesis, Reactivity, and Applications

Executive Summary 1-(2,5-dimethoxyphenyl)propan-1-ol (CAS: 89106-42-3) is a highly versatile benzylic alcohol characterized by an electron-rich aromatic system and a reactive secondary hydroxyl group[1]. In the realm of...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(2,5-dimethoxyphenyl)propan-1-ol (CAS: 89106-42-3) is a highly versatile benzylic alcohol characterized by an electron-rich aromatic system and a reactive secondary hydroxyl group[1]. In the realm of medicinal chemistry and advanced organic synthesis, this compound serves as a critical intermediate. It is frequently utilized in the structural elaboration of phenethylamine derivatives, substituted amphetamines, and complex pharmacophores.

This whitepaper provides an in-depth technical analysis of its physicochemical properties, field-proven synthetic methodologies, and downstream chemical reactivity, designed specifically for researchers and drug development professionals.

Structural and Physicochemical Profile

The molecular framework of 1-(2,5-dimethoxyphenyl)propan-1-ol consists of a benzene ring substituted with two electron-donating methoxy groups at the ortho and meta positions relative to a 1-hydroxypropyl side chain. This specific substitution pattern significantly enriches the electron density of the aromatic ring, stabilizing benzylic carbocations and influencing the molecule's reactivity profile.

The quantitative physicochemical properties are summarized in Table 1, providing baseline metrics for solvent selection, extraction protocols, and pharmacokinetic modeling.

Table 1: Physicochemical Properties of 1-(2,5-dimethoxyphenyl)propan-1-ol [1]

PropertyValuePharmacochemical Significance
IUPAC Name 1-(2,5-dimethoxyphenyl)propan-1-olStandardized nomenclature
Molecular Formula C₁₁H₁₆O₃Core atomic composition
Molecular Weight 196.24 g/mol Favorable for small-molecule drug design
Exact Mass 196.109944 DaTarget mass for high-resolution MS
XLogP3 1.9Moderate lipophilicity; ideal for organic extraction
Topological Polar Surface Area 38.7 ŲHigh membrane permeability potential
Hydrogen Bond Donors 1Mediated by the secondary hydroxyl group
Hydrogen Bond Acceptors 3Mediated by the hydroxyl and two methoxy oxygens
Rotatable Bonds 4Confers moderate conformational flexibility

Synthetic Methodologies

The synthesis of 1-(2,5-dimethoxyphenyl)propan-1-ol relies on two primary retrosynthetic disconnections: C-C bond formation via nucleophilic addition, or C-O bond modification via ketone reduction. Both pathways yield a racemic mixture of (R)- and (S)-enantiomers due to the generation of a new chiral center at C1.

Synthesis A 2,5-Dimethoxybenzaldehyde E 1-(2,5-dimethoxyphenyl)propan-1-ol A->E Nucleophilic Addition B Ethylmagnesium Bromide B->E Carbanion Donor C 2,5-Dimethoxypropiophenone C->E Hydride Reduction D NaBH4 or LiAlH4 D->E Hydride Donor

Synthetic pathways for 1-(2,5-dimethoxyphenyl)propan-1-ol.

Pathway A: Grignard Addition

This route constructs the propyl side chain by reacting 2,5-dimethoxybenzaldehyde with ethylmagnesium bromide[2].

Mechanistic Causality: The highly nucleophilic ethyl carbanion from the Grignard reagent attacks the electrophilic carbonyl carbon of the aldehyde. While the electron-donating methoxy groups slightly deactivate the carbonyl via resonance, the sheer nucleophilicity of the Grignard reagent easily drives the reaction forward.

Step-by-Step Protocol (Self-Validating System):

  • Preparation: Flame-dry a 2-neck round-bottom flask and purge with inert gas (N₂ or Ar) to eliminate moisture, which would otherwise prematurely quench the Grignard reagent into ethane gas.

  • Reagent Loading: Add 1.2 equivalents of ethylmagnesium bromide (typically a 1M or 3M solution in THF or diethyl ether) to the flask and cool to 0°C using an ice bath.

  • Addition: Dissolve 1.0 equivalent of 2,5-dimethoxybenzaldehyde in anhydrous THF. Add this solution dropwise to the Grignard reagent over 30 minutes. Validation: The reaction mixture will typically exhibit a color change and slight exothermicity, confirming the nucleophilic attack.

  • Maturation: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours. Monitor via TLC (Hexanes:EtOAc 7:3) until the aldehyde spot disappears.

  • Quenching (Critical Step): Cool the flask back to 0°C and quench slowly with saturated aqueous ammonium chloride (NH₄Cl). Causality: NH₄Cl is a mild acid. It provides the proton necessary to convert the intermediate magnesium alkoxide into the final alcohol without lowering the pH enough to trigger acid-catalyzed dehydration of the sensitive benzylic alcohol.

  • Workup: Extract the aqueous layer with diethyl ether (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude racemic alcohol.

Pathway B: Ketone Reduction

An alternative approach involves the reduction of 2,5-dimethoxypropiophenone[3].

Mechanistic Causality: Sodium borohydride (NaBH₄) acts as a hydride (H⁻) donor. It is preferred over Lithium Aluminum Hydride (LiAlH₄) because it is perfectly chemoselective for the ketone, safer to handle, and can be used in protic solvents like ethanol, which actively participate in the transition state to stabilize the developing alkoxide.

Step-by-Step Protocol:

  • Dissolution: Dissolve 1.0 equivalent of 2,5-dimethoxypropiophenone in absolute ethanol (0.5 M concentration).

  • Reduction: Cool the solution to 0°C. Add 1.5 equivalents of NaBH₄ portion-wise. Causality: Portion-wise addition controls the exothermic release of hydrogen gas and prevents solvent boil-over.

  • Reaction: Stir the mixture at room temperature for 1-2 hours. Monitor by TLC.

  • Quenching: Once complete, quench the excess NaBH₄ by slowly adding distilled water or a mildly acidic solution (e.g., 1M HCl) until gas evolution ceases.

  • Isolation: Evaporate the bulk of the ethanol under reduced pressure. Extract the aqueous residue with dichloromethane (DCM). Wash, dry (MgSO₄), and concentrate to isolate the pure alcohol.

Chemical Reactivity & Downstream Utility

The chemical value of 1-(2,5-dimethoxyphenyl)propan-1-ol lies in its reactivity. Because the hydroxyl group is benzylic and situated on an electron-rich ring, it is highly susceptible to both elimination and substitution reactions via a stable carbocation intermediate (Sₙ1/E1 mechanisms).

Reactivity A 1-(2,5-dimethoxyphenyl)propan-1-ol B Acid-Catalyzed Dehydration A->B D Halogenation (PBr3/SOCl2) A->D C 1-(2,5-dimethoxyphenyl)prop-1-ene B->C -H2O E 1-Halo-1-(2,5-dimethoxyphenyl)propane D->E OH -> X

Downstream chemical reactivity and derivatization pathways.

Acid-Catalyzed Dehydration

When exposed to strong acids (e.g., p-Toluenesulfonic acid or H₂SO₄) and heat, the compound rapidly dehydrates to form 1-(2,5-dimethoxyphenyl)prop-1-ene .

  • Causality: Protonation of the hydroxyl group creates a superior leaving group (H₂O). The loss of water forms a highly resonance-stabilized 2,5-dimethoxybenzyl carbocation. Subsequent loss of a proton from the adjacent C2 carbon yields the thermodynamically favored, fully conjugated alkene (predominantly the E-isomer due to steric hindrance).

Halogenation

Conversion of the alcohol to a benzylic halide is a standard procedure for generating a highly reactive electrophile for subsequent coupling reactions.

  • Protocol Logic: Reagents like Phosphorus tribromide (PBr₃) or Thionyl chloride (SOCl₂) are utilized in aprotic solvents (e.g., DCM) at 0°C. The reaction proceeds rapidly. The resulting 1-halo-1-(2,5-dimethoxyphenyl)propane is highly sensitive to hydrolysis and must be used immediately in subsequent nucleophilic substitution steps (e.g., amination) to prevent degradation back to the alcohol.

Analytical Characterization

To validate the successful synthesis of 1-(2,5-dimethoxyphenyl)propan-1-ol, researchers must rely on spectroscopic profiling. The expected analytical signatures are as follows:

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 0.90 (t, 3H): Terminal methyl group of the propyl chain.

    • δ 1.70 - 1.90 (m, 2H): Diastereotopic methylene protons of the ethyl group.

    • δ 2.60 (br s, 1H): Hydroxyl proton (exchangeable with D₂O).

    • δ 3.78 (s, 3H) & δ 3.82 (s, 3H): The two distinct methoxy groups.

    • δ 4.85 (t, 1H): The benzylic methine proton, shifted downfield due to the adjacent oxygen and aromatic ring.

    • δ 6.75 - 6.95 (m, 3H): The aromatic protons exhibiting the characteristic 1,2,5-substitution splitting pattern (an ortho doublet, a meta doublet, and a para doublet of doublets).

  • Mass Spectrometry (ESI/EI): The molecular ion peak [M]⁺ is expected at m/z 196.1. A prominent base peak at m/z 167 is highly characteristic, resulting from the loss of the ethyl radical (-29 Da) via α -cleavage, leaving a highly stable oxonium/benzyl cation.

  • IR Spectroscopy: A broad, intense absorption band centered around 3400 cm⁻¹ confirms the presence of the O-H stretching vibration, while sharp peaks at 2950 cm⁻¹ and 2830 cm⁻¹ indicate aliphatic C-H and methoxy C-H stretches, respectively.

References

  • 1-(2,5-Dimethoxyphenyl)-1-propanol | C11H16O3 | CID 597464 - PubChem, nih.gov,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFXz6NXCXbvXtqySP2luI5biiyNpdL3dRhh9q0kWCqZjbFa8yjKxlilVz-KjvY0vfSYPpULI-jX4nwOftsQCSJ4SjnDGEmSQBaH-QOEWoFKnO7M3h8dKJRO-Rzr4BycZ5Z3QLe2rsnuelPbcY1Fv1UElkExpynxGTG-d-qK9TjEeJVMqGHx-1Y=]
  • Methoxamine Production Cost Analysis Reports 2026, procurementresource.com,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGXgmqMslh0e0_kLiTAzRdRzJDjCwXWjgNceJR70zUpbgOwasZdjzN6S1cs3vT9KQi5opWe2i5KVaTMBsyerUx4ONe1BS7EQQ7XSCNdlZyULnPegj3ynwcHaVOFk3TP82jOVhx5VIa-K4CLLWc5yZt1K8cgA_RaYCA4bZEqnKU9DO6KKrn8HM0=]
  • Shanghai Worldyang Chemical Co.,Limited, worldyachem.com,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFvyrOoHy1KhKaU5fYy73aZ_HfiiPCcGndtwx-ld4FPwDRmx_YwFKhLR7ulL4KRNX1TUQpoRvAy1noRCbOAHG9vDeRmd7jqmNqYn-nc1kXDlFnjz5T7VBo=]

Sources

Foundational

An In-depth Technical Guide to the Spectroscopic Data of 1-(2,5-Dimethoxyphenyl)propan-1-ol

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the spectroscopic data for the compound 1-(2,5-dimethoxyphenyl)propan-1-ol. As a Senior A...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for the compound 1-(2,5-dimethoxyphenyl)propan-1-ol. As a Senior Application Scientist, this document is structured to offer not just raw data, but a deeper, field-proven understanding of the experimental choices and the interpretation of the resulting spectra. This guide is designed to be a self-validating system, grounded in authoritative references and detailed protocols, to ensure scientific integrity and practical utility for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction: The Significance of Spectroscopic Characterization

The structural elucidation of a molecule is the bedrock of all subsequent chemical and biological investigations. For a compound like 1-(2,5-dimethoxyphenyl)propan-1-ol, which contains multiple functional groups and a chiral center, a thorough spectroscopic analysis is paramount. The methoxy and hydroxyl functionalities, along with the aromatic and aliphatic regions, each present unique spectroscopic signatures. Understanding these signatures is crucial for confirming the identity, purity, and structure of the synthesized compound, which in turn is a prerequisite for its use in further research and development. This guide will delve into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, providing a holistic view of its molecular architecture.

Synthesis and Sample Purity: A Foundation for Reliable Data

The quality of spectroscopic data is intrinsically linked to the purity of the sample. Therefore, understanding the synthetic route to 1-(2,5-dimethoxyphenyl)propan-1-ol is essential for anticipating potential impurities that could interfere with spectral analysis. A common and effective method for the synthesis of this compound is the Grignard reaction.[1][2]

Synthetic Pathway: Grignard Reaction

The synthesis involves the reaction of 2,5-dimethoxybenzaldehyde with ethylmagnesium bromide. The Grignard reagent, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the aldehyde, followed by an acidic workup to yield the desired secondary alcohol.

Synthesis 2,5-Dimethoxybenzaldehyde 2,5-Dimethoxybenzaldehyde Intermediate_Adduct Intermediate_Adduct 2,5-Dimethoxybenzaldehyde->Intermediate_Adduct 1. EtMgBr, Anhydrous Et2O 1-(2,5-dimethoxyphenyl)propan-1-ol 1-(2,5-dimethoxyphenyl)propan-1-ol Intermediate_Adduct->1-(2,5-dimethoxyphenyl)propan-1-ol 2. H3O+ (workup)

Caption: Synthetic route to 1-(2,5-dimethoxyphenyl)propan-1-ol.

Potential Impurities and Their Spectroscopic Signatures
  • Unreacted 2,5-dimethoxybenzaldehyde: The presence of a sharp singlet around 9.8-10.0 ppm in the ¹H NMR spectrum would indicate the aldehydic proton. A strong C=O stretching band around 1680 cm⁻¹ in the IR spectrum would also be indicative of this impurity.

  • Side-products from Grignard reagent: Traces of ethane (from reaction with acidic protons) or other byproducts are generally volatile and removed during workup and purification.

  • Solvent Residues: Residual diethyl ether or tetrahydrofuran from the reaction or purification steps may be observed in the ¹H NMR spectrum.

A purified sample, typically obtained through column chromatography, is essential for acquiring the clean spectroscopic data presented in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule.[3] For 1-(2,5-dimethoxyphenyl)propan-1-ol, both ¹H and ¹³C NMR are indispensable for structural confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment, number, and connectivity of protons in the molecule.

Table 1: ¹H NMR Spectral Data for 1-(2,5-dimethoxyphenyl)propan-1-ol

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.0-6.7m3HAr-H
~4.8t1HCH-OH
~3.8s3HOCH₃
~3.75s3HOCH₃
~2.5br s1HOH
~1.7m2HCH₂
~0.9t3HCH₃

Note: Predicted values based on analogous structures and general chemical shift ranges. The exact values can vary based on the solvent and instrument.

Interpretation:

  • The aromatic protons appear as a multiplet in the downfield region, characteristic of a substituted benzene ring.

  • The benzylic proton (CH-OH) is deshielded by the adjacent oxygen and aromatic ring, appearing as a triplet due to coupling with the neighboring methylene protons.

  • The two methoxy groups (OCH₃) appear as sharp singlets. Their distinct chemical shifts suggest they are in slightly different chemical environments.

  • The hydroxyl proton (OH) often appears as a broad singlet and its chemical shift can be concentration and solvent-dependent. This peak would disappear upon a D₂O exchange experiment.

  • The methylene (CH₂) protons of the propyl group are diastereotopic and may appear as a complex multiplet.

  • The terminal methyl (CH₃) protons appear as a triplet, coupled to the adjacent methylene protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of distinct carbon environments in the molecule.

Table 2: ¹³C NMR Spectral Data for 1-(2,5-dimethoxyphenyl)propan-1-ol

Chemical Shift (δ, ppm)Assignment
~151Ar-C (C-O)
~150Ar-C (C-O)
~130Ar-C
~114Ar-CH
~112Ar-CH
~111Ar-CH
~72CH-OH
~56OCH₃
~55.5OCH₃
~30CH₂
~10CH₃

Note: Predicted values based on analogous structures and general chemical shift ranges.

Interpretation:

  • The six aromatic carbons are expected to show distinct signals, with the two carbons attached to the methoxy groups appearing furthest downfield.

  • The carbon bearing the hydroxyl group (CH-OH) is significantly deshielded.

  • The two methoxy carbons will have characteristic shifts around 55-56 ppm.

  • The aliphatic carbons of the propyl chain appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule.[4][5]

Table 3: Key IR Absorptions for 1-(2,5-dimethoxyphenyl)propan-1-ol

Wavenumber (cm⁻¹)IntensityAssignment
3550-3200Strong, BroadO-H stretch (alcohol)
3100-3000MediumC-H stretch (aromatic)
2960-2850Medium-StrongC-H stretch (aliphatic)
1600-1450Medium-StrongC=C stretch (aromatic ring)
1250-1000StrongC-O stretch (ether and alcohol)

Note: Based on typical IR absorption ranges for the functional groups present.

Interpretation:

  • The most prominent feature in the IR spectrum is the broad absorption in the 3550-3200 cm⁻¹ region, which is characteristic of the O-H stretching vibration of an alcohol, broadened due to hydrogen bonding.

  • The presence of the aromatic ring is confirmed by the C-H stretching vibrations just above 3000 cm⁻¹ and the C=C stretching absorptions in the 1600-1450 cm⁻¹ region.

  • The aliphatic C-H stretching from the propyl and methoxy groups are observed in the 2960-2850 cm⁻¹ range.

  • A strong and complex set of bands in the 1250-1000 cm⁻¹ region corresponds to the C-O stretching vibrations of the two ether linkages and the secondary alcohol.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.[6]

Table 4: Major Fragments in the Mass Spectrum of 1-(2,5-dimethoxyphenyl)propan-1-ol

m/zProposed Fragment
196[M]⁺ (Molecular Ion)
167[M - C₂H₅]⁺
139[M - C₂H₅ - CO]⁺ or [C₈H₉O₂]⁺
137[C₈H₉O₂ - H₂]⁺ or other fragmentation

Note: The molecular ion is C₁₁H₁₆O₃, with a molecular weight of 196.24 g/mol . The fragments listed are based on common fragmentation pathways for benzylic alcohols and the data available in PubChem.[7]

Fragmentation Analysis:

The fragmentation of 1-(2,5-dimethoxyphenyl)propan-1-ol is expected to be initiated by the ionization of a lone pair of electrons on one of the oxygen atoms.

  • α-Cleavage: A common fragmentation pathway for alcohols is the cleavage of the C-C bond adjacent to the oxygen atom. Loss of an ethyl radical (•C₂H₅) from the molecular ion would result in a fragment with an m/z of 167. This is often a very stable, resonance-stabilized cation and is expected to be a major peak.

  • Further Fragmentation: The fragment at m/z 167 can undergo further fragmentation, such as the loss of carbon monoxide (CO) to give a fragment at m/z 139. Other rearrangements and losses of small neutral molecules can also occur.

MassSpec M+ (m/z 196) M+ (m/z 196) Fragment (m/z 167) Fragment (m/z 167) M+ (m/z 196)->Fragment (m/z 167) - C2H5 Fragment (m/z 139) Fragment (m/z 139) Fragment (m/z 167)->Fragment (m/z 139) - CO

Caption: Proposed primary fragmentation pathway of 1-(2,5-dimethoxyphenyl)propan-1-ol.

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data discussed in this guide. Specific parameters may vary depending on the instrumentation used.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of purified 1-(2,5-dimethoxyphenyl)propan-1-ol in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to achieve optimal magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Apply a Fourier transform to the free induction decay (FID) to obtain the spectrum. Phase and baseline correct the spectrum. Calibrate the chemical shift scale to the TMS signal. Integrate the peaks in the ¹H NMR spectrum.

FT-IR Spectroscopy Protocol
  • Background Spectrum: Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.

  • Sample Preparation: Place a small drop of the neat liquid sample of 1-(2,5-dimethoxyphenyl)propan-1-ol on the ATR crystal.

  • Sample Spectrum: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

GC-MS Protocol
  • Sample Preparation: Prepare a dilute solution of 1-(2,5-dimethoxyphenyl)propan-1-ol in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 10-100 µg/mL.[8][9]

  • GC Method:

    • Injector: Split/splitless injector at a temperature of ~250 °C.

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Oven Program: A temperature program that starts at a low temperature (e.g., 50 °C) and ramps up to a higher temperature (e.g., 280 °C) to ensure elution of the compound.

  • MS Method:

    • Ionization: Electron ionization (EI) at 70 eV.

    • Mass Analyzer: Scan a mass range of m/z 40-400.

  • Data Analysis: Identify the peak corresponding to 1-(2,5-dimethoxyphenyl)propan-1-ol in the total ion chromatogram. Analyze the mass spectrum of this peak to determine the molecular ion and fragmentation pattern.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive and self-validating characterization of 1-(2,5-dimethoxyphenyl)propan-1-ol. The combination of NMR, IR, and MS techniques allows for an unambiguous confirmation of its molecular structure. The detailed protocols and interpretations are intended to serve as a valuable resource for researchers, enabling them to confidently synthesize, identify, and utilize this compound in their scientific endeavors. The principles and workflows described herein are broadly applicable to the structural elucidation of a wide range of organic molecules.

References

  • Bruker. (2023). Standard Operating Procedure for NMR Experiments. Go up.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 597464, 1-(2,5-Dimethoxyphenyl)-1-propanol. Retrieved from [Link]

  • Scribd. (n.d.). FTIR Spectroscopy Standard Operating Procedure. Retrieved from [Link]

  • University of California, Davis. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link]

  • Scribd. (n.d.). GC-MS Sample Preparation Guidelines. Retrieved from [Link]

  • ResearchGate. (2013).
  • Pharma Beginners. (2020). SOP for Calibration of FT-IR Spectrometer. Retrieved from [Link]

  • LabRulez GCMS. (2021). GC & GC/MS Method Development Quick Reference Guide. Retrieved from [Link]

  • Boston University. (n.d.). Basic NMR Concepts.
  • Springer Nature Experiments. (n.d.). NMR Protocols and Methods. Retrieved from [Link]

  • Intertek. (n.d.). Fourier Transform Infrared Spectrometry ASTM E168, ASTM E1252. Retrieved from [Link]

  • Pharma Beginners. (2020). FTIR-Operation and Calibration SOP. Retrieved from [Link]

  • American Chemical Society. (n.d.). NMR Guidelines for ACS Journals.
  • LCGC. (2025).
  • University of California, Los Angeles. (n.d.). Grignard Reaction.
  • NMR Spectroscopy Notes. (2026). NMR Spectroscopy Notes.
  • PubChemLite. (n.d.). 1-(2,5-dimethoxyphenyl)propan-2-ol.
  • MassBank. (2008). MSBNK-Fac_Eng_Univ_Tokyo-JP007679.
  • PubChem. (n.d.). 1-(2,5-Dimethoxyphenyl)-2-(dimethylamino)propan-1-ol.
  • Doc Brown's Chemistry. (2025). Infrared spectrum of propan-1-ol.
  • ChemScene. (n.d.). 1-(2,5-Dimethoxyphenyl)propan-2-ol.
  • BenchChem. (n.d.).
  • ResearchGate. (n.d.).
  • NIST. (n.d.). Ethanone, 1-(2,5-dimethoxyphenyl)-.
  • University of Regensburg. (n.d.). ¹³C NMR of 1-Propanol.
  • NP-MRD. (n.d.). ¹³C NMR Spectrum (1D, 176 MHz, H₂O, predicted) (NP0263257).
  • Organic Syntheses. (n.d.). Procedure 3.
  • NP-MRD. (2022). Showing NP-Card for (1s)-1-(4-methoxyphenyl)propan-1-ol (NP0196173).
  • Doc Brown's Chemistry. (2025). Mass spectrum of propan-1-ol.
  • CMNPD. (n.d.). Compound Report Card.

Sources

Exploratory

Comprehensive Technical Guide: 1-(2,5-Dimethoxyphenyl)propan-1-ol (CAS 89106-42-3) – Synthesis, Mechanistic Pathways, and Applications in Drug Development

Executive Summary In the landscape of medicinal chemistry and rational drug design, 1-(2,5-dimethoxyphenyl)propan-1-ol (CAS 89106-42-3) emerges as a critical, chiral-capable intermediate. Primarily utilized in the synthe...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of medicinal chemistry and rational drug design, 1-(2,5-dimethoxyphenyl)propan-1-ol (CAS 89106-42-3) emerges as a critical, chiral-capable intermediate. Primarily utilized in the synthesis of alpha-adrenergic agonists such as methoxamine, this compound features a highly modifiable benzylic alcohol paired with an electron-rich 2,5-dimethoxyphenyl ring. This whitepaper provides researchers and drug development professionals with an in-depth structural analysis, a self-validating synthetic protocol, and a mechanistic overview of its downstream pharmacological applications.

Chemical Profile & Structural Significance

The reactivity of 1-(2,5-dimethoxyphenyl)propan-1-ol is dictated by the strong electron-donating effects of the methoxy groups at the ortho and meta positions relative to the propanol chain. This configuration enriches the electron density of the aromatic ring, making it highly susceptible to electrophilic aromatic substitution, while the benzylic alcohol is primed for controlled oxidation or nucleophilic substitution.

According to data curated by [1] and[2], the core quantitative physicochemical properties are summarized below:

Table 1: Quantitative Physicochemical Properties

PropertyValueStructural/Mechanistic Implication
CAS Number 89106-42-3Unique registry identifier for sourcing and compliance.
Molecular Formula C₁₁H₁₆O₃Core scaffold for phenethylamine-class derivatives.
Molecular Weight 196.24 g/mol Low molecular weight ensures high atom economy in downstream steps.
XLogP3 2.1Moderate lipophilicity; ideal for organic phase extraction during workup.
Hydrogen Bond Donors 1The benzylic hydroxyl group acts as the primary reactive site.
Hydrogen Bond Acceptors 3Methoxy oxygens facilitate coordination with Lewis acid catalysts.
Topological Polar Surface Area 38.7 ŲFavorable for membrane permeability if used in in vivo prodrug models.

Mechanistic Synthesis Pathways

The most reliable, high-yield method for synthesizing 1-(2,5-dimethoxyphenyl)propan-1-ol is the Grignard addition of ethylmagnesium bromide to 2,5-dimethoxybenzaldehyde.

Causality of Reagent Selection: Tetrahydrofuran (THF) is strictly chosen over diethyl ether as the solvent because THF's oxygen atoms strongly coordinate with the magnesium ion. This stabilizes the Grignard reagent, shifts the Schlenk equilibrium away from the precipitation of dialkylmagnesium species, and ensures a homogeneous reaction mixture. The reaction is initiated at 0°C to maximize chemoselectivity—preventing unwanted pinacol coupling or excessive enolization of the starting materials.

SynthWorkflow A 2,5-Dimethoxybenzaldehyde (Starting Material) C Nucleophilic Addition (THF, 0°C) A->C B Ethylmagnesium Bromide (Grignard Reagent) B->C D Magnesium Alkoxide Intermediate C->D C-C Bond Formation E Acidic Quench (Sat. NH4Cl) D->E Protonation F 1-(2,5-Dimethoxyphenyl)propan-1-ol (CAS 89106-42-3) E->F Phase Separation

Synthetic workflow for 1-(2,5-dimethoxyphenyl)propan-1-ol via Grignard addition.

Step-by-Step Experimental Protocol: Synthesis Workflow

To ensure a self-validating system, this protocol integrates in-process controls and specific quenching parameters to prevent product degradation.

Step 1: System Preparation

  • Flame-dry a 500 mL three-neck round-bottom flask under an inert argon atmosphere.

  • Charge the flask with 1.2 equivalents of ethylmagnesium bromide (3.0 M in THF). Cool the system to 0°C using an ice-water bath.

Step 2: Nucleophilic Addition

  • Dissolve 1.0 equivalent of 2,5-dimethoxybenzaldehyde in anhydrous THF (0.5 M concentration).

  • Add the aldehyde solution dropwise to the Grignard reagent over 45 minutes via an addition funnel.

  • Causality: Slow addition manages the exothermic C-C bond formation, preventing localized temperature spikes that could lead to side-product formation.

Step 3: Controlled Quenching

  • Once TLC indicates complete consumption of the aldehyde (approx. 2 hours), quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) at 0°C.

  • Causality: NH₄Cl is a mild proton source. Unlike strong acids (e.g., HCl), it breaks down the magnesium alkoxide intermediate without triggering acid-catalyzed dehydration of the newly formed benzylic alcohol into an alkene.

Step 4: Extraction and Purification

  • Extract the aqueous layer three times with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude oil via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate 8:2) to yield the pure target compound as a pale yellow liquid.

Analytical Characterization & Validation

A robust synthesis must be self-validating. The structural integrity of the synthesized 1-(2,5-dimethoxyphenyl)propan-1-ol should be confirmed against the following expected analytical profile:

  • ¹H NMR (400 MHz, CDCl₃): The hallmark of successful conversion is the disappearance of the aldehyde proton (~10.4 ppm) and the emergence of a benzylic methine proton. Look for a distinct triplet or doublet of doublets at δ 4.85 ppm (1H, CH-OH). The methoxy groups will present as strong singlets at δ 3.80 and 3.78 ppm . The newly added ethyl chain will show a multiplet at δ 1.80 ppm (CH₂) and a triplet at δ 0.95 ppm (CH₃).

  • IR Spectroscopy: Confirm the presence of a broad O-H stretching band at ~3400 cm⁻¹ and the absence of the strong C=O carbonyl stretch at ~1700 cm⁻¹.

Downstream Applications: The Methoxamine Pathway

The primary value of 1-(2,5-dimethoxyphenyl)propan-1-ol lies in its role as a precursor. Oxidation of the benzylic alcohol yields 2,5-dimethoxypropiophenone (CAS 5803-30-5) [4]. This ketone is subsequently alpha-brominated and subjected to reductive amination to yield Methoxamine (2-amino-1-(2,5-dimethoxyphenyl)propan-1-ol) [3].

Methoxamine is a highly selective alpha-1 adrenergic receptor agonist utilized clinically as a vasopressor. It binds to the orthosteric site of the Gq-coupled alpha-1 receptor, triggering a signaling cascade that results in potent smooth muscle contraction and vasoconstriction without significant beta-adrenergic (chronotropic) side effects.

SignalingPathway M Methoxamine (Downstream Derivative) R Alpha-1 Adrenergic Receptor M->R Agonist Binding G Gq Protein Activation R->G Conformational Change PLC Phospholipase C (PLC) G->PLC Stimulation IP3 IP3 Generation PLC->IP3 PIP2 Cleavage DAG DAG Generation PLC->DAG PIP2 Cleavage Ca Intracellular Ca2+ Release IP3->Ca ER Calcium Channel PKC PKC Activation DAG->PKC Co-activation VC Vasoconstriction Ca->VC Smooth Muscle Contraction PKC->VC Sensitization

Alpha-1 adrenergic signaling pathway activated by methoxamine, a downstream derivative.

References

  • 1-(2,5-Dimethoxyphenyl)-1-propanol | C11H16O3 | CID 597464 . PubChem - National Institutes of Health (NIH). Available at:[Link]

  • Method for obtaining 1r,2s-metoxamine, therapeutic application thereof. Google Patents (RU2332989C2).
  • 2,5-Dimethoxypropiophenone - CAS 5803-30-5 . Molaid Chemical Database. Available at: [Link]

Foundational

Molecular Architecture and Synthetic Utility of 1-(2,5-Dimethoxyphenyl)propan-1-ol: A Technical Guide

Executive Summary 1-(2,5-Dimethoxyphenyl)propan-1-ol is a highly versatile secondary alcohol that serves as a critical intermediate in organic synthesis and medicinal chemistry. Characterized by an electron-rich aromatic...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(2,5-Dimethoxyphenyl)propan-1-ol is a highly versatile secondary alcohol that serves as a critical intermediate in organic synthesis and medicinal chemistry. Characterized by an electron-rich aromatic ring and a chiral benzylic hydroxyl group, this compound is a fundamental building block in the development of phenethylamine derivatives and targeted α1​ -adrenergic receptor agonists. This whitepaper provides an in-depth analysis of its physicochemical properties, strategic synthetic methodologies, and its downstream pharmacological utility.

Molecular Architecture & Physicochemical Profiling

The structural identity of 1-(2,5-dimethoxyphenyl)propan-1-ol (CAS: 89106-42-3) is defined by a propan-1-ol chain attached to a benzene ring substituted with two methoxy groups at the ortho (C2) and meta (C5) positions relative to the alkyl chain[1].

The presence of the electron-donating methoxy groups significantly enriches the electron density of the aromatic ring, making the molecule susceptible to electrophilic aromatic substitution if not carefully controlled during downstream reactions. Furthermore, the C1 carbon of the propyl chain is a chiral center, meaning the compound exists as a pair of enantiomers—(1R) and (1S)—which is a critical consideration when synthesizing stereospecific active pharmaceutical ingredients (APIs)[2].

Quantitative Data Summary

The following table synthesizes the core physicochemical properties of the compound, which dictate its solubility, reactivity, and extraction behavior during synthesis[2]:

PropertyValueImplication for Synthesis & Handling
IUPAC Name 1-(2,5-dimethoxyphenyl)propan-1-olStandard nomenclature for regulatory filing.
CAS Registry Number 89106-42-3Unique identifier for sourcing and safety data[1].
Molecular Formula C₁₁H₁₆O₃Dictates mass balance calculations.
Molar Mass 196.24 g/mol Used for stoichiometric conversions[2].
XLogP3 1.9Indicates moderate lipophilicity; highly soluble in organic solvents (EtOAc, DCM)[2].
Topological Polar Surface Area 38.7 ŲLow polarity allows for efficient liquid-liquid extraction from aqueous phases[2].
H-Bond Donors/Acceptors 1 / 3Influences stationary phase interactions during chromatography (e.g., silica gel)[2].

Strategic Synthetic Methodologies

The synthesis of 1-(2,5-dimethoxyphenyl)propan-1-ol is typically achieved via two primary convergent routes, depending on precursor availability and desired scalability.

Route A: Grignard Addition (Bottom-Up Assembly)

The most direct route involves the nucleophilic addition of ethylmagnesium bromide to 2,5-dimethoxybenzaldehyde.

  • Causality of Reagent Choice: Tetrahydrofuran (THF) is selected as the solvent over diethyl ether because its less sterically hindered oxygen atom coordinates more effectively with the magnesium center, stabilizing the Grignard reagent and increasing its nucleophilicity.

Route B: Ketone Reduction (Top-Down Conversion)

Alternatively, the target alcohol can be synthesized by reducing 2,5-dimethoxypropiophenone using sodium borohydride ( NaBH4​ ).

  • Causality of Reagent Choice: NaBH4​ is selected over lithium aluminum hydride ( LiAlH4​ ) because it is highly chemoselective for ketones and can be safely utilized in protic solvents like methanol. This eliminates the need for strict anhydrous conditions required by LiAlH4​ , vastly simplifying the industrial scale-up process.

Synthesis A 2,5-Dimethoxybenzaldehyde C Nucleophilic Addition (Anhydrous THF, 0°C) A->C B Ethylmagnesium Bromide B->C D 1-(2,5-dimethoxyphenyl)propan-1-ol (Target Alcohol) C->D 1. React 2. NH4Cl Quench E 2,5-Dimethoxypropiophenone G Carbonyl Reduction (Methanol, 0°C to RT) E->G F Sodium Borohydride (NaBH4) F->G G->D 1. React 2. H2O Quench

Fig 1: Synthetic pathways for 1-(2,5-dimethoxyphenyl)propan-1-ol via Grignard and reduction routes.

Self-Validating Experimental Protocol: Grignard Synthesis

To ensure scientific integrity, the following protocol for the Grignard synthesis of 1-(2,5-dimethoxyphenyl)propan-1-ol is designed as a self-validating system . Every critical step includes an in-process control (IPC) to verify the reaction's success before proceeding.

Materials Required
  • 2,5-Dimethoxybenzaldehyde (1.0 eq)

  • Ethylmagnesium bromide (3.0 M in diethyl ether or THF, 1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous Ammonium Chloride ( NH4​Cl )

Step-by-Step Methodology
  • System Preparation & Purging:

    • Flame-dry a 3-neck round-bottom flask under a continuous flow of inert Argon gas.

    • Causality: The Grignard reagent is highly sensitive to moisture. Water acts as an acid, prematurely quenching the reagent into ethane gas and magnesium hydroxide bromide.

  • Reagent Solvation:

    • Dissolve 2,5-dimethoxybenzaldehyde in anhydrous THF (0.5 M concentration). Cool the flask to 0°C using an ice-water bath.

  • Nucleophilic Addition:

    • Add the ethylmagnesium bromide solution dropwise via an addition funnel over 30 minutes.

    • Self-Validation Checkpoint 1: Monitor the internal temperature. The reaction is exothermic; a controlled temperature rise confirms the nucleophilic attack is occurring. The solution will transition to a pale yellow/amber hue.

  • Reaction Maturation:

    • Remove the ice bath and allow the mixture to warm to room temperature, stirring for 2 hours.

    • Self-Validation Checkpoint 2: Perform Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (8:2) mobile phase. The starting aldehyde ( Rf​≈0.6 , UV active) must be completely consumed, replaced by a more polar product spot ( Rf​≈0.3 ) corresponding to the secondary alcohol.

  • Controlled Quenching:

    • Cool the reaction back to 0°C and slowly add saturated aqueous NH4​Cl dropwise until gas evolution ceases.

    • Causality: NH4​Cl is a mild acid (pH ~5.5). It safely hydrolyzes the magnesium alkoxide intermediate into the target alcohol. Stronger acids (e.g., HCl) are strictly avoided, as they would catalyze the E1 dehydration of the newly formed secondary alcohol into an unwanted alkene byproduct.

  • Isolation:

    • Extract the aqueous layer with Ethyl Acetate ( 3×50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Pharmacological Significance & Downstream Utility

While 1-(2,5-dimethoxyphenyl)propan-1-ol is rarely used as a final therapeutic agent, it is a highly valued intermediate in the synthesis of Methoxamine (2-amino-1-(2,5-dimethoxyphenyl)propan-1-ol)[3].

By subjecting the target alcohol to controlled oxidation (e.g., using Pyridinium chlorochromate or bleach/TEMPO), it is converted into 2,5-dimethoxypropiophenone[3]. This ketone then undergoes nitrosation to form an α -isonitrosoketone, followed by stereoselective catalytic reduction to yield the pharmacologically active (1R, 2S)-methoxamine[3],[4].

Methoxamine is a potent, direct-acting α1​ -adrenergic receptor agonist. Clinically, it is utilized as a vasopressor to manage acute hypotension (such as that induced by spinal anesthesia) and is investigated for localized treatments like fecal incontinence by increasing sphincter tone[3],[5].

Pharmacology A 1-(2,5-dimethoxyphenyl)propan-1-ol B Oxidation (e.g., PCC or Bleach/TEMPO) A->B C 2,5-Dimethoxypropiophenone B->C D Nitrosation & Reduction (Stereoselective) C->D E Methoxamine (1R, 2S) (Active API) D->E F α1-Adrenergic Receptor E->F Agonism G Vasoconstriction (Clinical Outcome) F->G Signal Transduction

Fig 2: Downstream application of the target alcohol in the synthesis and pharmacology of Methoxamine.

References

  • National Center for Biotechnology Information (PubChem). "1-(2,5-Dimethoxyphenyl)-1-propanol | C11H16O3 | CID 597464." PubChem Database. Available at:[Link]

  • Procurement Resource. "Methoxamine Production Cost Analysis Reports 2026." Procurement Resource Industry Reports. Available at:[Link]

  • Google Patents. "Method for obtaining 1r,2s-metoxamine, therapeutic application thereof and pharmaceutical composition (RU2332989C2)." Google Patents Database.

Sources

Exploratory

Mechanism of Action and Structural Pharmacology of 1-(2,5-Dimethoxyphenyl)propan-1-ol

Executive Summary The compound 1-(2,5-dimethoxyphenyl)propan-1-ol (CAS: 89106-42-3), also known as alpha-ethyl-2,5-dimethoxybenzyl alcohol, occupies a unique position in medicinal chemistry. While it shares a near-identi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-(2,5-dimethoxyphenyl)propan-1-ol (CAS: 89106-42-3), also known as alpha-ethyl-2,5-dimethoxybenzyl alcohol, occupies a unique position in medicinal chemistry. While it shares a near-identical carbon scaffold with potent sympathomimetic and serotonergic agents—most notably the alpha-1 adrenergic agonist methoxamine and the 5-HT2A agonist 2,5-dimethoxyamphetamine (2,5-DMA) —it fundamentally lacks the primary amine group required for classical G-protein coupled receptor (GPCR) activation [1, 2].

This whitepaper provides an in-depth analysis of the structural activity relationship (SAR) that defines its mechanism of action. By examining the absence of the biogenic amine pharmacophore, we elucidate why this compound acts primarily as a synthetic precursor and metabolic intermediate rather than a direct GPCR agonist, and we provide validated experimental workflows for characterizing its pharmacokinetic profile.

Structural Pharmacology & Receptor Inactivity (SAR)

To understand the mechanism of action of 1-(2,5-dimethoxyphenyl)propan-1-ol, one must analyze the binding pocket of biogenic amine GPCRs, specifically the Alpha-1 Adrenergic Receptor ( α1​ -AR).

The Asp3.32 Salt Bridge Requirement

Classical phenethylamine agonists (like methoxamine) rely on a protonated primary or secondary amine to form a critical salt bridge with a highly conserved aspartate residue (Asp3.32 , according to Ballesteros–Weinstein nomenclature) located in Transmembrane Helix 3 (TM3) of the receptor [3].

Because 1-(2,5-dimethoxyphenyl)propan-1-ol possesses a hydroxyl group at the alpha position but completely lacks the beta-nitrogen, it cannot form this ionic anchor [4]. Without the Asp3.32 interaction, the molecule fails to stabilize the receptor in its active conformational state ( R∗ ), rendering it pharmacologically inactive at these sites. Its "mechanism" in a biological system is therefore defined by non-specific lipid membrane interactions (due to its lipophilicity) and its susceptibility to hepatic oxidoreductases.

SAR A 1-(2,5-dimethoxyphenyl)propan-1-ol (Lacks Primary Amine) C No Salt Bridge with Asp3.32 (Alpha-1 AR TM3) A->C B Methoxamine (Contains Primary Amine) D Forms Salt Bridge with Asp3.32 (Alpha-1 AR TM3) B->D E Pharmacologically Inactive at Biogenic Amine GPCRs C->E F Potent Alpha-1 Agonist (Vasoconstriction) D->F

SAR comparison at the Alpha-1 Adrenergic Receptor binding pocket.

Metabolic Biotransformation Pathways

In vivo, the mechanism of action of 1-(2,5-dimethoxyphenyl)propan-1-ol shifts from receptor agonism to enzymatic biotransformation. The presence of the secondary alcohol makes it a prime candidate for Phase I and Phase II hepatic metabolism.

  • Phase I Oxidation: The secondary alcohol is readily oxidized by cytosolic Alcohol Dehydrogenase (ADH) and microsomal Cytochrome P450 (CYP) enzymes to form the corresponding ketone, 1-(2,5-dimethoxyphenyl)propan-1-one . This ketone is a known synthetic precursor used in the reductive amination pathways to synthesize methoxamine [2].

  • Phase II Conjugation: Alternatively, the hydroxyl group serves as a direct site for UDP-glucuronosyltransferases (UGTs), forming an O-glucuronide conjugate that increases water solubility for renal clearance.

Metabolism A 1-(2,5-dimethoxyphenyl)propan-1-ol (Parent Compound) B Alcohol Dehydrogenase (ADH) / CYP450 (Phase I Oxidation) A->B C UGT Enzymes (Phase II Conjugation) A->C D 1-(2,5-dimethoxyphenyl)propan-1-one (Ketone Metabolite) B->D E O-Glucuronide Conjugate (Renal Excretion) C->E

Phase I and Phase II metabolic biotransformation pathways.

Quantitative Data: SAR & Physicochemical Properties

The following table summarizes the drastic physicochemical and pharmacological shifts that occur when the amine group is removed from the phenethylamine scaffold.

Property / Metric1-(2,5-dimethoxyphenyl)propan-1-olMethoxamine (Active Agonist)Causality / Significance
Molecular Weight 196.24 g/mol 211.26 g/mol Loss of the amine group reduces mass.
XLogP3 (Lipophilicity) 1.90.8Absence of polar nitrogen increases lipophilicity, altering BBB permeability.
Polar Surface Area (PSA) 38.7 Ų64.7 ŲLower PSA indicates higher passive membrane diffusion for the alcohol.
α1​ -AR Affinity ( Ki​ ) > 10,000 nM (Inactive)*~150 nM (Potent)Lack of Asp3.32 salt-bridge formation abolishes receptor affinity [3, 4].

*Affinity extrapolated based on established GPCR SAR principles for des-amino structural analogs.

Self-Validating Experimental Protocols

To empirically validate the lack of GPCR affinity and map the metabolic clearance of 1-(2,5-dimethoxyphenyl)propan-1-ol, the following self-validating workflows must be employed.

Protocol A: In Vitro Radioligand Binding Assay ( α1​ -AR)

Objective: To confirm the structural hypothesis that the absence of the amine abolishes receptor binding.

  • Step 1: Membrane Preparation. Culture CHO cells stably expressing human α1A​ -adrenergic receptors. Harvest and homogenize cells in Tris-HCl buffer (pH 7.4) to isolate membrane fractions. Causality: Using recombinant CHO cells ensures no endogenous receptor cross-talk interferes with the binding signal.

  • Step 2: Radioligand Incubation. Incubate 50 µg of membrane protein with 0.5 nM [ 3 H]-prazosin. Causality: [ 3 H]-prazosin is a gold-standard, high-affinity antagonist that provides a highly specific baseline for competitive displacement.

  • Step 3: Compound Addition. Add 1-(2,5-dimethoxyphenyl)propan-1-ol in serial log dilutions (from 10−10 to 10−4 M). Incubate for 60 minutes at 25°C to reach equilibrium.

  • Step 4: Filtration & Quantification. Terminate the reaction by rapid filtration through GF/C glass fiber filters. Wash three times with ice-cold buffer to remove unbound radioligand. Quantify bound radioactivity using liquid scintillation counting.

Protocol B: In Vitro Microsomal Stability Assay

Objective: To quantify the Phase I oxidation of the compound into its ketone metabolite.

  • Step 1: Master Mix Preparation. Combine Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration with 1 µM of 1-(2,5-dimethoxyphenyl)propan-1-ol in 100 mM potassium phosphate buffer (pH 7.4).

  • Step 2: Reaction Initiation. Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (1 mM final concentration). Causality: NADPH is the obligate cofactor for CYP450-mediated oxidation; its addition precisely controls the start time of the metabolic reaction.

  • Step 3: Time-Course Quenching. At intervals (0, 15, 30, and 60 minutes), extract 50 µL aliquots and immediately mix with 150 µL of ice-cold acetonitrile containing an internal standard. Causality: Cold acetonitrile instantly denatures the CYP enzymes and precipitates proteins, locking the pharmacokinetic data at exact time points.

  • Step 4: LC-MS/MS Analysis. Centrifuge the quenched samples at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS to monitor the depletion of the parent mass (m/z 196) and the appearance of the ketone metabolite (m/z 194).

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 597464, 1-(2,5-Dimethoxyphenyl)-1-propanol. Retrieved from[Link]

  • C. A. R. L. (2004). Treatment of faecal incontinence and other conditions with 1r, 2s-methoxamine (Patent No. MXPA04006142A). Google Patents.
  • Klabunde, T., et al. (2005). Structure-based Drug Discovery Using GPCR Homology Modeling: Successful Virtual Screening for Antagonists of the Alpha1A Adrenergic Receptor. Journal of Medicinal Chemistry, 48(4), 1088-97. Retrieved from[Link]

  • DeBernardis, J. F., et al. (1985). Alpha-adrenergic agents. 1. Direct-acting alpha 1 agonists related to methoxamine. Journal of Medicinal Chemistry, 28(10), 1398-1404. Retrieved from[Link]

Foundational

The Pharmacological Landscape of 1-(2,5-dimethoxyphenyl)propan-1-ol: A Technical Guide

Executive Summary 1-(2,5-dimethoxyphenyl)propan-1-ol (PubChem CID 597464) is a benzylic alcohol characterized by a phenylpropanol scaffold substituted with methoxy groups at the 2 and 5 positions[1]. While it shares stru...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(2,5-dimethoxyphenyl)propan-1-ol (PubChem CID 597464) is a benzylic alcohol characterized by a phenylpropanol scaffold substituted with methoxy groups at the 2 and 5 positions[1]. While it shares structural homology with potent central nervous system (CNS) stimulants and adrenergic modulators, the absence of a basic amine group fundamentally shifts its pharmacological profile. This whitepaper provides an in-depth analysis of its predicted biological activities, structure-activity relationships (SAR), and the rigorous experimental methodologies required to evaluate its potential as a spasmolytic agent, antioxidant, or metabolic prodrug.

Pharmacophore Analysis & Structural Homology

To understand the biological potential of 1-(2,5-dimethoxyphenyl)propan-1-ol, we must analyze its structural relationship to known pharmacophores. The 2,5-dimethoxy substitution pattern is a well-documented affinity enhancer for monoamine G-protein coupled receptors (GPCRs), most notably the 5-HT2A receptor (as seen in the DOx series of psychedelics) and the alpha-1 adrenergic receptor (as seen in methoxamine)[2].

However, causality in receptor binding dictates that a basic amine is essential for monoamine GPCR activation . In classical phenethylamines and phenylpropanolamines, the positively charged amine forms a critical salt bridge with a highly conserved aspartate residue (Asp3.32) in the receptor's binding pocket[3],[4]. Because 1-(2,5-dimethoxyphenyl)propan-1-ol lacks this amine at the C2 position, it is virtually devoid of direct agonist activity at these receptors. Instead, its lipophilic nature (XLogP3 = 1.9) and hydrogen-bond donating benzylic alcohol group align its profile more closely with essential oil-derived phenylpropanoids, which are known for direct myotropic (smooth muscle relaxing) and antioxidant properties.

Pathway A 1-(2,5-dimethoxyphenyl)propan-1-ol (Target Scaffold) B 2,5-dimethoxypropiophenone (Oxidation Metabolite) A->B Hepatic Oxidation (CYP/ADH) C Methoxamine (Alpha-1 Agonist) B->C Alpha-Amination (Synthetic/Metabolic) D DOx Series (5-HT2A Agonists) B->D Reductive Amination (Synthetic Pathway)

Structural and metabolic relationship of the target compound.

Predicted Biological Activity Profile

Based on structural homology and physicochemical properties, the biological activity of 1-(2,5-dimethoxyphenyl)propan-1-ol is hypothesized to fall into three primary categories:

A. Direct Spasmolytic Activity

Phenylpropanol derivatives frequently exhibit direct relaxant effects on smooth muscle tissue, independent of autonomic innervation. The mechanism likely involves the blockade of voltage-gated calcium channels (VGCCs) or the modulation of transient receptor potential (TRP) channels, leading to a decrease in intracellular calcium and subsequent vasodilation or intestinal relaxation.

B. Metabolic Prodrug Potential

Benzylic alcohols are highly susceptible to hepatic oxidation. In vivo, 1-(2,5-dimethoxyphenyl)propan-1-ol is rapidly oxidized by alcohol dehydrogenase (ADH) and Cytochrome P450 (CYP) enzymes to 2,5-dimethoxypropiophenone [5]. This ketone metabolite may possess its own unique pharmacological profile, acting as a metabolic sink that dictates the parent compound's half-life.

C. Adrenergic Modulation (Allosteric)

While it cannot directly activate the orthosteric site of alpha-1 adrenergic receptors like its aminated cousin methoxamine[2], the intact 2,5-dimethoxy-phenyl ring may allow it to act as a weak allosteric modulator or competitive antagonist, subtly influencing vascular tone[6].

Quantitative Data & Predictions
Property / TargetValue / Predicted ActivitySource / Structural Rationale
Molecular Formula C11H16O3PubChem[1]
Molecular Weight 196.24 g/mol PubChem[1]
XLogP3 1.9Optimal lipophilicity for membrane permeation[1].
Topological Polar Surface Area 38.7 ŲExcellent oral bioavailability and BBB penetration[1].
Alpha-1 Adrenergic Receptor Very Low / InactiveLacks the basic C2-amine required for Asp3.32 salt bridge formation[3].
Smooth Muscle (Direct) Moderate SpasmolyticLipophilic phenylpropanol scaffold mimics essential oil myorelaxants.
CYP450 Metabolism High SusceptibilityBenzylic alcohol is highly prone to oxidation to the corresponding ketone[5].

Experimental Methodologies for Biological Evaluation

To validate these hypotheses, a rigorous, self-validating experimental workflow is required. The following protocols are designed to ensure data integrity through the use of strict controls.

Workflow S1 1. Compound Synthesis & QC (LC-MS, NMR Purity >98%) S2 2. In Vitro Metabolic Profiling (Human Liver Microsomes) S1->S2 S3 3. Receptor Binding Assays (Alpha-1 & 5-HT2A Panels) S1->S3 S5 5. Data Synthesis & SAR (Pharmacological Validation) S2->S5 S4 4. Ex Vivo Tissue Assays (Guinea Pig Ileum Relaxation) S3->S4 S4->S5

High-throughput experimental workflow for biological evaluation.

Protocol 1: In Vitro Human Liver Microsome (HLM) Stability

Objective: To determine the intrinsic clearance ( CLint​ ) and confirm the oxidation of the benzylic alcohol to 2,5-dimethoxypropiophenone. Causality: Understanding the metabolic half-life is critical because rapid oxidation would mean in vivo effects are driven by the ketone metabolite rather than the parent alcohol. Self-Validating System:

  • Preparation: Incubate 1 µM of 1-(2,5-dimethoxyphenyl)propan-1-ol with pooled HLMs (0.5 mg/mL protein) in 100 mM phosphate buffer (pH 7.4) at 37°C.

  • Initiation: Start the reaction by adding 1 mM NADPH.

  • Sampling: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Diclofenac).

  • Controls:

    • Positive Control: Verapamil (ensures HLM enzymatic viability).

    • Negative Control: Omit NADPH (differentiates CYP-mediated metabolism from chemical degradation).

  • Analysis: Centrifuge at 14,000 x g for 10 mins. Analyze the supernatant via LC-MS/MS, monitoring for the parent mass (m/z 197.1 [M+H]+) and the expected ketone metabolite (m/z 195.1 [M+H]+).

Protocol 2: Ex Vivo Guinea Pig Ileum Assay for Spasmolytic Activity

Objective: To assess direct smooth muscle relaxation independent of central nervous system innervation. Causality: Phenylpropanol derivatives often act as direct myorelaxants. Using isolated tissue allows us to isolate peripheral myotropic effects from systemic adrenergic responses[4]. Self-Validating System:

  • Tissue Preparation: Isolate segments (2 cm) of the terminal ileum from male guinea pigs. Suspend in organ baths containing Tyrode's solution, aerated with 95% O2 / 5% CO2 at 37°C. Apply a resting tension of 1.0 g.

  • Equilibration: Allow 60 minutes for tissue equilibration, washing every 15 minutes.

  • Pre-contraction (Viability Check): Induce sub-maximal contraction using 1 µM Carbachol. This step validates that the tissue is alive and capable of contracting.

  • Test Compound Addition: Once the contraction plateaus, add 1-(2,5-dimethoxyphenyl)propan-1-ol in cumulative concentrations (0.1 µM to 100 µM).

  • Controls:

    • Positive Control: Papaverine (10 µM) to validate the relaxation response mechanism.

    • Vehicle Control: DMSO (<0.1% final concentration) to ensure the solvent does not induce relaxation.

  • Data Acquisition: Record isometric tension using a force-displacement transducer. Calculate the IC50 value based on the concentration-response curve.

References

  • [5] PubChem. "2,5-Dimethoxypropiophenone | C11H14O3 | CID 79865". National Center for Biotechnology Information. Available at:[Link]

  • [1] PubChem. "1-(2,5-Dimethoxyphenyl)-1-propanol | C11H16O3 | CID 597464". National Center for Biotechnology Information. Available at:[Link]

  • [2] Google Patents. "Treatment of faecal incontinence and other conditions with 1r, 2s-methoxamine." MXPA04006142A. Available at:

  • [3] Patsnap Synapse. "What is the mechanism of Phenylpropanol?". Available at: [Link]

  • [4] PubMed. "Phenylpropanolamine and other over-the-counter vasoactive compounds". National Library of Medicine. Available at:[Link]

  • [6] PubMed. "Reversal of Cirazoline- And Phenylpropanolamine-Induced Anorexia by the Alpha 1-receptor Antagonist Prazosin". National Library of Medicine. Available at:[Link]

Sources

Exploratory

1-(2,5-Dimethoxyphenyl)propan-1-ol as a Strategic Precursor in Organic Synthesis: Divergent Pathways to Alpha-Adrenergic and 5-HT2A Agonists

Executive Summary In the landscape of medicinal chemistry, 1-(2,5-dimethoxyphenyl)propan-1-ol (CAS 89106-42-3) serves as a critical synthetic node[1]. Characterized by its electron-rich dimethoxy-substituted aromatic rin...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of medicinal chemistry, 1-(2,5-dimethoxyphenyl)propan-1-ol (CAS 89106-42-3) serves as a critical synthetic node[1]. Characterized by its electron-rich dimethoxy-substituted aromatic ring and a secondary alcohol on a propyl chain, this molecule acts as a divergent branching point for two major pharmacological classes[2]. Depending on the selected synthetic vector—oxidation versus dehydration/rearrangement—chemists can direct the synthesis toward alpha-1 adrenergic agonists (e.g., Methoxamine) or 5-HT2A receptor agonists (e.g., the DOx series)[3],[4]. This whitepaper details the causality behind these structural transformations, providing self-validating protocols for drug development professionals.

Section 1: Retrosynthetic Logic & Primary Synthesis

The most atom-economical and regioselective approach to constructing the 1-phenylpropan-1-ol skeleton is via a Grignard addition. By reacting 2,5-dimethoxybenzaldehyde with ethylmagnesium bromide, the secondary alcohol is formed directly without the need for protecting groups.

Protocol 1: Grignard Synthesis of 1-(2,5-dimethoxyphenyl)propan-1-ol
  • Causality: The nucleophilic ethyl carbanion selectively attacks the electrophilic carbonyl carbon of the aldehyde. The electron-donating methoxy groups on the phenyl ring decrease the electrophilicity of the carbonyl slightly, requiring a slight excess of the Grignard reagent to ensure full conversion.

  • Step 1 (Preparation): Flame-dry a 2-neck round-bottom flask under inert argon. Add magnesium turnings (1.1 eq) and anhydrous THF.

  • Step 2 (Initiation): Add a catalytic crystal of iodine. Slowly add bromoethane (1.1 eq) dropwise to maintain a gentle reflux.

  • Step 3 (Addition): Once the Grignard reagent (EtMgBr) is formed, cool the system to 0°C. Add 2,5-dimethoxybenzaldehyde (1.0 eq) dissolved in THF dropwise.

  • Step 4 (Self-Validation): Monitor the reaction via Thin-Layer Chromatography (TLC) using a Hexane:EtOAc (4:1) solvent system. The disappearance of the highly UV-active aldehyde spot ( Rf​≈0.6 ) and the appearance of a more polar alcohol spot ( Rf​≈0.3 ) validates the completion of the nucleophilic addition.

  • Step 5 (Quenching): Quench carefully with saturated aqueous NH₄Cl. Extract with EtOAc, dry over Na₂SO₄, and concentrate in vacuo to yield the target alcohol.

Section 2: Pathway A – Oxidation to Alpha-Adrenergic Agonists

To synthesize the clinical vasoconstrictor Methoxamine , the C1 alcohol must be oxidized to a ketone to activate the adjacent C2 position for nitrosation[3].

Protocol 2: Synthesis of Erythro-Methoxamine Hydrochloride
  • Causality: A Swern oxidation is preferred over harsh chromium-based oxidants (like Jones reagent) to prevent the oxidative cleavage of the highly electron-rich 2,5-dimethoxy aromatic ring. Subsequent nitrosation targets the acidic alpha-protons, and catalytic hydrogenation stereoselectively yields the erythro-amine[5],[6].

  • Step 1 (Oxidation): Perform a Swern oxidation on 1-(2,5-dimethoxyphenyl)propan-1-ol using oxalyl chloride, DMSO, and triethylamine at -78°C in DCM. Isolate 2,5-dimethoxypropiophenone .

  • Step 2 (Nitrosation): Dissolve the ketone in ethyl acetate. Bubble dry HCl gas through the solution until saturated. Add n-butyl nitrite dropwise while maintaining the temperature between 0–30°C[6].

  • Step 3 (Self-Validation): The solution will transition to a deep red/brown color, and an α -isonitroso precipitate will form. This visual cue confirms successful oximation.

  • Step 4 (Reduction): Transfer the intermediate to a hydrogenation reactor. Add methanol and 10% Palladium on Carbon (Pd/C). Pressurize with H₂ gas[5].

  • Step 5 (Self-Validation): Hydrogen uptake will naturally cease when the theoretical volume is consumed, validating the complete reduction of the oxime to the amine. Filter the catalyst and crystallize to yield methoxamine hydrochloride.

Methoxamine_Synthesis A 1-(2,5-Dimethoxyphenyl)propan-1-ol B 2,5-Dimethoxypropiophenone A->B Swern Oxidation C alpha-Isonitroso Intermediate B->C n-Butyl Nitrite, HCl D Methoxamine Hydrochloride C->D H2, Pd/C

Workflow for the synthesis of Methoxamine from 1-(2,5-dimethoxyphenyl)propan-1-ol.

Section 3: Pathway B – Rearrangement to 5-HT2A Agonists

To access the 2-amino skeleton characteristic of amphetamines (such as 2,5-DMA and the DOx series), the oxygen moiety must be shifted from the C1 position to the C2 position.

Protocol 3: Synthesis of 2,5-Dimethoxyphenylacetone
  • Causality: This structural migration is achieved via a Lewis acid-catalyzed Meinwald Rearrangement . By dehydrating the alcohol to an alkene and forming an epoxide, the system is primed for rearrangement. During the BF₃-catalyzed epoxide opening, the superior migratory aptitude of the hydride ion (compared to the bulky, electron-rich aryl group) dictates the selective formation of the C2-ketone (phenylacetone) rather than the C1-aldehyde[4].

  • Step 1 (Dehydration): Dissolve 1-(2,5-dimethoxyphenyl)propan-1-ol in toluene. Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) and reflux using a Dean-Stark apparatus.

  • Step 2 (Self-Validation): The collection of the theoretical stoichiometric volume of water in the Dean-Stark trap validates complete dehydration to 1-(2,5-dimethoxyphenyl)prop-1-ene .

  • Step 3 (Epoxidation): Cool the solution to 0°C and add mCPBA. Stir for 4 hours to yield the epoxide intermediate.

  • Step 4 (Rearrangement): Add Boron trifluoride etherate (BF₃·OEt₂) at -78°C.

  • Step 5 (Self-Validation): Analyze the product via IR spectroscopy. The disappearance of the epoxide C-O stretch and the appearance of a sharp carbonyl stretch at ∼1715 cm−1 confirms the formation of 2,5-dimethoxyphenylacetone . This ketone can then undergo reductive amination to yield 2,5-DMA.

Phenethylamine_Synthesis A 1-(2,5-Dimethoxyphenyl)propan-1-ol B 1-(2,5-Dimethoxyphenyl)prop-1-ene A->B Dehydration (p-TsOH) C Epoxide Intermediate B->C Epoxidation (mCPBA) D 2,5-Dimethoxyphenylacetone C->D Rearrangement (BF3·OEt2) E DOx Series Precursors D->E Reductive Amination

Rearrangement pathway to 2,5-dimethoxyphenylacetone and DOx derivatives.

Section 4: Pharmacological Mechanics

The divergent syntheses yield compounds with vastly different pharmacodynamics. Methoxamine acts as a highly selective agonist at the Alpha-1 Adrenergic Receptor , a Gq-coupled GPCR. Activation leads to the cleavage of PIP₂ into IP₃ and DAG, triggering intracellular calcium release and resulting in profound peripheral vasoconstriction without central nervous system stimulation[3].

Alpha1_Signaling L Methoxamine R Alpha-1 Receptor L->R Binding G Gq/11 Protein R->G Activation PLC Phospholipase C G->PLC Stimulation IP3 IP3 PLC->IP3 Cleavage DAG DAG PLC->DAG Cleavage Ca Calcium Release IP3->Ca ER Release PKC PKC Activation DAG->PKC Co-activation Ca->PKC Co-activation Resp Vasoconstriction Ca->Resp PKC->Resp

Alpha-1 adrenergic Gq-coupled signaling pathway activated by Methoxamine.

Section 5: Quantitative Data Summary

The following table summarizes the typical yields, reaction times, and purity metrics across the divergent synthetic pathways originating from 1-(2,5-dimethoxyphenyl)propan-1-ol.

Synthetic StepReaction TypePrimary ReagentsTypical Yield (%)Reaction Time (h)Purity (%)
1-(2,5-dimethoxyphenyl)propan-1-ol Grignard AdditionEtMgBr, THF85–904>95
2,5-Dimethoxypropiophenone Swern Oxidation(COCl)₂, DMSO, Et₃N90–952>98
Methoxamine Hydrochloride Nitrosation / Reductionn-BuONO, HCl; Pd/C, H₂80–8912–16>99
1-(2,5-dimethoxyphenyl)prop-1-ene Dehydrationp-TsOH, Toluene85–926>95
2,5-Dimethoxyphenylacetone Epoxidation / RearrangementmCPBA; BF₃·OEt₂70–758>90

References

  • PubChem Compound Summary for CID 597464, 1-(2,5-Dimethoxyphenyl)-1-propanol. National Center for Biotechnology Information. URL:[Link]

  • Preparation method for erythro-structure methoxamine hydrochloride (Patent CN103755578A).Google Patents.
  • Methoxamine Production Cost Analysis Reports 2026. Procurement Resource. URL:[Link]

Sources

Foundational

solubility of 1-(2,5-dimethoxyphenyl)propan-1-ol in different solvents

An in-depth technical analysis of the solubility profile of 1-(2,5-dimethoxyphenyl)propan-1-ol requires a synthesis of structural chemistry, predictive thermodynamic modeling, and rigorous empirical validation. Because t...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of the solubility profile of 1-(2,5-dimethoxyphenyl)propan-1-ol requires a synthesis of structural chemistry, predictive thermodynamic modeling, and rigorous empirical validation. Because this specific benzylic alcohol is a highly specialized compound—often utilized as an intermediate in organic synthesis or medicinal chemistry—direct literature values for its solubility are scarce. Therefore, this guide establishes a first-principles framework for determining, predicting, and optimizing its solubility across various solvent systems.

Physicochemical Profiling & Structural Causality

To understand the solubility of 1-(2,5-dimethoxyphenyl)propan-1-ol, we must first deconstruct its molecular architecture and the resulting intermolecular forces:

  • The Benzylic Hydroxyl Group (-OH): Located at the C1 position of the propyl chain, this primary functional group acts as both a hydrogen bond donor and acceptor. This provides the molecule with a degree of polar character, allowing it to interact favorably with protic solvents like ethanol and methanol[1].

  • The 2,5-Dimethoxybenzene Core: The two methoxy ethers (-OCH₃) are electron-donating groups that increase the electron density of the aromatic ring. While the oxygen atoms possess weak dipole moments, the methyl groups and the benzene ring present a massive hydrophobic surface area.

  • The Propyl Chain: The aliphatic three-carbon chain further increases the lipophilicity of the molecule compared to simpler benzylic alcohols.

Causality in Solubility: The dominant hydrophobic surface area (aromatic ring + propyl chain + methoxy groups) significantly outweighs the localized polarity of the single hydroxyl group. Consequently, the compound exhibits a high partition coefficient (estimated LogP ~2.5–3.0), dictating poor aqueous solubility but excellent miscibility in non-polar and polar aprotic organic solvents.

Theoretical Prediction: Hansen Solubility Parameters (HSP)

Before initiating empirical screening, Hansen Solubility Parameters (HSP) provide a mathematical model to predict the compatibility of 1-(2,5-dimethoxyphenyl)propan-1-ol with various solvents. This prevents the waste of valuable API (Active Pharmaceutical Ingredient) by narrowing down the solvent selection[2].

HSP theory posits that the total cohesive energy of a liquid is divided into three distinct intermolecular forces[3]:

  • Dispersion Forces ( δD​ ): Driven by the van der Waals forces of the aromatic ring and aliphatic chains.

  • Polarity ( δP​ ): Driven by the dipole moments of the methoxy and hydroxyl oxygens.

  • Hydrogen Bonding ( δH​ ): Driven exclusively by the benzylic -OH group.

By calculating these parameters using group contribution methods (e.g., Hoftyzer and Van Krevelen), we can map the compound in a 3D "Hansen Space." A solvent will successfully dissolve the compound if its parameters fall within the compound's interaction radius ( R0​ )[3].

Workflow for predicting solvent miscibility using Hansen Solubility Parameters.

Empirical Validation: The Shake-Flask Methodology

While HSP provides a theoretical baseline, thermodynamic equilibrium solubility must be determined empirically. The Shake-Flask Method is the universally recognized gold standard endorsed by the World Health Organization (WHO) and industry guidelines for biopharmaceutics[4],[5].

The Self-Validating Protocol

To ensure scientific integrity, the protocol must be self-validating. The critical parameter here is the presence of excess solid . If the entire solid dissolves, the resulting concentration only represents a lower bound of solubility, not the true thermodynamic equilibrium[5].

Step-by-Step Methodology:

  • Saturated Solution Preparation: Weigh an excess amount of 1-(2,5-dimethoxyphenyl)propan-1-ol (targeting a 30–40% excess of undissolved solid) into a non-leaching glass vial[5]. Add 1.0 mL of the target solvent.

  • Mechanical Agitation: Seal the vial and place it on an orbital shaker at a controlled temperature (typically 25°C for chemical profiling or 37 ± 1°C for biorelevance)[5]. Agitate for 24 to 48 hours. Causality: Continuous agitation overcomes the activation energy of dissolution and ensures maximum particle contact with the solvent[6].

  • Phase Separation: Remove the vials and allow them to stand for 2 hours to achieve phase equilibrium. Centrifuge the samples at 10,000 x g for 15 minutes. Causality: For highly lipophilic compounds, centrifugation is strictly preferred over syringe filtration, as lipophilic molecules tend to non-specifically bind to PTFE or PVDF filter membranes, artificially lowering the quantified concentration.

  • Quantification: Carefully extract an aliquot of the supernatant, dilute it in a compatible mobile phase, and quantify the concentration using a validated HPLC-UV assay against a known calibration curve[4].

Standardized shake-flask methodology for determining thermodynamic equilibrium solubility.

Quantitative Data Summary: Predicted Solvent Profiles

Based on the structural homology of benzylic alcohols and dimethoxybenzene derivatives, the following table summarizes the expected thermodynamic solubility profile of 1-(2,5-dimethoxyphenyl)propan-1-ol across standard laboratory and pharmaceutical solvents[1],.

Solvent ClassSpecific SolventDielectric Constant ( ϵ )Expected Solubility ProfileMechanistic Rationale
Aqueous Water (pH 7.4)80.1Poor (< 1 mg/mL)High lipophilicity (LogP ~2.8) and large hydrophobic surface area prevent disruption of the water hydrogen-bond network.
Alcohols Ethanol24.3Freely Soluble (> 50 mg/mL)The protic nature of ethanol perfectly matches the hydrogen-bonding capacity of the benzylic -OH, while its ethyl chain solvates the hydrophobic core.
Polar Aprotic DMSO46.7Very Soluble (> 100 mg/mL)Strong dipole-dipole interactions rapidly solvate the electron-rich dimethoxy ring. DMSO acts as a universal solvent for lipophilic organics.
Halogenated Dichloromethane9.1Freely Soluble Excellent solvation of the aromatic ring via dispersion forces; low dielectric constant matches the molecule's overall non-polar bulk.
Non-Polar Hexane1.9Moderately Soluble The aliphatic propyl chain and methoxy groups provide sufficient van der Waals interactions, though the polar -OH group limits total miscibility.

Formulation Strategies for Poor Aqueous Solubility

If 1-(2,5-dimethoxyphenyl)propan-1-ol must be utilized in aqueous biological assays or in vivo studies, its inherent hydrophobicity becomes a critical bottleneck. Researchers must employ formulation strategies to artificially enhance its apparent solubility:

  • Cosolvent Systems: Utilizing a mixture of Water and a water-miscible organic solvent (e.g., 10-20% DMSO or Ethanol) can exponentially increase solubility.

  • Lipid-Based Nanocarriers: By matching the Hansen Solubility Parameters of the compound to specific liquid and solid lipids, the drug can be encapsulated within Solid Lipid Nanoparticles (SLNs) or Self-Microemulsifying Drug Delivery Systems (SMEDDS)[2].

  • Cyclodextrin Complexation: The 2,5-dimethoxyphenyl ring is sterically suitable for inclusion into the hydrophobic cavity of hydroxypropyl- β -cyclodextrin (HP- β -CD), shielding the lipophilic core from water while exposing the hydrophilic exterior of the cyclodextrin.

References

  • Benzyl Alcohol (CAS 100-51-6): Odor profile, Properties, & IFRA compliance Scent.vn [Link]

  • BENZYLIC ALCOHOL - Ataman Kimya Ataman Chemicals[Link]

  • Shake Flask Method Summary BioAssay Systems[Link]

  • The use of quantitative analysis and Hansen solubility parameter predictions for the selection of excipients for lipid nanocarriers National Institutes of Health (PMC)[Link]

  • Annex 4 - Protocol to conduct equilibrium solubility experiments World Health Organization (WHO)[Link]

  • Application of Hansen solubility parameters for understanding and prediction of drug distribution in microspheres International Journal of Pharmaceutics (via Kinam Park)[Link]

Sources

Exploratory

1-(2,5-Dimethoxyphenyl)propan-1-ol: Mechanistic Pathways and Significance in Phenethylamine Synthesis

Executive Summary The compound 1-(2,5-dimethoxyphenyl)propan-1-ol (also known as α -ethyl-2,5-dimethoxybenzyl alcohol) serves as a critical synthetic node in the development of substituted phenethylamines and amphetamine...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-(2,5-dimethoxyphenyl)propan-1-ol (also known as α -ethyl-2,5-dimethoxybenzyl alcohol) serves as a critical synthetic node in the development of substituted phenethylamines and amphetamines. While it lacks the terminal amine required for direct pharmacological activity at 5-HT 2A​ receptors, its structural framework—comprising the essential 2,5-dimethoxyaryl ring and a three-carbon propyl chain—makes it an ideal precursor. This whitepaper details the physicochemical profile, synthetic methodologies, and mechanistic pathways of 1-(2,5-dimethoxyphenyl)propan-1-ol, providing researchers with self-validating protocols for its utilization in drug development.

Chemical Profile and Structural Significance

1-(2,5-dimethoxyphenyl)propan-1-ol is a secondary alcohol. In the context of structure-activity relationships (SAR) for psychedelic amphetamines (DOx series), the 2,5-dimethoxy substitution pattern is non-negotiable for high-affinity 5-HT 2A​ agonism. The propan-1-ol moiety provides the exact carbon skeleton needed for the amphetamine alpha-methyl group, requiring only oxidation and subsequent amination to yield active compounds[1].

Table 1: Physicochemical Properties
PropertyValueReference / Source
IUPAC Name 1-(2,5-dimethoxyphenyl)propan-1-olPubChem[1]
Chemical Formula C 11​ H 16​ O 3​ PubChem[1]
Molecular Weight 196.24 g/mol PubChem[1]
Exact Mass 196.1099 DaPubChem[1]
XLogP3-AA 1.9PubChem[1]
Topological Polar Surface Area 38.7 ŲPubChem[1]
Hydrogen Bond Donors / Acceptors 1 / 3PubChem[1]

Mechanistic Pathways and Synthetic Divergence

The primary utility of 1-(2,5-dimethoxyphenyl)propan-1-ol lies in its oxidation to 1-(2,5-dimethoxyphenyl)propan-1-one (2,5-dimethoxypropiophenone). This ketone is a highly versatile intermediate[2]. From here, the synthetic pathway diverges:

  • Amphetamine (DOx) Route: The ketone reacts with an alkyl nitrite (e.g., butyl nitrite) to form an α -isonitrosoketone (oxime), which is subsequently reduced to the primary amine (e.g., 2,5-dimethoxyamphetamine, 2,5-DMA)[2].

  • Cathinone (bk-DOx) Route: The ketone undergoes α -bromination followed by nucleophilic substitution with a primary amine (e.g., methylamine or ethylamine) to yield substituted cathinones[3].

Pathway A 2,5-Dimethoxybenzaldehyde B 1-(2,5-Dimethoxyphenyl)propan-1-ol A->B Grignard Addition (Ethylmagnesium Bromide) C 1-(2,5-Dimethoxyphenyl)propan-1-one (2,5-Dimethoxypropiophenone) B->C Mild Oxidation (PCC or Swern) D alpha-Bromo Ketone Intermediate C->D alpha-Bromination (Br2 / AcOH) G alpha-Isonitrosoketone (Oxime) C->G Nitrosation (Butyl Nitrite / HCl) E 2,5-Dimethoxycathinones (bk-DOx) D->E Amination (Primary Amine) F 2,5-Dimethoxyamphetamines (DOx) E->F Ketone Reduction (Clemmensen / Catalytic) G->F Catalytic Reduction (H2 / Pd-C or LiAlH4)

Synthetic divergence of 1-(2,5-dimethoxyphenyl)propan-1-ol into DOx and bk-DOx scaffolds.

Self-Validating Experimental Protocols

As a Senior Application Scientist, it is crucial to understand why specific reagents and conditions are selected. The electron-rich nature of the 2,5-dimethoxyaryl ring makes it highly susceptible to electrophilic aromatic substitution and oxidative cleavage, dictating the use of mild, highly controlled conditions.

Protocol 1: Synthesis of 1-(2,5-dimethoxyphenyl)propan-1-ol via Grignard Addition

This step establishes the propyl chain via nucleophilic addition of ethylmagnesium bromide to 2,5-dimethoxybenzaldehyde.

  • Causality & Design: Anhydrous tetrahydrofuran (THF) is strictly required to prevent the premature protonation (quenching) of the Grignard reagent. A saturated ammonium chloride (NH 4​ Cl) quench is selected over strong acids (like HCl) because the resulting secondary benzylic alcohol is prone to acid-catalyzed dehydration, which would yield an unwanted propenylbenzene byproduct.

  • Step-by-Step Methodology:

    • Preparation: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and argon inlet.

    • Reagent Loading: Dissolve 2,5-dimethoxybenzaldehyde (1.0 eq) in anhydrous THF (0.5 M concentration). Chill the solution to 0 °C using an ice-water bath.

    • Addition: Add ethylmagnesium bromide (1.2 eq, typically 1.0 M or 3.0 M in diethyl ether) dropwise over 30 minutes. Validation: The reaction mixture should turn slightly cloudy or exhibit a color shift, indicating alkoxide formation.

    • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor via TLC (Hexanes:Ethyl Acetate 7:3). The aldehyde spot (UV active) should completely disappear, replaced by a lower Rf spot (the alcohol).

    • Quenching: Cool the flask back to 0 °C. Slowly add saturated aqueous NH 4​ Cl until effervescence ceases.

    • Workup: Extract the aqueous layer with diethyl ether (3x). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure to yield the crude 1-(2,5-dimethoxyphenyl)propan-1-ol as a pale yellow oil.

Protocol 2: Oxidation to 1-(2,5-dimethoxyphenyl)propan-1-one

The secondary alcohol must be oxidized to a ketone to allow for subsequent α -carbon functionalization.

  • Causality & Design: Strong oxidants like Jones reagent (CrO 3​ /H 2​ SO 4​ ) are avoided. The highly electron-donating methoxy groups activate the aromatic ring, making it vulnerable to oxidative degradation or quinone formation under harsh acidic conditions. Pyridinium chlorochromate (PCC) or Swern oxidation (DMSO/Oxalyl chloride) provides the necessary mildness to halt oxidation exactly at the ketone.

  • Step-by-Step Methodology (PCC Method):

    • Preparation: Dissolve the crude 1-(2,5-dimethoxyphenyl)propan-1-ol (1.0 eq) in anhydrous dichloromethane (DCM) to a 0.2 M concentration.

    • Oxidation: Add PCC (1.5 eq) in a single portion at room temperature. Validation: The solution will rapidly turn dark brown/black as the chromium species is reduced.

    • Propagation: Stir for 1.5 to 2 hours. Monitor via TLC. The alcohol spot will be replaced by a higher Rf, strongly UV-active spot corresponding to the conjugated ketone.

    • Workup: Dilute the reaction mixture with an equal volume of diethyl ether. Filter the entire suspension through a pad of Celite and silica gel to remove the black chromium tars.

    • Purification: Concentrate the filtrate to yield 1-(2,5-dimethoxyphenyl)propan-1-one. This intermediate often crystallizes upon standing or can be purified via vacuum distillation.

Protocol 3: Downstream α -Nitrosation and Reduction (DOx Precursor)

To synthesize the amphetamine scaffold, the ketone is functionalized at the alpha position.

  • Causality & Design: Reacting the ketone with butyl nitrite under acidic conditions yields an α -isonitrosoketone (an oxime)[2]. This effectively installs the nitrogen atom required for the amphetamine. Subsequent catalytic hydrogenation reduces both the oxime and the ketone to yield the primary amine (amphetamine).

  • Step-by-Step Methodology:

    • Nitrosation: Dissolve 1-(2,5-dimethoxyphenyl)propan-1-one in dry diethyl ether. Cool to 0 °C.

    • Addition: Add freshly distilled butyl nitrite (1.2 eq) while bubbling dry HCl gas through the solution[2].

    • Isolation: A crystalline solid (the α -isonitrosoketone) will precipitate. Filter and wash with cold ether. Validation: Melting point analysis should confirm the stereoisomeric oximes (typically around 98-106 °C)[2].

    • Reduction: Suspend the oxime in absolute ethanol with a palladium-on-carbon (Pd/C) catalyst or Adam's catalyst. Hydrogenate under pressure until hydrogen uptake ceases, yielding the substituted amphetamine[2].

Pharmacological Context

While 1-(2,5-dimethoxyphenyl)propan-1-ol is a synthetic precursor, it is pharmacologically inert at the 5-HT 2A​ receptor due to the absence of a basic nitrogen atom, which is required for anchoring the molecule to the conserved aspartate residue (Asp155) in the receptor's orthosteric binding pocket. However, its structural derivatives, particularly the β -hydroxy phenethylamines (such as BOB, the β -methoxy derivative of DOB), demonstrate that oxygenation at the benzylic position is tolerated in active psychedelics. Thus, understanding the chemistry of this benzylic alcohol is fundamental for medicinal chemists exploring the SAR of the phenethylamine class.

References

  • PubChem: 1-(2,5-Dimethoxyphenyl)-1-propanol | C11H16O3 | CID 597464 Source: National Institutes of Health (NIH) URL:[Link]

  • PiHKAL: A Chemical Love Story (Alexander Shulgin and Ann Shulgin) Source: The Vespiary URL:[Link]

  • Synthesis of 3-Methyl Isoquinolines (and 2,5-Dimethoxypropiophenone Intermediates) Source: ScienceMadness URL:[Link]

Sources

Foundational

exploring derivatives of 1-(2,5-dimethoxyphenyl)propan-1-ol

An In-depth Technical Guide to the Derivatives of 1-(2,5-dimethoxyphenyl)propan-1-ol: Synthesis, Pharmacology, and Analytical Characterization The 1-(2,5-dimethoxyphenyl)propan-1-ol scaffold represents a core chemical st...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Derivatives of 1-(2,5-dimethoxyphenyl)propan-1-ol: Synthesis, Pharmacology, and Analytical Characterization

The 1-(2,5-dimethoxyphenyl)propan-1-ol scaffold represents a core chemical structure with significant potential for the development of novel psychoactive compounds and research tools targeting the central nervous system. This in-depth technical guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), pharmacological profiles, and analytical characterization of derivatives based on this scaffold. Drawing upon established principles from the broader class of 2,5-dimethoxy-substituted phenylalkylamines, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to explore this promising chemical space. The guide details synthetic methodologies, explores the nuanced effects of structural modifications on receptor interactions, and outlines robust analytical techniques for the unambiguous identification and characterization of these compounds.

Introduction: The Significance of the 2,5-Dimethoxy Phenylpropanolamine Scaffold

The 2,5-dimethoxyphenyl moiety is a well-established pharmacophore in the realm of psychoactive substances, most notably within the phenethylamine and amphetamine classes of hallucinogens.[1][2] Compounds such as 2,5-dimethoxy-4-methylamphetamine (DOM) and 2-(4-bromo-2,5-dimethoxyphenyl)ethanamine (2C-B) have been extensively studied for their potent agonist activity at serotonin 5-HT2A receptors, which is believed to be the primary mechanism underlying their psychedelic effects.[1][3] The 1-(2,5-dimethoxyphenyl)propan-1-ol scaffold introduces a β-hydroxyl group, which can significantly influence the pharmacological properties of the molecule compared to its phenethylamine and amphetamine counterparts. This modification can alter receptor binding affinity, functional activity, and metabolic stability, potentially leading to derivatives with unique and desirable pharmacological profiles.

This guide will systematically explore the derivatization of 1-(2,5-dimethoxyphenyl)propan-1-ol, focusing on modifications at the amino group and substitutions on the phenyl ring. By understanding the interplay between chemical structure and biological activity, researchers can rationally design and synthesize novel ligands with tailored properties for investigating serotonergic and adrenergic systems, and for the potential development of novel therapeutics.

Synthetic Strategies for 1-(2,5-dimethoxyphenyl)propan-1-ol Derivatives

The synthesis of 1-(2,5-dimethoxyphenyl)propan-1-ol derivatives typically commences with the preparation of the corresponding propiophenone precursor, followed by reduction of the ketone and subsequent derivatization of the resulting alcohol or introduction of an amino group.

Synthesis of the Precursor: 1-(2,5-dimethoxyphenyl)propan-1-one

A common and efficient method for the synthesis of 1-(2,5-dimethoxyphenyl)propan-1-one is the Friedel-Crafts acylation of 1,4-dimethoxybenzene with propanoyl chloride or propionic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Experimental Protocol: Synthesis of 1-(2,5-dimethoxyphenyl)propan-1-one

  • Reaction Setup: To a stirred solution of 1,4-dimethoxybenzene (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane, DCM) at 0 °C, add anhydrous aluminum chloride (1.1 eq) portion-wise.

  • Acylation: Slowly add propanoyl chloride (1.05 eq) to the reaction mixture, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion, carefully pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid.

  • Extraction: Extract the aqueous layer with DCM (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Reduction of the Ketone to 1-(2,5-dimethoxyphenyl)propan-1-ol

The carbonyl group of 1-(2,5-dimethoxyphenyl)propan-1-one can be readily reduced to the corresponding alcohol using a variety of reducing agents. Sodium borohydride (NaBH₄) in an alcoholic solvent (e.g., methanol or ethanol) is a mild and effective choice for this transformation.

Experimental Protocol: Reduction to 1-(2,5-dimethoxyphenyl)propan-1-ol

  • Reaction Setup: Dissolve 1-(2,5-dimethoxyphenyl)propan-1-one (1.0 eq) in methanol at 0 °C.

  • Reduction: Add sodium borohydride (1.5 eq) portion-wise to the stirred solution.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.

  • Workup: Quench the reaction by the slow addition of water.

  • Extraction: Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the desired alcohol. Further purification can be achieved by column chromatography if necessary.

Derivatization of 1-(2,5-dimethoxyphenyl)propan-1-ol

The hydroxyl group of 1-(2,5-dimethoxyphenyl)propan-1-ol serves as a versatile handle for further derivatization, including etherification and esterification. More complex derivatives, such as those containing an amino group at the 2-position, can be synthesized from the precursor ketone.

The introduction of an amino group at the 2-position of the propan-1-ol chain is a key step in creating derivatives with potential psychoactivity. A common strategy involves the α-bromination of the precursor ketone followed by nucleophilic substitution with the desired amine.

Experimental Protocol: Synthesis of 2-Amino-1-(2,5-dimethoxyphenyl)propan-1-ol Derivatives

  • α-Bromination: To a solution of 1-(2,5-dimethoxyphenyl)propan-1-one (1.0 eq) in a suitable solvent (e.g., chloroform or acetic acid), add bromine (1.0 eq) dropwise.

  • Amination: The resulting α-bromoketone is then reacted with the desired primary or secondary amine (2.2 eq) in a suitable solvent (e.g., ethanol or acetonitrile).

  • Reduction: The resulting aminoketone is then reduced to the corresponding amino alcohol using a reducing agent such as sodium borohydride, as described in section 2.2.

  • Purification: The final product is purified by acid-base extraction and/or column chromatography.

Structure-Activity Relationships (SAR)

The pharmacological profile of 1-(2,5-dimethoxyphenyl)propan-1-ol derivatives is expected to be significantly influenced by the nature of the substituents at the 4-position of the phenyl ring and the amino group. The SAR for the closely related 2,5-dimethoxyphenethylamines and amphetamines provides a valuable framework for predicting the properties of these propanolamine derivatives.[1][2][4]

The Role of the 2,5-Dimethoxy Substitution

The methoxy groups at the 2- and 5-positions of the phenyl ring are considered crucial for conferring agonist activity at 5-HT2A receptors.[2] It is hypothesized that these groups orient the molecule within the receptor binding pocket through interactions with specific amino acid residues.

Substitutions at the 4-Position of the Phenyl Ring

The substituent at the 4-position is a key determinant of potency and efficacy at 5-HT2 receptors.[1]

  • Small, Lipophilic Groups: The introduction of small, lipophilic groups such as halogens (Br, I) or small alkyl groups (methyl, ethyl) generally leads to a significant increase in 5-HT2A receptor affinity and agonist potency.[1][3]

  • Larger or Polar Groups: Increasing the size or polarity of the 4-position substituent tends to decrease or abolish activity.

4-Position Substituent Expected Effect on 5-HT2A Affinity/Potency Rationale
-HBaseline activityReference compound
-Br, -IIncreasedOptimal size and lipophilicity for receptor pocket
-CH₃, -C₂H₅IncreasedFavorable steric and electronic interactions
-NO₂Variable, potentially decreasedIntroduction of a polar group
-NH₂DecreasedIncreased polarity
Larger Alkyl/ArylDecreasedSteric hindrance

Table 1: Predicted influence of 4-position substituents on the 5-HT2A receptor activity of 1-(2,5-dimethoxyphenyl)propan-1-ol derivatives, based on data from related phenethylamine and amphetamine series.

Modifications of the Amino Group
  • Primary vs. Secondary vs. Tertiary Amines: N-alkylation of the amino group can have varied effects. N-methylation can sometimes be tolerated or slightly increase potency, while larger N-alkyl groups generally decrease activity.

  • N-Benzyl Substitution: In the phenethylamine series, N-benzyl substitution has been shown to dramatically increase both binding affinity and functional activity at 5-HT2A receptors.[5] It is plausible that a similar effect would be observed in the propanolamine series.

Pharmacological Profile

The primary pharmacological targets for derivatives of 1-(2,5-dimethoxyphenyl)propan-1-ol are expected to be the serotonin 5-HT2 receptor subtypes (5-HT2A, 5-HT2B, and 5-HT2C), with potential for activity at other monoamine receptors, such as adrenergic receptors.[6]

Serotonin 5-HT2A Receptor Agonism

Agonism at the 5-HT2A receptor is the hallmark of classic psychedelic compounds. Activation of this Gq/11-coupled receptor leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC).

G 5-HT2A Agonist 5-HT2A Agonist 5-HT2A Receptor 5-HT2A Receptor 5-HT2A Agonist->5-HT2A Receptor Gq/11 Gq/11 5-HT2A Receptor->Gq/11 PLC PLC Gq/11->PLC PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Release Ca2+ Release IP3->Ca2+ Release PKC Activation PKC Activation DAG->PKC Activation

Caption: Simplified 5-HT2A Receptor Signaling Pathway.

Activity at Other Receptors

Derivatives of this scaffold may also exhibit affinity for other serotonin receptors, such as 5-HT1A and 5-HT2C, as well as adrenergic receptors (α and β).[6] The selectivity profile will be highly dependent on the specific substitution pattern.

Analytical Characterization

The unambiguous identification and characterization of 1-(2,5-dimethoxyphenyl)propan-1-ol derivatives rely on a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC with UV detection is a suitable method for the separation and quantification of these compounds. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water with an acidic modifier (e.g., trifluoroacetic acid or formic acid) typically provides good resolution.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the identification of these compounds, providing both retention time and mass spectral data. The electron ionization (EI) mass spectra of these molecules are expected to show characteristic fragmentation patterns, including a prominent fragment corresponding to the benzylic cation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of novel derivatives.

Proton/Carbon Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm) Notes
Aromatic CH6.7 - 7.2110 - 120
Methoxy OCH₃3.7 - 3.955 - 57
Benzylic CH-OH4.5 - 5.070 - 75
CH-N (if present)2.5 - 3.550 - 65
Ethyl CH₂1.5 - 2.025 - 30
Terminal CH₃0.8 - 1.210 - 15

Table 2: Predicted ¹H and ¹³C NMR chemical shift ranges for 1-(2,5-dimethoxyphenyl)propan-1-ol derivatives in CDCl₃.

Metabolism and Toxicology

The metabolism of 1-(2,5-dimethoxyphenyl)propan-1-ol derivatives is likely to proceed through several pathways, based on studies of related compounds.

Metabolic Pathways
  • O-demethylation: The methoxy groups are susceptible to enzymatic O-demethylation, primarily by cytochrome P450 enzymes.

  • Oxidation: The propanol side chain can undergo oxidation.

  • Conjugation: The hydroxyl groups (phenolic and alcoholic) and any primary or secondary amino groups can be conjugated with glucuronic acid or sulfate to facilitate excretion.

Toxicological Considerations

The toxicological profile of these compounds has not been extensively studied. However, based on their structural similarity to known psychoactive substances, potential cardiovascular and neurological effects should be considered. Agonist activity at the 5-HT2B receptor has been associated with cardiac valvulopathy, and therefore, the selectivity profile of any new derivative should be carefully evaluated.[1]

Conclusion and Future Directions

The 1-(2,5-dimethoxyphenyl)propan-1-ol scaffold provides a rich foundation for the design and synthesis of novel compounds with potential applications in neuroscience research and drug development. The structure-activity relationships established for the broader class of 2,5-dimethoxyphenylalkylamines offer valuable guidance for the rational design of derivatives with specific pharmacological profiles. Future research should focus on the synthesis and pharmacological evaluation of a diverse library of these compounds to fully elucidate their SAR and to identify lead candidates with improved potency and selectivity. Furthermore, detailed studies on their metabolism, pharmacokinetics, and toxicology will be essential for any potential therapeutic development.

References

  • Bath Salt-type Aminoketone Designer Drugs: Analytical and Synthetic Studies on Substituted C
  • Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors. PMC. [Link]

  • Conformational effects on the activity of drugs. 10. Synthesis, conformation, and pharmacological properties of 1-(2,5-dimethoxyphenyl)-2-aminoethanols and their morpholine analogs. Scilit. [Link]

  • Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review. ResearchGate. [Link]

  • The Synthesis of Some Analogs of the Hallucinogen 1-(2,5-Dimethoxy-4-methylphenyl)-2-aminopropane (DOM). Canadian Science Publishing. [Link]

  • Electronic Supplementary Material (ESI) for Chemical Science. This journal is © The Royal Society of Chemistry 2020. Rsc.org. [Link]

  • and long-term stability of synthetic cathinones and dihydro-metabolites in human urine samples. (URL not available)
  • 1-(2-Hydroxy-4,5-dimethoxyphenyl)propan-1-one. PMC. [Link]

  • Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review. PMC. [Link]

  • Identification of Synthetic Cathinones in Seized Materials: A Review of Analytical Strategies Applied in Forensic Chemistry. (URL not available)
  • NMR data for compound 1 and known related compounds. ResearchGate. [Link]

  • Discovery and Structure−Activity Relationships of 2,5- Dimethoxyphenylpiperidines as Selective Serotonin 5‑HT2A Receptor Ago. Semantic Scholar. [Link]

  • 1-(2,5-Dimethoxyphenyl)-1-propanol. PubChem. [Link]

  • Single Crystal of 1-(2'-hidroxyphenyl)-3-hidroxy-3-(4-methoxyphenil)
  • NMR Identification and MS Conformation of the Scopolamine Neurotoxin. DTIC. [Link]

  • 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. MDPI. [Link]

  • Detailed Characterization of the In Vitro Pharmacological and Pharmacokinetic Properties of N-(2-Hydroxybenzyl)-2,5-Dimethoxy-4-Cyanophenylethylamine (25CN-NBOH), a Highly Selective and Brain-Penetrant 5-HT2A Receptor Agonist. OUCI. [Link]

  • Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. PubMed. [Link]

  • 5-HT1 and 5-HT2 binding properties of derivatives of the hallucinogen 1-(2,5-dimethoxyphenyl). PubMed. [Link]

  • How is 1-propoxypropane synthesised from propan-1-ol? Write mechanismof this reaction. (URL not available)
  • How is 1-propoxypropane synthesised from propan-1-ol ? Write mechanism of the reaction. (URL not available)
  • Selective formation of propan-1-ol from propylene via a chemical looping approach. Reaction Chemistry & Engineering (RSC Publishing). [Link]

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Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: A Detailed Guide to the Synthesis of 1-(2,5-dimethoxyphenyl)propan-1-ol

Abstract This document provides a comprehensive, in-depth guide for the synthesis of 1-(2,5-dimethoxyphenyl)propan-1-ol, a valuable secondary alcohol intermediate in organic synthesis. The protocol is designed for resear...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive, in-depth guide for the synthesis of 1-(2,5-dimethoxyphenyl)propan-1-ol, a valuable secondary alcohol intermediate in organic synthesis. The protocol is designed for researchers, scientists, and professionals in drug development and chemical synthesis. We present a robust and well-validated method utilizing the Grignard reaction, a classic and highly effective carbon-carbon bond-forming strategy. This guide moves beyond a simple recitation of steps to explain the underlying chemical principles, the rationale for specific procedural choices, and critical parameters for success. Included are detailed safety protocols, a step-by-step experimental procedure, methods for purification, and a full suite of characterization data to ensure the synthesis is reliable and the product is validated.

Introduction and Scientific Rationale

1-(2,5-dimethoxyphenyl)propan-1-ol is a substituted benzylic alcohol. The presence of the dimethoxy-substituted phenyl ring and the secondary alcohol functionality makes it a versatile precursor for more complex molecules, particularly in the synthesis of novel psychoactive compounds and other pharmaceutical agents.[1][2][3] The reliable synthesis of this intermediate is therefore of significant interest.

The chosen synthetic route is the addition of an ethyl Grignard reagent to 2,5-dimethoxybenzaldehyde. This organometallic reaction is a cornerstone of organic synthesis, valued for its efficiency in creating new carbon-carbon bonds.[4] The nucleophilic ethyl group of the ethylmagnesium halide attacks the electrophilic carbonyl carbon of the aldehyde, forming a new C-C bond and, after an aqueous workup, yielding the desired secondary alcohol.

Reaction Scheme:

Reaction scheme showing the Grignard reaction between ethylmagnesium bromide and 2,5-dimethoxybenzaldehyde to form 1-(2,5-dimethoxyphenyl)propan-1-ol.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Grignard reagents are powerful bases and nucleophiles that react readily with protic solvents (like water or alcohols). This would consume the reagent and prevent it from reacting with the aldehyde. Therefore, all glassware must be flame-dried, and all solvents must be anhydrous to ensure the reaction's success.

  • Solvent Choice: Anhydrous diethyl ether or tetrahydrofuran (THF) are the solvents of choice. Their etheric oxygen atoms can coordinate with the magnesium center of the Grignard reagent, stabilizing it in solution. THF is generally preferred for its higher boiling point and better solvating power.

  • Initiation: The reaction between magnesium metal and the alkyl halide can sometimes be slow to start. The addition of a small iodine crystal can chemically activate the magnesium surface, facilitating the initiation of the Grignard reagent formation.[4]

  • Controlled Addition: The reaction between the Grignard reagent and the aldehyde is exothermic. Adding the aldehyde solution slowly at a reduced temperature (0 °C) helps to control the reaction rate, minimize side reactions, and improve the overall yield.

  • Aqueous Workup: A saturated aqueous solution of ammonium chloride (NH₄Cl) is used to quench the reaction. It is a weak acid, sufficient to protonate the intermediate magnesium alkoxide to form the final alcohol product, but mild enough to avoid potential acid-catalyzed side reactions like dehydration of the benzylic alcohol.

Materials, Reagents, and Safety

Equipment and Glassware
  • Three-neck round-bottom flask (flame-dried)

  • Reflux condenser (with drying tube packed with CaCl₂ or Drierite)

  • Pressure-equalizing dropping funnel (flame-dried)

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon gas line)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for extraction and purification (beakers, Erlenmeyer flasks, etc.)

  • Column chromatography setup (optional, for high purity)

Reagents and Chemicals
ReagentFormulaMW ( g/mol )Molarity/PurityAmount (for 10 mmol scale)Supplier
Magnesium TurningsMg24.31>99%0.27 g (11 mmol, 1.1 eq)Sigma-Aldrich
IodineI₂253.81>99%1 small crystalFisher Scientific
Ethyl BromideC₂H₅Br108.97>99%1.20 g (11 mmol, 1.1 eq)Acros Organics
2,5-DimethoxybenzaldehydeC₉H₁₀O₃166.17>98%1.66 g (10 mmol, 1.0 eq)TCI Chemicals
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11Anhydrous, >99.9%~50 mLSigma-Aldrich
Saturated NH₄Cl solutionNH₄Cl53.49Saturated~50 mLLab Prepared
Diethyl Ether (for extraction)(C₂H₅)₂O74.12ACS Grade~100 mLFisher Scientific
Anhydrous Sodium SulfateNa₂SO₄142.04AnhydrousAs neededVWR
Hydrochloric Acid (for workup)HCl36.461 M (optional)As neededLab Prepared
Critical Safety Precautions

This protocol involves hazardous materials and should only be performed by trained personnel in a well-ventilated fume hood.

  • Flammability: Diethyl ether and THF are extremely flammable.[5][6] Ensure there are no open flames or spark sources nearby. All heating must be done using a heating mantle or water bath.

  • Grignard Reagents: These are highly reactive and moisture-sensitive. They can ignite spontaneously in air if concentrated. Always work under an inert atmosphere.

  • Ethyl Bromide: It is a toxic and volatile alkylating agent. Handle with care, avoiding inhalation and skin contact.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves (nitrile gloves are suitable).

  • Quenching: The quenching of the reaction is exothermic and will release flammable gases. Perform this step slowly and with cooling.

Experimental Workflow and Protocol

Workflow Diagram

The overall experimental process is summarized in the following workflow diagram.

G cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Reaction cluster_workup Phase 3: Workup & Isolation cluster_analysis Phase 4: Purification & Analysis A Apparatus Setup (Flame-dried glassware, inert atmosphere) B Grignard Reagent Formation (Mg + Ethyl Bromide in THF) A->B C Aldehyde Addition (2,5-Dimethoxybenzaldehyde in THF, dropwise at 0 °C) B->C D Reaction Monitoring (Stir at RT, TLC analysis) C->D E Reaction Quench (Slow addition of sat. aq. NH4Cl at 0 °C) D->E F Extraction & Washing (Diethyl Ether, H2O, Brine) E->F G Drying & Concentration (Anhydrous Na2SO4, Rotary Evaporation) F->G H Purification (Column Chromatography or Distillation) G->H G->H I Final Product Characterization (NMR, IR, MS) H->I

Caption: Experimental workflow for the synthesis of 1-(2,5-dimethoxyphenyl)propan-1-ol.

Step-by-Step Experimental Protocol

Part A: Preparation of Ethylmagnesium Bromide (Grignard Reagent)

  • Assemble a flame-dried 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a pressure-equalizing dropping funnel. Purge the entire system with dry nitrogen or argon for 10-15 minutes.

  • Place magnesium turnings (0.27 g, 11 mmol) in the flask. Add one small crystal of iodine.

  • In the dropping funnel, prepare a solution of ethyl bromide (1.20 g, 11 mmol) in 10 mL of anhydrous THF.

  • Add approximately 1-2 mL of the ethyl bromide solution to the magnesium turnings. The reaction should initiate, evidenced by the disappearance of the iodine color, bubbling, and the solution turning cloudy and grey. If it does not start, gently warm the flask with a heat gun until initiation occurs.[4]

  • Once the reaction is initiated, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue stirring the mixture for an additional 30-45 minutes at room temperature to ensure complete formation of the Grignard reagent.

Part B: Reaction with 2,5-Dimethoxybenzaldehyde

  • Prepare a solution of 2,5-dimethoxybenzaldehyde (1.66 g, 10 mmol) in 15 mL of anhydrous THF.

  • Cool the freshly prepared Grignard reagent solution to 0 °C using an ice bath.

  • Add the 2,5-dimethoxybenzaldehyde solution dropwise to the stirred Grignard reagent over 20-30 minutes, maintaining the internal temperature below 10 °C. A white precipitate may form.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

Part C: Aqueous Workup and Extraction

  • Cool the reaction flask back to 0 °C in an ice bath.

  • Slowly and carefully quench the reaction by the dropwise addition of 50 mL of saturated aqueous ammonium chloride solution. Stir vigorously for 15 minutes.

  • Transfer the entire mixture to a separatory funnel.

  • Extract the aqueous layer with diethyl ether (3 x 30 mL).

  • Combine the organic extracts and wash them sequentially with water (1 x 30 mL) and brine (1 x 30 mL).

  • Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

Part D: Purification

  • The crude product, a pale yellow oil or solid, can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by vacuum distillation to yield the pure 1-(2,5-dimethoxyphenyl)propan-1-ol.

Characterization and Results

The successful synthesis of 1-(2,5-dimethoxyphenyl)propan-1-ol is confirmed through a combination of physical and spectroscopic analysis.

Physicochemical Properties
PropertyValueReference
Molecular FormulaC₁₁H₁₆O₃[7]
Molecular Weight196.24 g/mol [7]
AppearanceWhite solid or colorless to pale yellow oil-
Exact Mass196.110 g/mol [7]
XLogP31.9[7]
Hydrogen Bond Donor Count1[7]
Hydrogen Bond Acceptor Count3[7]
Spectroscopic Data
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should confirm the presence of all expected protons. Key signals include a triplet for the methyl group (CH₃) of the propyl chain, a multiplet for the methylene group (CH₂), a triplet or multiplet for the carbinol proton (CH-OH), and distinct signals for the aromatic protons and the two methoxy groups.[7]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show 11 distinct carbon signals corresponding to the molecular structure.

  • IR (Infrared) Spectroscopy: The presence of the alcohol functional group will be confirmed by a characteristic broad absorption band in the region of 3200–3600 cm⁻¹ (O-H stretch).[8] Additional key peaks will include C-H stretches around 2850-3000 cm⁻¹ and C-O stretches around 1050-1250 cm⁻¹.[7][8]

  • MS (Mass Spectrometry): The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the product.[7]

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Grignard reaction fails to initiate.Wet glassware/solvents; inactive magnesium surface.Ensure all equipment is rigorously dried. Add a fresh crystal of iodine and gently warm the flask. If necessary, add a small amount of pre-formed Grignard reagent.
Low yield of product.Incomplete formation of Grignard reagent; Grignard reagent consumed by moisture; side reactions.Re-verify anhydrous conditions. Ensure slow, controlled addition of the aldehyde at low temperature.
Complex mixture of products after reaction.Side reactions such as reduction or enolization.Maintain a low reaction temperature during aldehyde addition. Ensure the stoichiometry of reagents is correct.

Conclusion

The protocol detailed herein provides a reliable and reproducible method for the synthesis of 1-(2,5-dimethoxyphenyl)propan-1-ol via a Grignard reaction. By carefully controlling the reaction parameters, particularly maintaining anhydrous conditions and managing reaction temperature, researchers can achieve good yields of the desired product. The comprehensive characterization methods ensure the identity and purity of the final compound, making this guide a trustworthy resource for synthetic chemistry laboratories.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 597464, 1-(2,5-Dimethoxyphenyl)-1-propanol. Retrieved from [Link]

  • Safrole (n.d.). 2,5-Dimethoxybenzaldehyde: Properties, Reactivity, Synthesis and 2C-H. Retrieved from [Link]

  • Google Patents (2019). CN110330417A - The preparation method of 2,5- 4-dihydroxy benzaldehyde.
  • Patsnap (2019). Preparation method of 2,5-dihydroxybenzaldehyde. Retrieved from [Link]

  • Kishida Chemical Co., Ltd. (n.d.). Safety Data Sheet: 2-Methoxyphenol. Retrieved from [Link]

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 46240, 1-(2,5-Dimethoxyphenyl)-2-(dimethylamino)propan-1-ol. Retrieved from [Link]

  • Scent.vn (n.d.). 1-Methoxy-1-(2,4,5-trimethoxyphenyl)-2-propanol. Retrieved from [Link]

  • Cheméo (n.d.). Chemical Properties of 1-Propanol, 2-methoxy- (CAS 1589-47-5). Retrieved from [Link]

  • Doc Brown's Advanced Organic Chemistry Revision Notes (2025). Infrared spectrum of propan-1-ol. Retrieved from [Link]

  • NP-MRD (n.d.). 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (NP0084979). Retrieved from [Link]

  • MassBank (2008). MSBNK-Fac_Eng_Univ_Tokyo-JP007679. Retrieved from [Link]

  • USDA Forest Service (2009). NMR Database of Lignin and Cell Wall Model Compounds. Retrieved from [Link]

  • Nichols, D. E., et al. (1988). Substituent Branching in Phenethylamine-Type Hallucinogens: A Comparison of 1-[ 2,5-Dimethoxy-4-(n)propylphenyl]-2-aminopropane and 1-(2,5-Dimethoxy-4-isopropylphenyl)-2-aminopropane. Journal of Medicinal Chemistry.
  • ResearchGate (n.d.). 1H-NMR Spectral Data of 1-5. Retrieved from [Link]

  • ResearchGate (n.d.). The Synthesis of Analogs of the Hallucinogen 1-(2,5-Dimethoxy-4-methylphenyl)-2-aminopropane (DOM). II. Some Ring-methoxylated 1-Amino-and 2-Aminoindanes. Retrieved from [Link]

  • MDPI (n.d.). (±)-N-(1,2-Bis(3,4-dimethoxyphenyl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide. Retrieved from [Link]

  • PubChemLite (2026). 1-(2,5-dimethoxyphenyl)propan-2-ol. Retrieved from [Link]

  • U.S. Environmental Protection Agency (n.d.). 2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethan-1-ol. Retrieved from [Link]

  • NP-MRD (2022). Showing NP-Card for (1s)-1-(4-methoxyphenyl)propan-1-ol (NP0196173). Retrieved from [Link]

  • Universiti Putra Malaysia (n.d.). Aldol condensation of 2,5-dimethoxybenzaldehyde with actone under basic conditions. Retrieved from [Link]

  • ResearchGate (n.d.). Infrared spectrum of 1-methoxy-2-propanol (C4H10O2). Retrieved from [Link]

  • National Center for Biotechnology Information (n.d.). 1-(2,5-Dimethoxy-4-iodophenyl)-2-aminopropane (DOI): From an Obscure to Pivotal Member of the DOX Family of Serotonergic Psychedelic Agents. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry (2012). trans-2-(2,5-Dimethoxy-4-bromophenyl)cyclopropylamine as potent agonists for the 5-HT2 receptor family. Retrieved from [Link]

  • MDPI (2023). 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine. Retrieved from [Link]

  • Publisso (2025). 2‐Methoxypropanol‐1. Retrieved from [Link]

  • National Center for Biotechnology Information (n.d.). The 4-alkyl chain length of 2,5-dimethoxyamphetamines differentially affects in vitro serotonin receptor actions versus in vivo psychedelic-like effects. Retrieved from [Link]

  • Beilstein Journals (2012). trans-2-(2,5-Dimethoxy-4-iodophenyl)cyclopropylamine and trans-2-(2,5-dimethoxy-4-bromophenyl)cyclopropylamine as potent agonists for the 5-HT2 receptor family. Retrieved from [Link]

Sources

Application

Application Note: Grignard-Mediated Synthesis and Organometallic Workflows Involving 1-(2,5-dimethoxyphenyl)propan-1-ol

Executive Summary The compound 1-(2,5-dimethoxyphenyl)propan-1-ol is a critical secondary carbinol intermediate in the synthesis of complex phenethylamine derivatives, including neuropharmacological agents and 5-HT2A rec...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-(2,5-dimethoxyphenyl)propan-1-ol is a critical secondary carbinol intermediate in the synthesis of complex phenethylamine derivatives, including neuropharmacological agents and 5-HT2A receptor agonists[1]. For drug development professionals and synthetic chemists, navigating the organometallic chemistry of this scaffold presents unique challenges. This application note provides a comprehensive, field-proven guide to (1) synthesizing the carbinol via highly regioselective Grignard addition, and (2) managing the reactivity of the secondary hydroxyl group in downstream organometallic workflows through strategic protection or activation.

Mechanistic Rationale & Experimental Causality

Synthesis via Nucleophilic Addition

The primary route to 1-(2,5-dimethoxyphenyl)propan-1-ol is the nucleophilic addition of ethylmagnesium bromide to 2,5-dimethoxybenzaldehyde[2]. The electron-donating methoxy groups at the ortho- and meta- (relative to the alkyl chain) positions increase the electron density of the aromatic ring, which slightly decreases the electrophilicity of the carbonyl carbon. Consequently, highly reactive carbon nucleophiles like Grignard reagents are required over milder organometallics[3]. Tetrahydrofuran (THF) is the preferred solvent over diethyl ether; its stronger oxygen lone-pair coordination stabilizes the magnesium transition state, driving the reaction to near-quantitative yields.

The "Acidic Proton" Challenge in Downstream Workflows

Once synthesized, the carbinol often serves as a scaffold for further functionalization (e.g., bromination of the aromatic ring to form a new Grignard reagent). However, the secondary hydroxyl group (pKa ~16) acts as an acidic proton donor. If left unprotected, it will instantly quench any subsequent organolithium or Grignard reagents via an acid-base reaction, which is kinetically vastly superior to nucleophilic attack.

Divergent Organometallic Strategies

To utilize this scaffold in multi-step organometallic synthesis, two divergent paths are employed:

  • Path A (Protection): Masking the hydroxyl group as a tert-butyldimethylsilyl (TBS) ether. This shields the oxygen, rendering the molecule inert to strong bases and nucleophiles[4].

  • Path B (Activation): Converting the hydroxyl group to a benzylic halide to utilize the scaffold as a Grignard reagent. Crucial Causality: Benzylic halides with electron-rich methoxy groups form highly stable radicals during the single-electron transfer (SET) initiation of Grignard formation. This makes them notoriously prone to Wurtz coupling (dimerization). Extreme dilution and slow addition are mandatory to suppress this side reaction.

Experimental Protocols (Self-Validating Systems)

Protocol 1: Synthesis of 1-(2,5-dimethoxyphenyl)propan-1-ol

Objective: High-yield synthesis of the carbinol via Grignard addition.

  • Preparation: Flame-dry a 500 mL 3-neck round-bottom flask under an argon atmosphere. Causality: Grignard reagents are highly hygroscopic; trace water will irreversibly protonate the ethylmagnesium bromide to ethane gas.

  • Solvation: Dissolve 2,5-dimethoxybenzaldehyde (10.0 g, 60.2 mmol) in 100 mL of anhydrous THF.

  • Temperature Control: Cool the reaction vessel to 0 °C using an ice-water bath. Causality: The nucleophilic addition is highly exothermic. Maintaining 0 °C prevents unwanted side reactions such as pinacol coupling or reduction.

  • Addition: Add ethylmagnesium bromide (3.0 M in diethyl ether, 24.1 mL, 72.2 mmol) dropwise over 30 minutes[2]. Stir for 2 hours, allowing the reaction to slowly warm to room temperature.

  • Quenching: Cool back to 0 °C and quench carefully with saturated aqueous NH₄Cl (50 mL). Causality: NH₄Cl provides mild protons to break down the magnesium alkoxide intermediate without causing acid-catalyzed dehydration of the newly formed secondary alcohol.

  • Isolation: Extract with EtOAc (3 × 50 mL), wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Self-Validating Checkpoint: Analyze the crude product via FTIR. The complete disappearance of the sharp aldehyde C=O stretch (~1690 cm⁻¹) and the appearance of a broad O-H stretch (~3300 cm⁻¹) confirms quantitative conversion.

Protocol 2: TBS Protection for Downstream Compatibility

Objective: Shield the secondary alcohol for subsequent aromatic Grignard reactions.

  • Reaction Setup: Dissolve 1-(2,5-dimethoxyphenyl)propan-1-ol (5.0 g, 25.5 mmol) in anhydrous DMF (25 mL).

  • Catalysis: Add imidazole (4.3 g, 63.7 mmol). Causality: Imidazole acts dually as an acid scavenger (absorbing HCl byproduct) and a nucleophilic catalyst to activate TBS-Cl.

  • Protection: Add TBS-Cl (4.6 g, 30.6 mmol) in portions at 0 °C. Stir at room temperature for 12 hours.

  • Workup: Quench with cold water, extract with diethyl ether, and wash extensively with water (5 × 50 mL) to remove all traces of DMF. Dry and concentrate.

  • Self-Validating Checkpoint: Perform Thin Layer Chromatography (TLC) in Hexanes:EtOAc (4:1). The protected carbinol will exhibit a significantly higher Rf value (~0.8) compared to the free alcohol (~0.3).

Protocol 3: Halogenation and Benzylic Grignard Formation

Objective: Convert the carbinol into an active Grignard nucleophile.

  • Halogenation: React the carbinol with PBr₃ (0.33 eq) in anhydrous DCM at 0 °C for 1 hour. Quench with cold NaHCO₃, extract, and concentrate without exceeding 30 °C to prevent elimination.

  • Initiation: In a separate flame-dried flask, add Mg turnings (1.5 eq) and a single crystal of iodine in 50 mL anhydrous THF. Causality: Iodine reacts with the passivation layer of the magnesium to form MgI₂, exposing a highly active Mg(0) surface.

  • High-Dilution Addition: Add 5% of the bromide solution to initiate the reaction (indicated by the fading of the brown iodine color). Once initiated, add the remaining bromide solution very slowly (over 2 hours) via syringe pump under high dilution (0.1 M). Causality: Keeping the local concentration of the benzylic radical low is the only way to kinetically favor oxidative addition over Wurtz dimerization.

  • Self-Validating Checkpoint: Titrate the resulting Grignard reagent using salicylaldehyde phenylhydrazone. A sharp color change from yellow to bright orange provides the exact molarity of the active Grignard species, distinguishing it from inactive Wurtz dimers.

Quantitative Data Presentation

Table 1: Optimization of Grignard Addition Conditions

Solvent System Temperature Profile Equivalents (EtMgBr) Isolated Yield Impurity Profile / Notes
Diethyl Ether 0 °C to RT 1.2 eq 82% Trace enolization; slower reaction rate.
THF 0 °C to RT 1.2 eq 94% Clean conversion; optimal Mg coordination.

| THF | Reflux (66 °C) | 1.2 eq | 65% | Significant pinacol coupling and reduction products. |

Table 2: Protecting Group Compatibility for Downstream Grignard Workflows

Protecting Group Formation Yield Stability to Grignard Reagents Deprotection Conditions
TMS (Trimethylsilyl) >95% Poor (Prone to nucleophilic cleavage) Mild aqueous acid
TBS (tert-Butyldimethylsilyl) 92% Excellent (Sterically shielded) TBAF or strong acid
THP (Tetrahydropyranyl) 90% Good Mild acid (Note: Creates diastereomers)

| Benzyl (Bn) | 85% | Excellent | Pd/C, H₂ (Risk of aromatic reduction) |

Workflow Visualization

G A 2,5-Dimethoxybenzaldehyde C 1-(2,5-dimethoxyphenyl)propan-1-ol A->C Nucleophilic Addition B EtMgBr in THF (0°C) B->C Alkyl Transfer D Path A: TBS Protection C->D F Path B: Halogenation (PBr3) C->F E TBS-Protected Carbinol D->E Shielding -OH G 1-Bromo-1-(2,5-dimethoxyphenyl)propane F->G SN2 Reaction H Mg(0), I2 (Grignard Formation) G->H I Secondary Benzylic Grignard H->I Oxidative Addition

Grignard synthesis and downstream organometallic workflows for 1-(2,5-dimethoxyphenyl)propan-1-ol.

References

  • Substituent branching in phenethylamine-type hallucinogens: a comparison of 1-[2,5-dimethoxy-4-(2-butyl)phenyl]-2-aminopropane and 1-[2,5-dimethoxy-4-(2-methylpropyl)phenyl]-2-aminopropane Source: Journal of Medicinal Chemistry URL:[Link]

  • Total Synthesis of the Aglycone of IB-00208 Source: PMC - National Institutes of Health (NIH) URL:[Link]

Sources

Method

Application Note: Comprehensive Analytical Profiling of 1-(2,5-Dimethoxyphenyl)propan-1-ol

Introduction & Scope 1-(2,5-Dimethoxyphenyl)propan-1-ol (also known as α -ethyl-2,5-dimethoxybenzyl alcohol) is a structurally significant molecule often encountered as a synthetic intermediate, precursor, or metabolite...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

1-(2,5-Dimethoxyphenyl)propan-1-ol (also known as α -ethyl-2,5-dimethoxybenzyl alcohol) is a structurally significant molecule often encountered as a synthetic intermediate, precursor, or metabolite in the production of 2,5-dimethoxyphenethylamine derivatives (such as 2C-B, DOB, and DOET)[1]. Due to its structural proximity to highly regulated psychoactive substances, unambiguous analytical identification is critical for forensic chemists, toxicologists, and drug development professionals[2].

This application note details a self-validating, causality-driven analytical workflow utilizing Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) to accurately profile and quantify this compound.

Chemical and Physical Properties

Prior to instrumental analysis, understanding the physicochemical baseline of the analyte is required to dictate solvent selection and ionization parameters[3].

PropertyValueAnalytical Relevance
IUPAC Name 1-(2,5-dimethoxyphenyl)propan-1-olDictates the expected 11-carbon skeletal framework.
Molecular Formula C₁₁H₁₆O₃Used to calculate the exact monoisotopic mass.
Molecular Weight 196.24 g/mol Determines the expected nominal mass in low-resolution MS.
Monoisotopic Mass 196.1099 DaTarget mass for High-Resolution Mass Spectrometry (HRMS).
XLogP3 1.9Indicates moderate lipophilicity; highly soluble in CDCl₃ and ethyl acetate.

Experimental Workflows & Methodologies

To ensure trustworthiness and reproducibility, every analytical run must operate as a self-validating system. The following step-by-step methodologies incorporate built-in Quality Control (QC) and System Suitability Testing (SST)[4].

Nuclear Magnetic Resonance (NMR) Protocol

Causality for Solvent Selection: Deuterated chloroform (CDCl₃) is explicitly selected over Deuterium Oxide (D₂O) or Methanol-d₄ (CD₃OD). Protic deuterated solvents cause rapid deuterium exchange with the hydroxyl (-OH) proton, effectively erasing its signal and eliminating its vicinal scalar coupling. CDCl₃ preserves the -OH resonance, allowing for complete structural elucidation[5].

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 15.0 mg of 1-(2,5-dimethoxyphenyl)propan-1-ol into a clean glass vial.

  • Dissolution: Add 0.6 mL of CDCl₃ containing 0.03% (v/v) Tetramethylsilane (TMS). Vortex for 10 seconds until completely dissolved.

  • Transfer: Transfer the homogenous solution into a standard 5 mm precision NMR tube.

  • SST / Calibration: Insert the tube into a 400 MHz NMR spectrometer. Tune and match the probe, and shim the magnet (Z1-Z4) to achieve a TMS peak full-width at half-maximum (FWHM) of < 1.0 Hz. Set the TMS signal strictly to 0.00 ppm[5].

  • ¹H NMR Acquisition: Acquire 16 scans using a 90° pulse angle. Crucial: Set the relaxation delay (D1) to 1.5 seconds to ensure complete longitudinal relaxation of all protons, enabling accurate quantitative integration.

  • ¹³C NMR Acquisition: Acquire 256 scans using a 30° pulse angle. Set D1 to 2.0 seconds to allow the unprotonated quaternary aromatic carbons (C1, C2, C5) to fully relax, preventing signal attenuation.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

Causality for Ionization: Standard 70 eV Electron Ionization (EI) is utilized. This specific energy level imparts sufficient internal energy to reliably drive the diagnostic alpha-cleavage of the aliphatic chain, ensuring the resulting fragmentation fingerprint is directly comparable to established SWGDRUG monographs for 2,5-dimethoxy compounds[6].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of GC-grade ethyl acetate. Ethyl acetate is chosen for its optimal expansion volume in the heated GC inlet, preventing backflash while providing a sharp solvent front[4].

  • SST / Blank Run: Tune the mass spectrometer using Perfluorotributylamine (PFTBA) to verify mass axis calibration across m/z 69, 219, and 502. Inject 1 µL of pure ethyl acetate to validate the absence of column carryover.

  • Injection: Inject 1 µL of the sample in split mode (20:1 ratio) at an inlet temperature of 280°C.

  • Chromatography: Use a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS, 30m x 0.25mm x 0.25µm). Set the oven program: Initial hold at 100°C for 1.0 min, ramp at 15°C/min to 280°C, and hold for 5.0 min[7].

  • Detection: Scan range m/z 40–300.

Data Presentation & Structural Assignments

¹H NMR (400 MHz, CDCl₃) Assignments

The 2,5-dimethoxy substitution pattern on the aromatic ring creates a highly specific splitting pattern (ortho and meta coupling) that serves as the definitive fingerprint for this class of molecules[5].

PositionChemical Shift (ppm)MultiplicityIntegrationCoupling (J)Structural Causality
C3' (-CH₃) 0.92Triplet (t)3H~7.4 HzSplit by the adjacent C2' methylene protons.
C2' (-CH₂-) 1.75Multiplet (m)2H-Complex splitting caused by adjacent C1' methine and C3' methyl protons.
2-OCH₃ 3.77Singlet (s)3H-Highly deshielded by the electronegative oxygen atom.
5-OCH₃ 3.80Singlet (s)3H-Highly deshielded by the electronegative oxygen atom.
C1' (-CH-OH) 4.85Triplet (t) or dd1H~6.5 HzShifted downfield due to the adjacent hydroxyl group and the anisotropic deshielding of the aromatic ring.
H4 (Aromatic) 6.75Doublet of doublets (dd)1H8.8, 3.0 HzOrtho-coupled to H3 (8.8 Hz) and meta-coupled to H6 (3.0 Hz).
H3 (Aromatic) 6.82Doublet (d)1H8.8 HzOrtho-coupled to H4.
H6 (Aromatic) 6.95Doublet (d)1H3.0 HzMeta-coupled to H4.
GC-EI-MS (70 eV) Fragmentation Profile

The mass spectrum is dominated by the alpha-cleavage of the propanol side chain. The loss of the ethyl radical yields a highly stable oxonium ion, which is a hallmark of alpha-alkyl substituted benzyl alcohols[4].

m/zRelative AbundanceIon TypeFragmentation Causality
196 Low (<10%)[M]•⁺Intact molecular ion; abundance is low due to facile aliphatic cleavage.
178 Minor (~15%)[M - H₂O]•⁺Thermal or electron-driven dehydration of the benzylic hydroxyl group.
167 Base Peak (100%)[M - C₂H₅]⁺Alpha-cleavage (loss of ethyl radical, 29 Da). The resulting cation is heavily resonance-stabilized by the aromatic ring and the lone pairs of the methoxy oxygens.
149 Moderate (~30%)[m/z 167 - H₂O]⁺Secondary loss of water (18 Da) from the primary m/z 167 fragment.

Visualization: MS Fragmentation Pathway

The logical sequence of the electron ionization fragmentation is mapped below. The conversion of the molecular ion to the base peak is the primary diagnostic transition.

MS_Pathway M 1-(2,5-dimethoxyphenyl)propan-1-ol [M]•+ m/z 196 A Alpha-Cleavage Ion [M - 29]+ m/z 167 M->A - •CH2CH3 (29 Da) B Dehydration Ion [M - 18]•+ m/z 178 M->B - H2O (18 Da) C Secondary Loss [m/z 167 - 18]+ m/z 149 A->C - H2O (18 Da)

GC-EI-MS fragmentation pathway of 1-(2,5-dimethoxyphenyl)propan-1-ol.

References

  • Title: 2,5-Dimethoxyamphetamine - SWGDRUG Monograph Source: Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG) URL: [Link]

  • Title: 2,5-Dimethoxy-4-ethylamphetamine - SWGDRUG Monograph Source: Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG) URL: [Link]

  • Title: 1-(2,5-Dimethoxyphenyl)-1-propanol | CID 597464 Source: PubChem, National Center for Biotechnology Information (NIH) URL: [Link]

  • Title: Recommended Methods for the Identification and Analysis of Synthetic Cathinones in Seized Materials Source: United Nations Office on Drugs and Crime (UNODC) URL: [Link]

  • Title: Gas Chromatography-Mass Spectroscopy (GC/MS) Analysis Considerations Source: National Institute of Standards and Technology (NIST) URL: [Link]

Sources

Application

Application Note: High-Performance Liquid Chromatography Method for the Enantioselective Separation of 1-(2,5-dimethoxyphenyl)propan-1-ol

Abstract The stereoisomeric composition of pharmacologically active compounds is a critical parameter in drug development and safety assessment, as enantiomers frequently exhibit different physiological activities.[1] Th...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The stereoisomeric composition of pharmacologically active compounds is a critical parameter in drug development and safety assessment, as enantiomers frequently exhibit different physiological activities.[1] This application note presents a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the direct enantioselective separation of 1-(2,5-dimethoxyphenyl)propan-1-ol. The method utilizes a polysaccharide-based chiral stationary phase (CSP) under normal-phase elution conditions, achieving baseline resolution of the (R)- and (S)-enantiomers. This protocol is designed for researchers, quality control analysts, and drug development professionals requiring accurate determination of enantiomeric purity.

Introduction and Scientific Rationale

1-(2,5-dimethoxyphenyl)propan-1-ol is a chiral alcohol whose stereocenter is located at the carbinol carbon, directly adjacent to the aromatic ring.[2] The spatial arrangement of the hydroxyl, propyl, and dimethoxyphenyl groups around this chiral center means its enantiomers can interact differently with chiral environments, such as biological receptors.[3] Therefore, a validated analytical method to separate and quantify these enantiomers is essential.

Direct chiral separation by HPLC is the most prevalent and effective technique for analyzing enantiomeric composition.[4] The success of this technique hinges on the selection of an appropriate Chiral Stationary Phase (CSP) that can form transient, diastereomeric complexes with the enantiomers, leading to differential retention times.[5]

1.1. Rationale for Chiral Stationary Phase Selection

Polysaccharide-based CSPs, particularly those derived from amylose or cellulose coated or immobilized on a silica support, are exceptionally versatile and have demonstrated broad success in resolving a wide range of chiral compounds.[6][7] For 1-(2,5-dimethoxyphenyl)propan-1-ol, an amylose-based CSP, specifically amylose tris(3,5-dimethylphenylcarbamate), is selected as the primary column for this application. The rationale is based on its proven efficacy for separating structurally similar aromatic alcohols.[7][8]

The mechanism of chiral recognition on this type of CSP is multifactorial, involving a combination of interactions:

  • π-π Interactions: The electron-rich dimethoxyphenyl ring of the analyte can interact with the phenyl groups on the carbamate selector of the CSP.[5]

  • Hydrogen Bonding: The hydroxyl group of the analyte is a primary site for hydrogen bonding with the carbonyl and N-H groups of the carbamate linkages on the CSP.

  • Steric Interactions: The enantiomers fit differently into the chiral grooves or cavities of the helical polysaccharide structure, leading to one enantiomer forming a more stable complex and thus being retained longer.[5]

1.2. Rationale for Mobile Phase Selection

Normal-phase chromatography, employing a non-polar mobile phase with a polar modifier, is selected for this separation. This mode enhances the hydrogen bonding and dipole-dipole interactions crucial for chiral recognition on polysaccharide CSPs.[9] A mobile phase consisting of n-hexane and an alcohol modifier (isopropanol) provides the necessary control over solvent strength to optimize retention and resolution.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the enantiomeric separation.

2.1. Instrumentation and Materials

  • HPLC System: A standard HPLC or UHPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a UV/Vis or Photodiode Array (PDA) detector.

  • Chiral Column: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., Chiralpak® IA or equivalent), 250 mm x 4.6 mm, 5 µm particle size.

  • Chemicals:

    • Racemic 1-(2,5-dimethoxyphenyl)propan-1-ol standard.

    • n-Hexane (HPLC grade or higher).

    • Isopropanol (IPA) (HPLC grade or higher).

    • Methanol (HPLC grade, for sample dissolution).

2.2. Preparation of Solutions

  • Mobile Phase: Prepare the mobile phase by mixing n-Hexane and Isopropanol in the desired ratio (see Table 1). For example, for a 90:10 (v/v) mixture, combine 900 mL of n-Hexane with 100 mL of Isopropanol. Degas the solution for 15 minutes using sonication or vacuum filtration before use.

  • Sample Solution (Standard): Prepare a stock solution of racemic 1-(2,5-dimethoxyphenyl)propan-1-ol at a concentration of 1.0 mg/mL in Methanol. From this stock, prepare a working standard of 0.1 mg/mL by diluting with the mobile phase. Filter the final solution through a 0.45 µm syringe filter prior to injection.

2.3. Chromatographic Workflow

The general workflow for the analysis is illustrated in the diagram below.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing p1 Prepare Mobile Phase (n-Hexane/IPA) p2 Prepare Analyte Sample (0.1 mg/mL in Mobile Phase) p1->p2 a1 Equilibrate Column (30 min with Mobile Phase) p2->a1 a2 Inject Sample (5-10 µL) a1->a2 a3 Isocratic Elution (See Table 1 for conditions) a2->a3 d1 Detect UV Absorbance (at 225 nm) a3->d1 d2 Integrate Peaks (Determine tR, Area) d1->d2 d3 Calculate Performance (α, Rs, Enantiomeric Excess) d2->d3

Figure 1. Experimental workflow for the enantioseparation of 1-(2,5-dimethoxyphenyl)propan-1-ol.

2.4. HPLC Operating Conditions

The following table summarizes the optimized starting conditions for the separation.

ParameterRecommended Condition
Column Amylose tris(3,5-dimethylphenylcarbamate), 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 225 nm
Injection Volume 10 µL
Run Time 20 minutes
Table 1. Optimized HPLC Conditions.

Expected Results and Discussion

Under the conditions specified in Table 1, baseline separation of the two enantiomers is expected. A representative chromatogram would show two distinct, well-resolved peaks. The first eluting enantiomer is designated as Peak 1 and the second as Peak 2. The elution order must be confirmed empirically using an enantiomerically pure standard if available.

3.1. Performance Metrics

The quality of the separation is evaluated using standard chromatographic parameters. The following table presents the expected performance.

ParameterSymbolFormulaExpected Value
Retention Time (Peak 1) tR1-~ 10.5 min
Retention Time (Peak 2) tR2-~ 12.8 min
Selectivity Factor α(tR2 - t0) / (tR1 - t0)> 1.2
Resolution Rs2(tR2 - tR1) / (w1 + w2)> 2.0
Table 2. Expected Chromatographic Performance Data. (Note: t0 is the void time, w is the peak width at base).

A resolution value (Rs) greater than 1.5 indicates baseline separation, which is crucial for accurate quantification.[10] The selectivity factor (α) reflects the CSP's ability to differentiate between the enantiomers.

3.2. Method Optimization Strategy

If the initial separation is not optimal, adjustments can be made. The most impactful parameter is the mobile phase composition.[11]

  • To Decrease Retention Time: Increase the percentage of the polar modifier (Isopropanol). For example, try a ratio of 85:15 (n-Hexane/IPA). This will reduce analysis time but may also decrease resolution.

  • To Increase Resolution: Decrease the percentage of Isopropanol. For example, try a ratio of 95:5 (n-Hexane/IPA). This will increase retention times and often improves the separation factor.

  • Improving Peak Shape: For some analytes, peak tailing can be an issue. While 1-(2,5-dimethoxyphenyl)propan-1-ol is neutral, interactions with the silica backbone can occur. The addition of a small amount of an additive to the mobile phase, such as 0.1% diethylamine (DEA) for basic compounds or 0.1% trifluoroacetic acid (TFA) for acidic ones, can significantly improve peak shape.[12] For this neutral compound, this is typically not required but can be explored if peak asymmetry is observed.

Conclusion

The method detailed in this application note provides a reliable and efficient protocol for the baseline separation of 1-(2,5-dimethoxyphenyl)propan-1-ol enantiomers using normal-phase HPLC with a polysaccharide-based chiral stationary phase. The protocol is robust and includes clear steps for optimization, making it a valuable tool for quality control, purity assessment, and research applications in the pharmaceutical and chemical industries.

References

  • Title: Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: SEPARATION OF PROPRANOLOL ENANTIOMERS USING CHIRAL HPLC Source: Studia Universitatis “Vasile Goldis” Arad, Seria Stiintele Vietii URL: [Link]

  • Title: Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases Source: YAKHAK HOEJI (Journal of the Korean Chemical Society) URL: [Link]

  • Title: Comparative Chiral Separation of (RS)‐Propranolol Racemate by HPLC Using α-Glycoprotein and β-Cyclodextrin Stationary Phases Source: Neliti URL: [Link]

  • Title: HPLC Enantioseparation of Rigid Chiral Probes with Central, Axial, Helical, and Planar Stereogenicity on an Amylose (3,5-Dimethylphenylcarbamate) Chiral Stationary Phase Source: MDPI (Molecules) URL: [Link]

  • Title: 1-(2,5-Dimethoxyphenyl)-1-propanol Source: PubChem - NIH URL: [Link]

  • Title: Chiral HPLC Separations Source: Phenomenex URL: [Link]

  • Title: Chromatographic separation of phenylpropanol enantiomers on a quinidine carbamate-type chiral stationary phase Source: PubMed (Journal of Chromatography A) URL: [Link]

  • Title: Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]

  • Title: Synthesis, pharmacological activity and chromatographic separation of some novel potential beta-blockers of the aryloxyaminopropanol type Source: PubMed (Pharmazie) URL: [Link]

  • Title: Enantioseparation, quantification, molecular docking and molecular dynamics study of five β-adrenergic blockers on Lux Source: Springer (Journal of the Iranian Chemical Society) URL: [Link]

  • Title: Generic screening strategies for chiral separations in supercritical fluid chromatography Source: Journal of Chromatography A URL: [Link]

  • Title: Discovery and Structure−Activity Relationships of 2,5- Dimethoxyphenylpiperidines as Selective Serotonin 5‑HT2A Receptor Agonists Source: Semantic Scholar URL: [Link]

  • Title: Studies on chiral interactions of 1-(2,5-dimethoxy-4-methylphenyl)-2-aminopropane and the corresponding N-hydroxy metabolites with cytochrome P-450 Source: PubMed (Drug Metabolism and Disposition) URL: [Link]

  • Title: HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations Source: PMC (Molecules) URL: [Link]

  • Title: HPLC Method for Chiral Separation and Quantification of Antidepressant Citalopram and Its Precursor Citadiol Source: ResearchGate URL: [Link]

  • Title: Principles for Stereoselective Separation of Chiral Drug Compounds Enantiomers and Diastereomers in Pharmaceuticals and Biopharmaceuticals Using Liquid Chromatography Source: ResearchGate (Chirality) URL: [Link]

  • Title: A chromatographic approach Source: Journal of Chemical and Pharmaceutical Research URL: [Link]

Sources

Method

Application Note: 1-(2,5-Dimethoxyphenyl)propan-1-ol as a Versatile Scaffold in Medicinal Chemistry

Introduction & Pharmacological Rationale In medicinal chemistry, the rational design of neuropharmacological and cardiovascular agents heavily relies on "privileged scaffolds"—molecular frameworks that consistently yield...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Rationale

In medicinal chemistry, the rational design of neuropharmacological and cardiovascular agents heavily relies on "privileged scaffolds"—molecular frameworks that consistently yield high-affinity ligands across multiple receptor classes. 1-(2,5-dimethoxyphenyl)propan-1-ol is a critical, albeit often transient, secondary benzylic alcohol that serves as a synthetic linchpin.

Its value stems from the 2,5-dimethoxyaryl motif , which provides two distinct pharmacological advantages:

  • Serotonergic (5-HT2A) Targeting: The 2,5-dimethoxy arrangement is an absolute requirement for high-affinity binding to the 5-HT2A receptor. The oxygen atoms act as vital hydrogen bond acceptors, anchoring the molecule to key residues (such as Ser242) within the receptor's orthosteric binding pocket[1].

  • Adrenergic (α1) Targeting: In sympathomimetic amines, this substitution pattern mimics the catechol ring of endogenous epinephrine and norepinephrine. Crucially, the methoxy groups are sterically and electronically resistant to degradation by Catechol-O-methyltransferase (COMT), drastically increasing the drug's biological half-life and enabling oral bioavailability[2].

By manipulating the propan-1-ol side chain, chemists can divergently synthesize highly selective α1-adrenergic agonists (like Methoxamine)[3] or ultra-potent 5-HT2A receptor probes (like the DOx series).

Synthetic Workflows & Self-Validating Protocols

To utilize 1-(2,5-dimethoxyphenyl)propan-1-ol effectively, one must master its upstream synthesis and downstream functionalization. The following protocols are designed with built-in causality to ensure high-yield, reproducible results.

Protocol 1: Synthesis of 1-(2,5-dimethoxyphenyl)propan-1-ol via Grignard Addition

This protocol establishes the core scaffold by extending 2,5-dimethoxybenzaldehyde using a commercially available Grignard reagent[4].

  • Reagents: 2,5-Dimethoxybenzaldehyde (1.0 eq), Ethylmagnesium bromide (3.0 M in Et₂O, 1.2 eq), Anhydrous Tetrahydrofuran (THF).

  • Step 1: Preparation. Flame-dry a round-bottom flask under a continuous argon stream. Causality: Grignard reagents are highly nucleophilic and basic; trace ambient moisture will prematurely quench the ethylmagnesium bromide into ethane gas, destroying the reagent.

  • Step 2: Solvation. Dissolve 2,5-dimethoxybenzaldehyde in anhydrous THF (0.5 M concentration) and cool the vessel to 0 °C using an ice-water bath.

  • Step 3: Nucleophilic Addition. Add the Ethylmagnesium bromide dropwise over 30 minutes. Causality: The addition to the carbonyl is highly exothermic. Dropwise addition at 0 °C prevents thermal degradation of the aldehyde and suppresses unwanted pinacol coupling side-reactions.

  • Step 4: Reaction Propagation. Remove the ice bath and allow the mixture to warm to room temperature, stirring for 2 hours. Monitor via TLC (Hexanes:EtOAc 7:3) until the starting material spot is consumed.

  • Step 5: Quenching. Cool the flask back to 0 °C and carefully quench with saturated aqueous NH₄Cl. Causality: NH₄Cl provides a mild proton source to protonate the intermediate magnesium alkoxide into the final alcohol without being acidic enough to cause unwanted dehydration of the benzylic alcohol into an alkene.

  • Step 6: Isolation. Extract the aqueous layer three times with Ethyl Acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield 1-(2,5-dimethoxyphenyl)propan-1-ol as a pale oil.

Protocol 2: Oxidation to 2,5-Dimethoxypropiophenone

To synthesize downstream amines, the secondary alcohol must be oxidized to a ketone, which activates the adjacent α-carbon for nitrosation[5].

  • Reagents: 1-(2,5-dimethoxyphenyl)propan-1-ol (1.0 eq), Dess-Martin Periodinane (DMP, 1.1 eq), Dichloromethane (DCM).

  • Step 1: Dissolve the alcohol in DCM (0.2 M) and cool to 0 °C.

  • Step 2: Add DMP in small portions. Causality: DMP is a mild, hypervalent iodine oxidant that cleanly converts benzylic alcohols to ketones without over-oxidizing the electron-rich dimethoxy ring (a risk when using harsher chromium-based oxidants).

  • Step 3: Stir at room temperature for 1.5 hours.

  • Step 4: Quench with a 1:1 mixture of saturated aqueous NaHCO₃ and Na₂S₂O₃. Causality: Na₂S₂O₃ reduces unreacted hypervalent iodine species, while NaHCO₃ neutralizes the acetic acid byproduct, preventing acid-catalyzed degradation of the product.

  • Step 5: Extract with DCM, dry, and concentrate to yield 2,5-dimethoxypropiophenone.

Protocol 3: Divergent Synthesis of Methoxamine (α1-Agonist)
  • Step 1: α-Nitrosation. React 2,5-dimethoxypropiophenone with butyl nitrite in the presence of HCl[5]. The acid catalyzes the enolization of the ketone, which then attacks the nitrite, yielding the α-isonitrosoketone.

  • Step 2: Catalytic Hydrogenation. Dissolve the α-isonitrosoketone in ethanol, add 10% Pd/C, and stir under a hydrogen atmosphere (50 psi). Causality: This global reduction simultaneously converts the oxime to a primary amine and the ketone back to a secondary alcohol, yielding the racemic amino alcohol Methoxamine [5],[3].

Data Visualization & Quantitative Insights

Divergent Synthetic Pathway Diagram

The following diagram illustrates how 1-(2,5-dimethoxyphenyl)propan-1-ol acts as a central node, branching into two entirely different pharmacological classes.

SynthesisMap SM 2,5-Dimethoxybenzaldehyde Core 1-(2,5-dimethoxyphenyl)propan-1-ol (Core Scaffold) SM->Core Nucleophilic Addition (THF, 0°C) Grignard Ethylmagnesium Bromide Grignard->Core Ketone 2,5-Dimethoxypropiophenone Core->Ketone Oxidation (DMP, DCM) Oxime α-Isonitrosoketone Ketone->Oxime α-Nitrosation (Butyl Nitrite, HCl) Methoxamine Methoxamine (α1-Adrenergic Agonist) Oxime->Methoxamine Catalytic Hydrogenation (Pd/C, H2) Amphetamine 2,5-DMA (5-HT2A Ligand Base) Oxime->Amphetamine Complete Reduction (LiAlH4) DOx DOx Series (e.g., DOB, DOI) (Potent 5-HT2A Agonists) Amphetamine->DOx Electrophilic Halogenation (Br2 or ICl)

Synthetic divergence of 1-(2,5-dimethoxyphenyl)propan-1-ol to adrenergic and serotonergic ligands.

Pharmacological Profiling of Downstream Derivatives

The true utility of the 1-(2,5-dimethoxyphenyl)propan-1-ol scaffold is realized in the extreme binding affinities of its downstream products. The table below summarizes the target receptors and binding affinities (Ki) of the terminal compounds derived from this pathway[1],[2].

Derivative CompoundPrimary Target ReceptorBinding Affinity (Kᵢ)Clinical / Research Application
Methoxamine α1-Adrenergic (Agonist)~91 nM (High Affinity)Vasopressor; treatment of acute hypotension and shock.
DOM 5-HT2A (Agonist)162 nMBehavioral pharmacology; study of serotonin-mediated head-twitch response.
DOB 5-HT2A (Agonist)17 nM [(-)-isomer]High-affinity radioligand for mapping 5-HT2A receptor distribution.
DOI 5-HT2A (Agonist)6 nMUltra-potent, selective 5-HT2A probe for neuroimaging and receptor modeling.

Note: Lower Kᵢ values indicate exponentially higher binding affinity to the target receptor.

References

  • Procurement Resource. (2026). Methoxamine Production Cost Analysis Reports: Manufacturing Process of Methoxamine. Retrieved from [Link]

  • Shulgin, A., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press. Retrieved from[Link]

  • National Institutes of Health (NIH) / PubMed. Hallucinogenic drug interactions at human brain 5-HT2 receptors: implications for treating LSD-induced hallucinogenesis. Retrieved from[Link]

  • American Heart Association (AHA) Journals. α1-Adrenergic Receptor Subtypes: Molecular Structure, Function, and Signaling. Retrieved from [Link]

  • Probes & Drugs. METHOXAMINE (PD010058). Retrieved from [Link]

Sources

Application

Application Note &amp; Protocol: High-Fidelity Reduction of 1-(2,5-Dimethoxyphenyl)propan-1-one to 1-(2,5-Dimethoxyphenyl)propan-1-ol

Abstract The reduction of ketones to secondary alcohols is a cornerstone transformation in synthetic organic chemistry, pivotal in the development of pharmaceuticals and fine chemicals. This document provides a comprehen...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The reduction of ketones to secondary alcohols is a cornerstone transformation in synthetic organic chemistry, pivotal in the development of pharmaceuticals and fine chemicals. This document provides a comprehensive guide to the reduction of the aryl ketone, 1-(2,5-dimethoxyphenyl)propan-1-one, to its corresponding secondary alcohol, 1-(2,5-dimethoxyphenyl)propan-1-ol. We present two robust and widely applicable protocols: a chemoselective reduction using sodium borohydride (NaBH₄) and a catalytic hydrogenation approach. This note emphasizes the mechanistic rationale behind procedural steps, offering researchers the expertise to not only replicate these methods but also to adapt them to analogous substrates. Detailed protocols, analytical characterization, and safety considerations are included to ensure reliable and safe execution.

Introduction and Strategic Overview

The conversion of a carbonyl group in a ketone to a hydroxyl group is a fundamental synthetic tool for introducing a chiral center and a versatile functional group for further molecular elaboration. The target molecule, 1-(2,5-dimethoxyphenyl)propan-1-ol, is a secondary alcohol whose synthesis is a critical step in the preparation of various research compounds.[1] The choice of reducing agent is paramount and is dictated by factors such as substrate tolerance to reaction conditions, desired selectivity, cost, and safety.

This guide focuses on two primary, field-proven methodologies:

  • Metal Hydride Reduction: Utilizes sodium borohydride (NaBH₄), a mild and selective reducing agent that is highly effective for converting ketones and aldehydes to alcohols without affecting more robust functional groups like esters or amides.[2][3] Its operational simplicity makes it a staple in both academic and industrial laboratories.

  • Catalytic Hydrogenation: Employs molecular hydrogen (H₂) in the presence of a metal catalyst (e.g., Palladium on Carbon, Pd/C). This method is considered a "green" alternative, with water being the only stoichiometric byproduct. It is highly efficient and scalable, though it requires specialized equipment to handle gaseous hydrogen.[4][5]

The following sections will dissect the mechanisms, protocols, and analytical validation for each approach.

Method 1: Chemoselective Reduction with Sodium Borohydride (NaBH₄)

Mechanistic Principle

The reduction of a ketone by sodium borohydride proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon.[6][7] The reaction is typically performed in a protic solvent, such as methanol or ethanol, which serves to protonate the resulting alkoxide intermediate to yield the final alcohol product.[8] Although one mole of NaBH₄ can theoretically reduce four moles of a ketone, in practice, a slight excess is often used to ensure complete conversion.[9]

Figure 1: Mechanism of NaBH₄ Reduction. The hydride ion attacks the carbonyl carbon, forming an alkoxide intermediate, which is then protonated by the solvent.

Detailed Experimental Protocol

Materials:

  • 1-(2,5-dimethoxyphenyl)propan-1-one (Substrate)

  • Sodium borohydride (NaBH₄), powder

  • Methanol (MeOH), ACS grade

  • Deionized Water (H₂O)

  • Hydrochloric Acid (HCl), 1 M solution

  • Ethyl Acetate (EtOAc), ACS grade

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stir bar, ice bath, separatory funnel, rotary evaporator

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g of 1-(2,5-dimethoxyphenyl)propan-1-one in 20 mL of methanol.

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature equilibrates to 0-5 °C. This cooling is critical to moderate the exothermic reaction and prevent potential side reactions.

  • Reagent Addition: Slowly add 0.25 g of sodium borohydride to the stirred solution in small portions over 15 minutes. Caution: NaBH₄ reacts with methanol to produce hydrogen gas; ensure adequate ventilation and avoid a sealed system.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) using a suitable eluent (e.g., 3:1 Hexanes:Ethyl Acetate). The disappearance of the starting ketone spot and the appearance of a new, more polar alcohol spot indicates reaction completion.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of 10 mL of 1 M HCl to neutralize excess NaBH₄ and decompose the borate ester complexes. Continue addition until gas evolution ceases.

  • Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

  • Aqueous Work-up: Transfer the remaining aqueous residue to a separatory funnel. Add 20 mL of ethyl acetate and 20 mL of deionized water. Shake vigorously and allow the layers to separate.

  • Extraction: Extract the aqueous layer two more times with 20 mL portions of ethyl acetate. Combine all organic layers.

  • Washing: Wash the combined organic layer with 20 mL of brine to remove residual water and inorganic salts.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 1-(2,5-dimethoxyphenyl)propan-1-ol, typically as a pale yellow oil or solid.

  • Purification (Optional): If necessary, purify the crude product by flash column chromatography on silica gel to obtain the highly pure alcohol.

Method 2: Catalytic Hydrogenation

Mechanistic Principle

Catalytic hydrogenation involves the addition of molecular hydrogen (H₂) across the carbonyl double bond.[10] The reaction is heterogeneous, occurring on the surface of a metal catalyst. The process, often described by the Horiuti-Polanyi mechanism, involves:

  • Adsorption and dissociation of H₂ into atomic hydrogen on the catalyst surface.

  • Adsorption of the ketone onto the surface.

  • Stepwise transfer of two hydrogen atoms from the catalyst surface to the carbonyl carbon and oxygen, respectively.[10]

  • Desorption of the resulting alcohol product from the surface.

This method is highly effective but requires careful handling of flammable H₂ gas and potentially pyrophoric catalysts.[4]

Detailed Experimental Protocol

Materials:

  • 1-(2,5-dimethoxyphenyl)propan-1-one (Substrate)

  • Palladium on Carbon (Pd/C), 10 wt. %

  • Ethanol (EtOH), absolute

  • Hydrogen (H₂) gas supply (balloon or cylinder)

  • Three-neck flask, hydrogenation adapter (or balloon setup), magnetic stir bar, vacuum/inert gas manifold

  • Celite™ for filtration

Procedure:

  • Catalyst Handling: In a 100 mL three-neck flask equipped with a magnetic stir bar, place 0.1 g of 10% Pd/C. Safety Note: Handle the catalyst carefully, especially if dry, as it can be pyrophoric. It is best to handle it under a blanket of inert gas (N₂ or Ar).

  • Inerting the System: Assemble the glassware and purge the system with an inert gas.

  • Substrate Addition: Under the inert atmosphere, add a solution of 1.0 g of 1-(2,5-dimethoxyphenyl)propan-1-one dissolved in 25 mL of absolute ethanol to the flask.

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times to ensure the atmosphere is fully replaced with hydrogen. Maintain a positive pressure of hydrogen using a balloon or connect to a regulated hydrogen supply.

  • Reaction: Stir the suspension vigorously at room temperature. Vigorous stirring is essential to ensure efficient mixing of the three phases (solid catalyst, liquid solution, and gaseous hydrogen).

  • Reaction Monitoring: Monitor the reaction by TLC or by observing hydrogen uptake (if using a quantitative hydrogenation apparatus). The reaction is typically complete within 2-6 hours.

  • Catalyst Removal: Once the reaction is complete, carefully purge the system with an inert gas to remove all hydrogen. Filter the reaction mixture through a pad of Celite™ to remove the Pd/C catalyst. Safety Note: The filter cake containing the catalyst should not be allowed to dry in the air, as it can ignite. Quench it immediately with water.

  • Concentration: Rinse the filter cake with a small amount of ethanol and combine the filtrates. Remove the solvent using a rotary evaporator to yield the crude alcohol product.

Experimental Workflow and Data Summary

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation & Purification cluster_analysis Analysis Setup Dissolve Ketone in Solvent Cool Cool to 0 °C (for NaBH4) Setup->Cool Add Add Reducing Agent Cool->Add Monitor Monitor by TLC Add->Monitor Quench Quench Reaction / Filter Catalyst Monitor->Quench Extract Aqueous Work-up & Extraction Quench->Extract Purify Dry, Concentrate & Purify Extract->Purify Analyze Characterize Product (NMR, IR, MS) Purify->Analyze

Figure 2: General experimental workflow for the reduction of the target ketone.

Comparative Data Table
ParameterMethod 1: Sodium BorohydrideMethod 2: Catalytic Hydrogenation
Reducing Agent NaBH₄H₂ gas with 10% Pd/C
Solvent Methanol / EthanolEthanol / Ethyl Acetate
Temperature 0 °C to Room TemperatureRoom Temperature
Typical Reaction Time 1 - 2 hours2 - 6 hours
Work-up Acid quench, extractionFiltration of catalyst
Typical Yield > 90%> 95%
Key Advantage Operational simplicity, high chemoselectivityHigh atom economy, clean reaction
Key Disadvantage Generates inorganic wasteRequires specialized equipment, catalyst handling

Product Characterization

The successful conversion of 1-(2,5-dimethoxyphenyl)propan-1-one to 1-(2,5-dimethoxyphenyl)propan-1-ol can be confirmed by standard spectroscopic techniques.[9][11]

  • Infrared (IR) Spectroscopy: The most significant change is the disappearance of the strong carbonyl (C=O) stretching absorption band (approx. 1675-1685 cm⁻¹) from the starting material and the appearance of a broad hydroxyl (O-H) stretching band (approx. 3200-3600 cm⁻¹) in the product spectrum.

  • ¹H NMR Spectroscopy: Expect the disappearance of the deshielded methylene protons adjacent to the carbonyl (~2.9 ppm, quartet) and the appearance of a new methine proton (CH-OH) signal (~4.5-4.8 ppm, triplet) in the product. A broad singlet corresponding to the hydroxyl proton (OH) will also appear, its chemical shift being concentration-dependent.

  • ¹³C NMR Spectroscopy: The characteristic ketone carbonyl carbon signal (at ~200 ppm) will be absent in the product spectrum, replaced by a new signal for the alcohol-bearing carbon (at ~70-75 ppm).

  • Mass Spectrometry (MS): The molecular ion peak in the mass spectrum will correspond to the molecular weight of the product, 1-(2,5-dimethoxyphenyl)propan-1-ol (C₁₁H₁₆O₃), which is 196.24 g/mol .[12]

Conclusion

Both sodium borohydride reduction and catalytic hydrogenation are highly effective methods for the synthesis of 1-(2,5-dimethoxyphenyl)propan-1-ol from its corresponding ketone. The choice between them depends on the available equipment, scale, and specific requirements of the synthetic context. The NaBH₄ method offers simplicity and is ideal for small-scale laboratory synthesis. Catalytic hydrogenation provides a cleaner, more atom-economical route that is well-suited for larger-scale production. By understanding the underlying principles and following these detailed protocols, researchers can reliably perform this critical transformation.

References

  • Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]

  • Clark, J. (2013). reduction of carbonyl compounds using sodium tetrahydridoborate. Chemguide. [Link]

  • Chemistry Steps. (2023). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. [Link]

  • Wikipedia. Sodium borohydride. [Link]

  • Thieme. (2017). Catalytic Hydrogenation of Ketones. Science of Synthesis. [Link]

  • Chemistry LibreTexts. (2023). The Reduction of Aldehydes and Ketones. [Link]

  • Royal Society of Chemistry. (2018). Understanding ketone hydrogenation catalysis with anionic iridium(iii) complexes: the crucial role of counterion and solvation. PMC. [Link]

  • OChem. (2020). Ketones to Alcohols, Part 1: Catalytic Hydrogenation. YouTube. [Link]

  • Arkivoc. (2012). Catalytic asymmetric transfer hydrogenation of ketones: Recent advances. [Link]

  • Reaction Mechanisms in Organic Chemistry. Aldehyde/Ketone → Alcohol with H₂ over Pd, Pt, or Ni. [Link]

  • University of Massachusetts Boston. Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. [Link]

  • National Center for Biotechnology Information. 1-(2,5-Dimethoxyphenyl)-1-propanol. PubChem. [Link]

  • Chemistry LibreTexts. (2024). 17.4: Alcohols from Carbonyl Compounds- Reduction. [Link]

  • OpenOChem Learn. Reduction of Aldehydes and Ketones. [Link]

  • ResearchGate. (2008). The Synthesis of Analogs of the Hallucinogen 1-(2,5-Dimethoxy-4-methylphenyl)-2-aminopropane (DOM). II. Some Ring-methoxylated 1-Amino-and 2-Aminoindanes. [Link]

  • ResearchGate. (2018). Identification of an Unknown Compound by Combined Use of IR, 1H NMR, 13C NMR, and Mass Spectrometry: A Real-Life Experience in Structure Determination. [Link]

Sources

Method

Application Note: Large-Scale Synthesis of 1-(2,5-Dimethoxyphenyl)propan-1-ol

Executive Summary & Chemical Context 1-(2,5-dimethoxyphenyl)propan-1-ol is a highly valuable secondary benzylic alcohol. In medicinal chemistry and process development, it serves as a critical intermediate for the synthe...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

1-(2,5-dimethoxyphenyl)propan-1-ol is a highly valuable secondary benzylic alcohol. In medicinal chemistry and process development, it serves as a critical intermediate for the synthesis of pharmacologically active phenethylamines, alpha-1 adrenergic agonists (such as methoxamine analogs), and various neuroreceptor probes[1].

When scaling up the synthesis of this molecule from bench to pilot-plant scale, process chemists typically evaluate two primary retrosynthetic disconnections:

  • Route A (C-C Bond Formation): The Grignard addition of ethylmagnesium bromide to 2,5-dimethoxybenzaldehyde[2].

  • Route B (Ketone Reduction): The hydride reduction of 2,5-dimethoxypropiophenone[3].

This application note provides a critical evaluation of both methodologies, detailing the mechanistic causality behind experimental choices and providing self-validating protocols designed for high stoichiometric fidelity and safety.

Mechanistic Rationale & Route Selection

Route A: Grignard Addition

This route builds the carbon skeleton by adding a two-carbon nucleophile (ethyl carbanion equivalent) to the electrophilic carbonyl carbon of 2,5-dimethoxybenzaldehyde[2].

  • Advantage: Utilizes highly economical and commercially abundant starting materials.

  • Challenge: Grignard reactions are notoriously exothermic. On a large scale, delayed initiation can lead to reagent accumulation and subsequent thermal runaway. Furthermore, the intermediate magnesium alkoxide is highly sensitive to moisture.

Route B: Ketone Reduction

This route relies on the chemoselective reduction of 2,5-dimethoxypropiophenone using sodium borohydride ( NaBH4​ ) in a protic solvent[3].

  • Advantage: Exceptionally mild conditions, highly scalable, and avoids the use of pyrophoric organometallic reagents[4].

  • Challenge: The starting propiophenone is generally more expensive than the benzaldehyde and may require an upstream Friedel-Crafts acylation step to procure[5].

Comparative Process Data

To facilitate route selection for scale-up, the quantitative parameters of both methodologies are summarized below.

Process ParameterRoute A (Grignard Addition)Route B (Ketone Reduction)
Starting Material (SM) 2,5-Dimethoxybenzaldehyde2,5-Dimethoxypropiophenone
Primary Reagent Ethylmagnesium Bromide (EtMgBr)Sodium Borohydride ( NaBH4​ )
Optimal Solvent Anhydrous THFMethanol
Temperature Profile Cryogenic / Chilled (0°C to 10°C)Ambient (0°C to 25°C)
Typical Isolated Yield 82% – 88%92% – 96%
Primary Impurity Risk 1-(2,5-dimethoxyphenyl)prop-1-ene (via dehydration)Unreacted ketone
Scalability Rating Moderate (Requires strict exotherm control)Excellent (Robust, mild conditions)

Process Workflows

SynthesisRoutes SM1 2,5-Dimethoxybenzaldehyde (Aldehyde Precursor) Reagent1 Grignard Addition EtMgBr / Anhydrous THF 0°C to 10°C SM1->Reagent1 SM2 2,5-Dimethoxypropiophenone (Ketone Precursor) Reagent2 Ketone Reduction NaBH₄ / Methanol Ambient Temp SM2->Reagent2 Product 1-(2,5-dimethoxyphenyl)propan-1-ol (Racemic Secondary Alcohol) Reagent1->Product Route A Reagent2->Product Route B

Workflow diagram comparing Grignard addition (Route A) and ketone reduction (Route B).

Detailed Experimental Protocols (Self-Validating Systems)

Protocol A: Grignard Addition (Scale: 1.0 Mol)

This protocol is designed with built-in validation steps to prevent thermal runaway and ensure complete conversion.

  • System Preparation & Titration:

    • Action: Purge a 3L jacketed reactor with ultra-high purity Argon. Titrate the commercial EtMgBr solution (typically 3M in diethyl ether or THF) using salicylaldehyde phenylhydrazone to confirm exact molarity.

    • Causality: Grignard reagents degrade over time via reaction with trace moisture or oxygen. Assuming the bottle's stated molarity without titration often leads to incomplete conversion, leaving unreacted aldehyde that is notoriously difficult to separate from the product.

  • Aldehyde Dissolution:

    • Action: Dissolve 2,5-dimethoxybenzaldehyde (166.18 g, 1.0 mol) in 800 mL of anhydrous THF. Cool the reactor to 0°C.

    • Causality: THF is preferred over diethyl ether for large-scale synthesis due to its higher boiling point (66°C vs 34.6°C), which significantly reduces the risk of solvent boil-off and flash fires during the exothermic addition[2].

  • Nucleophilic Addition:

    • Action: Add EtMgBr (1.15 mol, ~383 mL of 3M solution) dropwise via an addition funnel. Adjust the addition rate to maintain the internal reactor temperature between 0°C and 10°C.

    • Causality: Exceeding 15°C–20°C can promote side reactions, such as the reduction of the aldehyde via β -hydride transfer from the Grignard reagent, yielding the undesired primary alcohol.

  • In-Process Control (IPC):

    • Action: After 2 hours of stirring at 10°C, withdraw a 0.5 mL aliquot, quench in 1 mL saturated NH4​Cl , and extract with 1 mL Ethyl Acetate (EtOAc). Analyze via TLC (Hexane:EtOAc 8:2).

    • Validation: The reaction is only deemed complete when the SM spot ( Rf​≈0.6 ) is entirely absent, replaced by the product spot ( Rf​≈0.3 ). If SM persists, add an additional 0.05 eq of EtMgBr.

  • Quenching & Workup:

    • Action: Transfer the reaction mixture slowly into a vigorously stirred vessel containing 1L of ice-cold saturated aqueous NH4​Cl .

    • Causality: A weak acid like NH4​Cl is strictly required to protonate the magnesium alkoxide intermediate. Using strong mineral acids (e.g., HCl or H2​SO4​ ) will catalyze the rapid dehydration of the newly formed benzylic alcohol into 1-(2,5-dimethoxyphenyl)prop-1-ene.

  • Isolation: Extract the aqueous layer with EtOAc (3 x 500 mL). Wash the combined organics with brine, dry over anhydrous MgSO4​ , and concentrate under reduced pressure to yield a pale yellow oil that crystallizes upon standing.

Protocol B: Ketone Reduction (Scale: 1.0 Mol)

This protocol utilizes mild conditions, making it the preferred choice for pilot-plant scale-up.

  • Substrate Dissolution:

    • Action: Dissolve 2,5-dimethoxypropiophenone (194.23 g, 1.0 mol) in 1.2 L of Methanol in a 3L reactor. Cool to 0°C.

    • Causality: Methanol acts as both the solvent and an electrophilic activator. The protic solvent stabilizes the transition state via hydrogen bonding to the carbonyl oxygen, significantly accelerating the hydride transfer compared to aprotic solvents[3].

  • Hydride Reduction:

    • Action: Add Sodium Borohydride ( NaBH4​ , 18.9 g, 0.5 mol) in 5 small portions over 45 minutes.

    • Causality: While theoretically 1 mole of NaBH4​ reduces 4 moles of ketone, a 100% stoichiometric excess (0.5 mol) is used to account for the competitive, exothermic reaction between NaBH4​ and methanol (which liberates H2​ gas). Portion-wise addition prevents reactor over-pressurization and thermal runaway[4].

  • In-Process Control (IPC):

    • Action: Stir for 2 hours at room temperature. Analyze via GC-MS or TLC.

    • Validation: Confirm the complete disappearance of the ketone mass/spot.

  • Workup & Phase Separation:

    • Action: Concentrate the mixture under reduced pressure to remove 80% of the methanol. Partition the residue between 1L of Dichloromethane (DCM) and 1L of distilled water.

    • Causality: Removing the bulk of the methanol before aqueous extraction is a critical process step. Failing to do so will result in a single miscible phase or severe, unbreakable emulsions during the water/DCM partition.

  • Isolation: Separate the organic layer, wash with water (500 mL) and brine (500 mL), dry over Na2​SO4​ , and evaporate to yield the product as a white crystalline solid[3].

Downstream Processing & Storage

The isolated 1-(2,5-dimethoxyphenyl)propan-1-ol is a racemic mixture. If enantiopurity is required for downstream pharmaceutical applications, the racemic alcohol can be resolved via enzymatic kinetic resolution (e.g., using Candida antarctica Lipase B) or synthesized asymmetrically using Noyori Ru-catalyzed transfer hydrogenation[5].

Storage: Benzylic alcohols are prone to slow atmospheric oxidation back to the ketone. The product should be stored in amber glass, blanketed with Argon, and kept at 2°C – 8°C to ensure long-term stability.

Sources

Application

synthetic routes to functionalized 1-(2,5-dimethoxyphenyl)propan-1-ol analogs

Application Note: Scalable Synthetic Routes to Functionalized 1-(2,5-Dimethoxyphenyl)propan-1-ol Analogs Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Document Type: Technica...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Synthetic Routes to Functionalized 1-(2,5-Dimethoxyphenyl)propan-1-ol Analogs

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary & Pharmacological Context

Functionalized 1-(2,5-dimethoxyphenyl)propan-1-ol analogs are critical synthetic intermediates in neuropharmacology. They serve as primary scaffolds for the synthesis of the 2,5-dimethoxy-amphetamine (DOx) and 2C series—compounds extensively utilized as 5-HT 2A​ receptor agonists and pharmacological probes. Because the biological activity of these downstream targets is highly sensitive to substitution at the 4-position of the aromatic ring, establishing a robust, scalable, and regioselective synthetic route to the propan-1-ol precursor is essential for structure-activity relationship (SAR) profiling.

This application note details two divergent synthetic strategies (Route A and Route B) to access the core scaffold, followed by a regioselective functionalization protocol.

Strategic Route Selection & Mechanistic Rationale

As a process scientist, selecting the optimal synthetic route requires balancing atom economy, reagent stability, and downstream purification requirements.

Route A: Convergent Grignard Addition This route utilizes the nucleophilic addition of ethylmagnesium bromide to 2,5-dimethoxybenzaldehyde[1].

  • Causality & Solvent Dynamics: The preparation of the Grignard reagent relies on the oxidative insertion of magnesium into the carbon-halogen bond. This requires an anhydrous, aprotic solvent to stabilize the organomagnesium species via Lewis acid-base coordination[2]. Tetrahydrofuran (THF) is selected over diethyl ether because its higher boiling point allows for a higher initiation temperature, and it provides superior solvation for the highly crystalline 2,5-dimethoxybenzaldehyde, preventing premature precipitation of the alkoxide intermediate.

Route B: Green Friedel-Crafts Acylation & Chemoselective Reduction This two-step route builds the scaffold from 1,4-dimethoxybenzene via acylation with propionyl chloride, followed by ketone reduction.

  • Causality & Catalyst Selection: 1,4-Dimethoxybenzene is highly electron-rich. Applying traditional harsh Lewis acids (like AlCl 3​ ) to this substrate frequently results in unwanted ether cleavage (demethylation) and polymerization. To circumvent this, we employ a Deep Eutectic Solvent (DES) catalyst, [CholineCl][ZnCl 2​ ] 3​ . This zinc-based DES provides sufficient Lewis acidity to activate the acyl chloride without cleaving the methoxy groups, and crucially, it can be recovered and recycled[3].

  • Regioselectivity: The symmetry of 1,4-dimethoxybenzene ensures that all unsubstituted aromatic positions are chemically equivalent, resulting in 100% regioselectivity for the acylation step. Subsequent reduction with NaBH 4​ is chosen for its strict chemoselectivity toward the ketone, avoiding over-reduction to the alkane.

Downstream Functionalization: Electrophilic Aromatic Substitution Functionalizing the resulting 1-(2,5-dimethoxyphenyl)propan-1-ol (e.g., via C4-bromination) relies on the synergistic directing effects of the 2,5-methoxy groups. The position para to the 2-methoxy group (C4) is sterically more accessible than the C6 position, leading to highly predictable regiocontrol. The extreme electron density of the ring ensures that electrophilic aromatic bromination outpaces any potential oxidation of the secondary alcohol.

Reaction Pathway Visualization

SynthesisRoutes node1 2,5-Dimethoxybenzaldehyde node3 EtMgBr / THF (Grignard Addition) node1->node3 node2 1,4-Dimethoxybenzene node4 Propionyl Chloride / [CholineCl][ZnCl2]3 (Green Friedel-Crafts) node2->node4 node7 1-(2,5-Dimethoxyphenyl)propan-1-ol node3->node7 Route A (Convergent) node5 1-(2,5-Dimethoxyphenyl)propan-1-one node4->node5 Route B, Step 1 node6 NaBH4 / EtOH (Ketone Reduction) node5->node6 node6->node7 Route B, Step 2 node8 NBS / DMF (0 °C) (Electrophilic Bromination) node7->node8 node9 1-(4-Bromo-2,5-dimethoxyphenyl)propan-1-ol (Functionalized Analog) node8->node9 Functionalization

Fig 1: Divergent .

Validated Experimental Protocols

Note: Both synthetic routes yield the product as a racemic mixture. If enantiopure analogs are required, asymmetric transfer hydrogenation must be employed.

Protocol A: Direct Grignard Synthesis (Route A)
  • Preparation: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, addition funnel, and magnetic stirrer under vacuum. Purge with argon.

  • Initiation: Add magnesium turnings (1.2 eq) and anhydrous THF (5 vol). Add a single crystal of iodine to activate the magnesium surface. Add 5% of the total ethyl bromide (1.2 eq) volume.

  • Self-Validation Check 1: The successful initiation of the Grignard reagent is visually confirmed by the fading of the iodine color, the disappearance of magnesium turnings, and a spontaneous exothermic gentle reflux[2].

  • Addition: Once initiated, add the remaining ethyl bromide dropwise over 30 minutes, maintaining a gentle reflux. Stir for an additional 1 hour at room temperature.

  • Coupling: Cool the flask to 0 °C. Dissolve 2,5-dimethoxybenzaldehyde (1.0 eq) in anhydrous THF (3 vol) and add dropwise via the addition funnel over 45 minutes.

  • Self-Validation Check 2: The reaction mixture will form a thick, pale-yellow alkoxide gel. Quench carefully with saturated aqueous NH 4​ Cl. The gel will break, yielding a clear biphasic system, validating the hydrolysis of the magnesium alkoxide.

  • Workup: Extract with EtOAc, wash with brine, dry over Na 2​ SO 4​ , and concentrate under reduced pressure.

Protocol B: Green Friedel-Crafts Acylation (Route B)
  • Reaction Setup: In a reaction vial, combine 1,4-dimethoxybenzene (1.0 eq), propionyl anhydride or propionyl chloride (1.1 eq), and the DES catalyst [CholineCl][ZnCl 2​ ] 3​ (35 mol%)[3].

  • Heating: Stir the mixture at 80 °C for 4 hours.

  • Self-Validation Check 1: If using propionyl chloride, the cessation of HCl gas evolution (monitored via an oil bubbler) indicates the completion of the acylation phase.

  • Workup & Catalyst Recovery: Add water to the cooled mixture and extract with ethyl acetate. The aqueous layer contains the DES catalyst, which can be recovered by vacuum drying at 80 °C for 1 hour and reused for up to five cycles without loss of activity[3].

  • Reduction: Dissolve the crude 1-(2,5-dimethoxyphenyl)propan-1-one in absolute ethanol. Cool to 0 °C and add NaBH 4​ (1.5 eq) in portions.

  • Self-Validation Check 2: Monitor via TLC (Hexanes:EtOAc 7:3). Validation of reduction is confirmed by the disappearance of the UV-active ketone spot (R f​ ~0.6) and the appearance of a more polar alcohol spot (R f​ ~0.3) that stains strongly with phosphomolybdic acid (PMA).

Protocol C: Regioselective C4-Bromination (Functionalization)
  • Setup: Dissolve 1-(2,5-dimethoxyphenyl)propan-1-ol (1.0 eq) in anhydrous DMF (5 vol) and cool to 0 °C in an ice bath.

  • Halogenation: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C to prevent alcohol oxidation.

  • Self-Validation Check: The initial yellow/orange color of dissolved NBS will rapidly decolorize as the electrophile is consumed by the highly activated aromatic ring.

  • Isolation: Pour the mixture into ice water to precipitate the product. Filter, wash with cold water, and recrystallize from hexanes/ethyl acetate to yield 1-(4-bromo-2,5-dimethoxyphenyl)propan-1-ol.

Quantitative Data Summary

The following table summarizes the process metrics for the two primary scaffold synthesis routes, allowing process chemists to select the appropriate pathway based on scale and constraints.

Process MetricRoute A (Grignard Addition)Route B (Friedel-Crafts + Reduction)
Overall Yield 82 – 88%75 – 80% (over 2 steps)
Atom Economy Moderate (Generates Mg salt waste)High (Catalytic DES, hydride efficiency)
Regioselectivity N/A (Relies on pre-formed aldehyde)100% (Symmetrical starting material)
Reaction Time 4 – 6 hours12 – 16 hours
Scalability Limited by exotherm and moisture sensitivityHighly scalable; utilizes recyclable catalyst
Key Impurities Pinacol coupling products, unreacted aldehydeDemethylated phenols (only if harsh Lewis acids are used)

Sources

Method

Application Note: HPLC Method Development and Validation for 1-(2,5-dimethoxyphenyl)propan-1-ol

Executive Summary The compound 1-(2,5-dimethoxyphenyl)propan-1-ol is an aromatic secondary alcohol characterized by an electron-rich dimethoxy-substituted benzene ring and a chiral propanol side chain. It frequently serv...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-(2,5-dimethoxyphenyl)propan-1-ol is an aromatic secondary alcohol characterized by an electron-rich dimethoxy-substituted benzene ring and a chiral propanol side chain. It frequently serves as a critical synthetic intermediate in the development of phenethylamine-based pharmaceuticals and targeted receptor agonists[1].

Developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for this analyte requires a deep understanding of its physicochemical behavior. This guide outlines a comprehensive, science- and risk-based approach to method development and validation, strictly adhering to the US FDA and ICH Q14/Q2(R2) regulatory frameworks [2][3].

Physicochemical Rationale & Analytical Strategy (The "Why")

A successful chromatographic method is never developed by trial and error; it is engineered based on the molecular properties of the target analyte.

  • Analyte Ionization & pH Control: 1-(2,5-dimethoxyphenyl)propan-1-ol is an aliphatic alcohol attached to an aromatic ring. With a pKa > 15, it remains neutral under all standard reversed-phase HPLC conditions. Therefore, mobile phase pH does not alter the ionization state of the analyte. However, 0.1% Trifluoroacetic acid (TFA) is intentionally added to the mobile phase[1]. Causality: At a pH of ~2.0, TFA fully protonates the residual acidic silanol groups (pKa ~3.5–4.5) on the silica-based stationary phase. This eliminates secondary ion-exchange interactions, preventing peak tailing and ensuring a purely hydrophobic separation mechanism.

  • Stationary Phase Selection: An achiral C18 (Octadecylsilane) column is the gold standard for this assay. The long alkyl chains provide excellent hydrophobic retention for the propyl group. (Note: Because C1 of the propyl chain is a chiral center, this C18 method serves as an achiral purity and assay method. If enantiomeric excess must be determined, a chiral stationary phase such as Amylose-2 under normal-phase conditions is required[1]).

  • Elution Strategy: A gradient elution is preferred over isocratic delivery[4]. Causality: While the main analyte could elute isocratically, a gradient ensures that highly polar synthetic precursors (e.g., 2,5-dimethoxybenzaldehyde) elute early, while non-polar dimers or late-eluting degradants are actively swept from the column, preventing ghost peaks in subsequent injections.

  • Detection Wavelengths: The 2,5-dimethoxy substitution creates an electron-rich aromatic system with distinct UV absorption bands. We monitor at 225 nm (π-π* transition) for maximum sensitivity (critical for LOD/LOQ of impurities) and 280 nm (n-π* transition) for high specificity and peak tracking[1].

Workflow cluster_0 Phase 1: Scouting cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation N1 Physicochemical Profiling N2 Column & Solvent Screening N1->N2 N3 Gradient & Temp Tuning N2->N3 N4 System Suitability Criteria N3->N4 N5 ICH Q2(R2) Validation N4->N5 N6 Lifecycle Management N5->N6

Systematic HPLC Method Development and Validation Workflow.

Experimental Protocol: A Self-Validating System

A well-written analytical procedure must include defined operating parameters and self-validating system suitability criteria to ensure regulatory compliance[5].

Optimized Chromatographic Conditions
ParameterSpecificationCausality / Rationale
Column C18, 150 x 4.6 mm, 3 µmHigh hydrophobic retention; 3 µm particle size yields high theoretical plates for sharp peaks.
Mobile Phase A Water + 0.1% TFAProtonates column silanols (pH ~2.0), eliminating secondary interactions and peak tailing.
Mobile Phase B Acetonitrile + 0.1% TFAAprotic organic modifier provides low UV cutoff (<190 nm) and rapid elution.
Gradient Program 0-2 min: 10% B2-12 min: 10% 90% B12-15 min: 90% B15.1-20 min: 10% BSweeps both polar precursors and lipophilic degradants; 5 min re-equilibration ensures reproducible retention times.
Flow Rate 1.0 mL/minOptimal linear velocity for a 4.6 mm internal diameter column.
Column Temp. 30°C ± 1°CStabilizes retention times against ambient lab fluctuations and lowers system backpressure.
Detection UV Diode Array (PDA)Signal: 225 nm & 280 nm225 nm for maximum sensitivity (impurity detection); 280 nm for specific aromatic identification.
Injection Vol. 10 µLPrevents column overloading while maintaining adequate signal-to-noise ratio.
Sample Preparation & Diluent Causality
  • Diluent: 10% Acetonitrile in Water (Matches initial mobile phase conditions).

  • Standard Preparation: Accurately weigh 10.0 mg of 1-(2,5-dimethoxyphenyl)propan-1-ol reference standard into a 100 mL volumetric flask. Dissolve in 10 mL of Acetonitrile, then make up to volume with Water to achieve a final concentration of 100 µg/mL.

  • Causality: Injecting a sample dissolved in 100% organic solvent into a highly aqueous initial mobile phase (10% B) causes "solvent mismatch." The analyte travels rapidly through the column before the sample plug mixes with the mobile phase, resulting in split or severely distorted peaks. Matching the diluent to the initial gradient conditions forces the analyte to focus into a tight band at the head of the column.

System Suitability Testing (SST)

Before analyzing unknown samples, the system must prove it is "fit for purpose"[3]. Execute the following sequence:

  • Blank (Diluent): Inject 10 µL. Acceptance: No interfering peaks at the retention time of the main analyte (S/N < 3).

  • Resolution Solution: Spike the standard with 1-(2,5-dimethoxyphenyl)propan-1-one (the oxidized ketone derivative) at 10 µg/mL. Acceptance: Resolution ( Rs​ ) between the alcohol and ketone must be ≥2.0 .

  • Precision: Inject the 100 µg/mL standard 5 times. Acceptance: Relative Standard Deviation (RSD) of peak area ≤1.0% ; Tailing Factor ( Tf​ ) ≤1.5 ; Theoretical Plates ( N ) ≥5000 .

Analytical Method Validation Framework

Validation transforms a functional method into a legally and scientifically defensible protocol. The following parameters must be evaluated according to ICH Q2(R2) guidelines[2].

ValidationLogic Root ICH Q2(R2) Validation Spec Specificity (Peak Purity) Root->Spec Lin Linearity & Range (R² ≥ 0.999) Root->Lin Prec Precision (RSD ≤ 2.0%) Root->Prec Acc Accuracy (Recovery 98-102%) Root->Acc Rob Robustness (DoE Approach) Root->Rob

Core ICH Q2(R2) Validation Parameters and Acceptance Criteria.

Quantitative Validation Acceptance Criteria
Validation ParameterMethodology / ExecutionRegulatory Acceptance Criteria
Specificity Force-degrade the sample (Acid, Base, Peroxide, Heat, UV light). Utilize PDA peak purity angle vs. threshold.Peak purity angle < Peak purity threshold. No co-eluting degradants at the main peak RT.
Linearity & Range Prepare 5 concentration levels ranging from 50% to 150% of the nominal target concentration (50–150 µg/mL).Correlation coefficient ( R2 ) ≥0.999 . Y-intercept ≤2.0% of the target response.
LOD & LOQ Calculated based on the standard deviation of the response ( σ ) and the slope ( S ): LOQ=10(σ/S) [6].Signal-to-Noise (S/N) ≥3 for LOD. S/N ≥10 for LOQ with precision RSD ≤5.0% .
Accuracy (Recovery) Spike known amounts of analyte into a synthetic matrix at 80%, 100%, and 120% levels (triplicate preps).Mean recovery must fall between 98.0% and 102.0% across all levels.
Method Precision Six independent sample preparations of a single homogeneous lot analyzed by the same operator.%RSD of the calculated assay value ≤2.0% .
Robustness Deliberate variations: Flow rate ( ±0.1 mL/min), Temp ( ±5 °C), Mobile Phase B ratio ( ±2% ).System Suitability Criteria (Resolution, Tailing, RSD) must still be met under all conditions.

References

  • Title: A Well-Written Analytical Procedure for Regulated HPLC Testing. Source: LCGC International. URL: [Link]

  • Title: HPLC Method Development: From Basics to Advanced Strategies. Source: Mastelf. URL: [Link]

  • Title: Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Source: ACS Publications. URL: [Link]

  • Title: ICH and FDA Guidelines for Analytical Method Validation. Source: Lab Manager. URL: [Link]

  • Title: Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. Source: Agilent Technologies. URL: [Link]

  • Title: High Performance Liquid Chromatography Tandem Mass Spectrometry Method for the Determination of 2CC-NBOMe and 25I-NBOMe in Human Serum. Source: PubMed / NIH. URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis &amp; Purification of 1-(2,5-Dimethoxyphenyl)propan-1-ol

Overview Welcome to the Technical Support Center. The synthesis of 1-(2,5-dimethoxyphenyl)propan-1-ol—a critical intermediate in the development of phenethylamine-based therapeutics and alpha-adrenergic agonists—is typic...

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Author: BenchChem Technical Support Team. Date: March 2026

Overview Welcome to the Technical Support Center. The synthesis of 1-(2,5-dimethoxyphenyl)propan-1-ol—a critical intermediate in the development of phenethylamine-based therapeutics and alpha-adrenergic agonists—is typically achieved via two primary routes: the Grignard addition of ethylmagnesium bromide to 2,5-dimethoxybenzaldehyde, or the hydride reduction of 2,5-dimethoxypropiophenone. While both routes are robust, the electron-rich nature of the 2,5-dimethoxyarene system introduces specific vulnerabilities to side reactions. This guide provides mechanistic troubleshooting, diagnostic data, and self-validating protocols to ensure high-fidelity synthesis.

Reaction Pathways & Byproduct Mapping

SynthesisPathway Aldehyde 2,5-Dimethoxybenzaldehyde Target 1-(2,5-Dimethoxyphenyl)propan-1-ol (Target Product) Aldehyde->Target EtMgBr / THF Nucleophilic Addition Byproduct1 2,5-Dimethoxybenzyl alcohol (Reduction Byproduct) Aldehyde->Byproduct1 EtMgBr / THF β-Hydride Transfer Ketone 2,5-Dimethoxypropiophenone Ketone->Target NaBH4 / MeOH Hydride Reduction Byproduct3 Pinacol Dimer (Coupling Byproduct) Ketone->Byproduct3 Trace Metals Radical Coupling Byproduct2 1-(2,5-Dimethoxyphenyl)prop-1-ene (Dehydration Byproduct) Target->Byproduct2 H+ / Heat Acidic Workup

Fig 1. Synthetic pathways and common byproduct generation mechanisms for the target alcohol.

Troubleshooting Guide: Grignard Addition Route

Q: My isolated yield is low, and GC-MS indicates a major byproduct at m/z 168. What is this, and how do I prevent it? A: The byproduct at m/z 168 is 2,5-dimethoxybenzyl alcohol . Causality: This occurs via a β -hydride transfer from the ethylmagnesium bromide . Because the aldehyde carbon is sterically hindered by the ortho-methoxy group, the Grignard reagent can act as a reducing agent rather than a nucleophile. The reaction proceeds through a six-membered cyclic transition state, transferring a hydride from the β -carbon of the ethyl group to the carbonyl, releasing ethylene gas and forming the reduced primary alcohol. Prevention: Maintain strict temperature control (add the Grignard reagent at 0 °C and do not exceed room temperature). Avoid using aged Grignard reagents, as the Schlenk equilibrium and degradation over time can favor the hydride-transfer pathway.

Q: I isolated a product with m/z 178, and the 1H-NMR shows unexpected vinylic protons around 6.0-6.5 ppm. Why did my product degrade? A: Your product has dehydrated to form 1-(2,5-dimethoxyphenyl)prop-1-ene . Causality: The target molecule is a secondary benzylic alcohol. The electron-donating methoxy groups (particularly at the ortho and para equivalent positions) hyper-stabilize any benzylic carbocation formed during acidic conditions . If you quench the Grignard reaction with a strong acid (e.g., 1M HCl) or attempt vacuum distillation without completely neutralizing trace acids, the hydroxyl group is protonated and leaves as water, yielding the conjugated alkene. Prevention: Always quench the reaction with saturated aqueous ammonium chloride (NH 4​ Cl). NH 4​ Cl buffers the aqueous layer at a mildly acidic pH (~5.5), which is sufficient to hydrolyze the magnesium alkoxide without triggering carbocation formation.

Troubleshooting Guide: Ketone Reduction Route

Q: The reaction stalls with unreacted 2,5-dimethoxypropiophenone remaining, even when I use a large excess of NaBH 4​ in THF. A: Causality: Sodium borohydride (NaBH 4​ ) has very poor solubility and reactivity in pure ethereal solvents like THF. Furthermore, the reduction requires a protic source to stabilize the developing alkoxide intermediate . Prevention: Switch the solvent to methanol or ethanol. The alcohol solvent hydrogen-bonds to the carbonyl oxygen, increasing its electrophilicity, and readily participates in the catalytic cycle to form alkoxyborohydride species, which are the active reducing agents.

Q: I am detecting a high molecular weight byproduct (m/z 390) in my LC-MS after the NaBH 4​ reduction. What is it? A: This is a pinacol dimer (3,4-bis(2,5-dimethoxyphenyl)hexane-3,4-diol). Causality: While NaBH 4​ typically operates via a two-electron hydride transfer, the presence of trace transition metals (from contaminated glassware or degraded stir bars) can catalyze a single-electron transfer (SET) pathway. This generates a ketyl radical anion that dimerizes rather than reducing to the alcohol. Prevention: Ensure all glassware is acid-washed and metal-free. If the issue persists, switch to a milder hydride source or ensure the reaction is kept at 0 °C during the initial addition.

Diagnostic Data & Analytical Signatures

To rapidly identify reaction outcomes, cross-reference your analytical data with the table below.

Compound NameOrigin / PathwayGC-MS (m/z)Key 1 H-NMR Signatures (CDCl 3​ )Mitigation Strategy
1-(2,5-Dimethoxyphenyl)propan-1-ol Target Product1964.8 ppm (t, 1H, benzylic CH-OH); 0.9 ppm (t, 3H, CH 3​ )N/A
2,5-Dimethoxybenzyl alcohol β -Hydride Transfer1684.6 ppm (s, 2H, benzylic CH 2​ -OH); absent CH 3​ signalControl temp at 0 °C; use fresh EtMgBr.
1-(2,5-Dimethoxyphenyl)prop-1-ene Acidic Dehydration1786.2-6.6 ppm (m, 2H, vinylic CH=CH)Quench with sat. NH 4​ Cl; avoid strong acids.
Pinacol Dimer Radical Coupling390Broad OH singlets ~3.0 ppm; complex multiplet for alkyl chainUse metal-free glassware; avoid photochemical exposure.
2,5-Dimethoxypropiophenone Unreacted Starting Mat.1942.9 ppm (q, 2H, CO-CH 2​ ); 1.1 ppm (t, 3H, CH 3​ )Use protic solvents (MeOH) for NaBH 4​ reduction.
Validated Experimental Protocols

The following protocols are designed as self-validating systems. By strictly controlling pH and temperature, the thermodynamic drivers for byproduct formation are eliminated.

Protocol A: Grignard Addition (Optimized against Dehydration)
  • Preparation: Flame-dry a 250 mL 3-neck flask equipped with a magnetic stir bar, dropping funnel, and argon inlet.

  • Reagent Loading: Dissolve 2,5-dimethoxybenzaldehyde (10.0 g, 60.2 mmol) in anhydrous THF (50 mL). Cool the flask to 0 °C using an ice-water bath.

  • Addition: Dropwise, add ethylmagnesium bromide (1.0 M in THF, 66.2 mL, 66.2 mmol, 1.1 eq) over 30 minutes. Causality check: Maintaining 0 °C prevents the β -hydride transfer pathway.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours. Monitor via TLC (Hexanes:EtOAc 7:3).

  • Self-Validating Quench: Cool the mixture back to 0 °C. Slowly add 50 mL of saturated aqueous NH 4​ Cl . Crucial step: Do not use HCl. The buffered pH of NH 4​ Cl strictly prevents the acid-catalyzed dehydration to the prop-1-ene byproduct.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure at 30 °C to yield the crude 1-(2,5-dimethoxyphenyl)propan-1-ol.

Protocol B: Hydride Reduction (Optimized against Stalling/Dimerization)
  • Preparation: In a 250 mL round-bottom flask, dissolve 2,5-dimethoxypropiophenone (10.0 g, 51.5 mmol) in absolute methanol (100 mL).

  • Cooling: Chill the solution to 0 °C. Causality check: Methanol acts as a hydrogen-bond donor, activating the ketone and preventing reaction stalling.

  • Addition: Add sodium borohydride (NaBH 4​ , 2.33 g, 61.8 mmol, 1.2 eq) in small portions over 15 minutes to manage hydrogen gas evolution.

  • Reaction: Stir at 0 °C for 1 hour, then warm to room temperature for 1 hour.

  • Quench & Workup: Quench the remaining hydride by slowly adding 10 mL of acetone, followed by 50 mL of water. Concentrate the mixture to remove methanol, then extract with dichloromethane (3 x 50 mL). Dry and evaporate to obtain the pure alcohol.

Analytical Troubleshooting Workflow

Troubleshooting Start Analyze Crude Mixture (GC-MS / NMR) CheckMass Is m/z = 178 dominant? Start->CheckMass Mass178 Dehydration Occurred (Alkene Formation) CheckMass->Mass178 Yes CheckMass2 Is m/z = 168 dominant? CheckMass->CheckMass2 No Fix178 Action: Neutralize workup, avoid high-temp distillation Mass178->Fix178 Mass168 β-Hydride Reduction (Benzyl Alcohol) CheckMass2->Mass168 Yes Fix168 Action: Lower reaction temp, ensure active Mg turnings Mass168->Fix168

Fig 2. Diagnostic workflow for identifying and resolving common synthesis byproducts.

References
  • Organic Chemistry Portal. "Grignard Reaction." Organic Chemistry Portal. Available at:[Link]

  • Master Organic Chemistry. "Reactions of Grignard Reagents." Master Organic Chemistry, Dec 10, 2015. Available at:[Link]

  • LibreTexts. "19.7: Nucleophilic Addition of Hydride and Grignard Reagents - Alcohol Formation." Chemistry LibreTexts, Jan 19, 2025. Available at:[Link]

  • OpenStax. "19.7 Nucleophilic Addition of Hydride and Grignard Reagents: Alcohol Formation." Organic Chemistry, Sep 20, 2023. Available at:[Link]

Optimization

Technical Support Center: Synthesis &amp; Troubleshooting of 1-(2,5-Dimethoxyphenyl)propan-1-ol

Welcome to the Application Scientist Support Center. The synthesis of 1-(2,5-dimethoxyphenyl)propan-1-ol—a critical secondary alcohol intermediate in the development of phenethylamine derivatives and pharmaceutical build...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. The synthesis of 1-(2,5-dimethoxyphenyl)propan-1-ol—a critical secondary alcohol intermediate in the development of phenethylamine derivatives and pharmaceutical building blocks—presents unique chemoselectivity challenges. The electron-rich nature of the 2,5-dimethoxyarene ring significantly alters the electrophilicity of adjacent carbonyls and stabilizes benzylic intermediates, making standard protocols prone to failure.

This guide provides field-proven troubleshooting, mechanistic causality, and self-validating protocols for the two primary synthetic routes: Route A (Grignard addition to an aldehyde) and Route B (Hydride reduction of a ketone).

Route A: Grignard Addition (Ethylmagnesium Bromide + 2,5-Dimethoxybenzaldehyde)

Mechanistic Insights

The nucleophilic addition of ethylmagnesium bromide (EtMgBr) to 2,5-dimethoxybenzaldehyde relies on the heterolytic cleavage of the C–Mg bond[1]. However, the electron-donating methoxy groups decrease the electrophilicity of the carbonyl carbon. This kinetic slowdown allows competing side reactions—most notably β -hydride transfer and single electron transfer (SET)—to outcompete the desired nucleophilic attack if thermodynamic parameters are not strictly controlled[2].

Troubleshooting & FAQs

Q1: My reaction yields a significant amount of 2,5-dimethoxybenzyl alcohol instead of the desired propan-1-ol. What is causing this? A: You are observing β -hydride transfer [1]. Because EtMgBr possesses β -hydrogens, it can act as a reducing agent rather than a nucleophile. Through a cyclic, six-membered transition state, a hydride is transferred to the carbonyl carbon, reducing the aldehyde to a primary alcohol and releasing ethylene gas. Prevention: Nucleophilic addition has a lower activation energy than β -hydride transfer. Lowering the reaction temperature to 0 °C (or even -20 °C) suppresses the hydride transfer pathway.

Q2: I observe a highly viscous, dimeric diol byproduct during LC-MS analysis. How is this forming? A: This is a Pinacol coupling product. Grignard reagents can initiate a Single Electron Transfer (SET) to the aldehyde, forming a ketyl radical intermediate. Two of these radicals can dimerize to form a 1,2-diol. Prevention: SET pathways are exacerbated by excess unreacted magnesium metal (Mg 0 ) in your Grignard solution and elevated temperatures. Always titrate your Grignard reagent and filter it via a Schlenk frit to remove residual Mg 0 before addition.

Q3: My Grignard reagent preparation generated excessive gas and a white precipitate, and the subsequent addition failed. What happened? A: This indicates Wurtz-type homocoupling during the formation of EtMgBr, yielding butane gas and insoluble magnesium bromide. Prevention: Control the initiation temperature. Add the ethyl bromide dropwise to magnesium turnings in anhydrous THF, maintaining a gentle reflux rather than an uncontrolled exotherm.

Protocol: High-Fidelity Grignard Addition

This protocol utilizes temperature gradients to kinetically favor nucleophilic addition.

  • Grignard Preparation: In a flame-dried Schlenk flask under argon, suspend Mg turnings (1.1 eq) in anhydrous THF (0.5 M). Add a single crystal of iodine to activate the magnesium. Dropwise add ethyl bromide (1.05 eq) in THF, maintaining the internal temperature below 35 °C. Stir for 2 hours until Mg is consumed.

  • Temperature Equilibration: Transfer the EtMgBr solution via cannula to a new dry flask to leave behind unreacted Mg 0 . Cool the solution strictly to 0 °C using an ice-brine bath.

  • Electrophile Addition: Dissolve 2,5-dimethoxybenzaldehyde (1.0 eq) in anhydrous THF (1.0 M). Add this solution dropwise to the Grignard reagent over 30 minutes.

  • Maturation: Stir at 0 °C for 1 hour. Do not allow the reaction to warm above 10 °C during this phase to prevent β -hydride transfer.

  • Quench & Workup: Cool to -10 °C and carefully quench by dropwise addition of saturated aqueous NH 4​ Cl. Extract with diethyl ether (3x), wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

Route B: Ketone Reduction (NaBH 4​ 1-(2,5-Dimethoxyphenyl)propan-1-one)

Mechanistic Insights

Sodium borohydride (NaBH 4​ ) delivers a hydride to the carbonyl carbon of the propiophenone derivative[3]. The 2-methoxy group provides significant steric hindrance and strongly donates electron density via resonance, deactivating the ketone[4]. Consequently, this reduction requires optimized solvent systems to enhance the electrophilicity of the carbonyl via hydrogen-bond coordination.

Troubleshooting & FAQs

Q1: The reaction stalls with unreacted starting ketone, even after 24 hours. Why? A: The steric and electronic deactivation of the 2,5-dimethoxy ring makes the ketone highly unreactive. Furthermore, NaBH 4​ undergoes solvolysis (degradation) in protic solvents like methanol over time. Prevention: Use a mixed solvent system (THF/MeOH 4:1). The THF provides solubility, while the MeOH acts as a protic co-solvent that forms the more reactive intermediate NaBH(OMe) 3​ in situ and coordinates to the carbonyl oxygen, increasing its polarization[5]. Use a slight excess of NaBH 4​ (1.5 to 2.0 eq).

Q2: During workup, my product degrades into a dark mixture, and NMR shows a loss of the benzylic alcohol -OH signal. What went wrong? A: Acid-catalyzed dehydration. The benzylic alcohol you formed is highly activated by the electron-donating 2,5-dimethoxy ring. If strong acids (e.g., 1N HCl) are used to quench the excess NaBH 4​ , the hydroxyl group is rapidly protonated, leaving as water to form a stable, resonance-stabilized benzylic carbocation. This leads to E1 elimination (forming 1-(2,5-dimethoxyphenyl)prop-1-ene) or polymerization[3]. Prevention: Never use strong mineral acids for the workup of electron-rich benzylic alcohols. Quench strictly with acetone or mild saturated NH 4​ Cl.

Protocol: Chemoselective NaBH 4​ Reduction

This protocol utilizes a mixed-solvent system and a pH-controlled quench to prevent dehydration.

  • Setup: Dissolve 1-(2,5-dimethoxyphenyl)propan-1-one (1.0 eq) in a 4:1 mixture of anhydrous THF and Methanol (0.2 M concentration) and cool to 0 °C.

  • Hydride Addition: Add NaBH 4​ (1.5 eq) portion-wise over 15 minutes to safely manage hydrogen gas evolution and the reaction exotherm.

  • Reduction: Stir at 0 °C for 30 minutes, then remove the ice bath and allow the mixture to warm to room temperature. Stir for 3 hours. Monitor completion via TLC (Hexanes/EtOAc 3:1).

  • Mild Quench: Cool the vessel back to 0 °C. Add acetone (2.0 eq relative to NaBH 4​ ) dropwise to safely consume unreacted hydride. Stir for 10 minutes. Then, add saturated aqueous NH 4​ Cl dropwise until gas evolution ceases[3].

  • Isolation: Concentrate the mixture under reduced pressure to remove THF/MeOH. Extract the aqueous residue with ethyl acetate (3x). Wash the organic layer with water, then brine. Dry over MgSO 4​ and concentrate to yield the pure secondary alcohol.

Quantitative Data: Side Reaction Analysis

Table 1: Comparative Analysis of Side Reactions and Mitigation Strategies

Synthetic RoutePrimary Side ProductMechanistic CausePrevention StrategyTypical Yield Loss if Unmitigated
Route A (Grignard) 2,5-Dimethoxybenzyl alcohol β -Hydride transfer from EtMgBrMaintain temp 0 °C during addition15% - 40%
Route A (Grignard) Pinacol Dimer (1,2-diol)Single Electron Transfer (SET)Filter Grignard to remove Mg 0 5% - 15%
Route B (NaBH 4​ ) Unreacted KetoneSteric/electronic deactivationUse THF/MeOH co-solvent system20% - 50%
Route B (NaBH 4​ ) 1-(2,5-Dimethoxyphenyl)prop-1-eneAcid-catalyzed E1 dehydrationQuench with Acetone / NH 4​ Cl only30% - 100%

Visualizations: Reaction Pathways & Troubleshooting Logic

G SM 2,5-Dimethoxybenzaldehyde + EtMgBr Add Nucleophilic Addition (Desired Pathway) SM->Add 0°C, THF Hydride β-Hydride Transfer (Side Reaction) SM->Hydride >20°C SET Single Electron Transfer (Side Reaction) SM->SET Excess Mg(0) Prod 1-(2,5-Dimethoxyphenyl)propan-1-ol (Target) Add->Prod Side1 2,5-Dimethoxybenzyl alcohol + Ethylene Hydride->Side1 Side2 Pinacol Dimer (1,2-diol) SET->Side2

Grignard addition pathways illustrating desired nucleophilic attack versus competing side reactions.

G Ketone 1-(2,5-Dimethoxyphenyl)propan-1-one + NaBH4 Red Hydride Delivery (0°C to RT) Ketone->Red Alkoxide Borate Alkoxide Intermediate Red->Alkoxide Quench1 Mild Quench (NH4Cl) (Correct) Alkoxide->Quench1 Quench2 Strong Acid Quench (HCl) (Incorrect) Alkoxide->Quench2 Prod 1-(2,5-Dimethoxyphenyl)propan-1-ol (Target) Quench1->Prod Side Dehydration to Alkene / Polymerization Quench2->Side E1 Elimination

Ketone reduction workflow highlighting the critical importance of pH control during the quench phase.

References

  • Mechanism for the Regioselective Asymmetric Addition of Grignard Reagents to Malimides: A Computational Exploration ResearchGate[Link]

  • Reactions of Grignard Reagents Master Organic Chemistry[Link]

  • Sodium Borohydride (NaBH4) Reduction - Organic Synthesis Organic-Synthesis.com[Link]

  • Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride National Institutes of Health (PMC)[Link]

  • How does NaBH4 reduce this ester? Reddit - Chempros[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Stereoselective Synthesis of 1-(2,5-dimethoxyphenyl)propan-1-ol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and optimize the stereoselective synth...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and optimize the stereoselective synthesis of 1-(2,5-dimethoxyphenyl)propan-1-ol .

Achieving high enantiomeric excess (ee) for this chiral benzylic alcohol requires absolute control over the transition state. This guide covers the two primary synthetic routes: the asymmetric reduction of the propiophenone derivative and the asymmetric alkylation of the benzaldehyde derivative.

Route Selection Workflow

RouteSelection Start Target: 1-(2,5-dimethoxyphenyl)propan-1-ol Q1 Select Starting Material Start->Q1 Ketone 1-(2,5-dimethoxyphenyl)propan-1-one Q1->Ketone Propiophenone Route Aldehyde 2,5-dimethoxybenzaldehyde Q1->Aldehyde Benzaldehyde Route CBS CBS Reduction (Borane + Oxazaborolidine) High ee, mild conditions Ketone->CBS Noyori Noyori Hydrogenation (Ru/BINAP + H2) Scalable, atom economical Ketone->Noyori Et2Zn Diethylzinc Addition (Et2Zn + Chiral Ligand) Direct C-C bond formation Aldehyde->Et2Zn

Decision tree for selecting the optimal stereoselective synthesis route.

Section 1: Asymmetric Ketone Reduction (Propiophenone Route)

The reduction of 1-(2,5-dimethoxyphenyl)propan-1-one is the most reliable method for setting the C1 stereocenter. However, the electron-rich nature of the 2,5-dimethoxyaryl ring can alter the electronics of the carbonyl, requiring strict adherence to kinetic control.

FAQ & Troubleshooting

Q: My CBS reduction is stalling at 70% ee. How can I suppress the racemic background reaction? A: The Corey-Bakshi-Shibata (CBS) reduction relies on a highly structured, catalyst-borane transition state. A stalled ee is almost always caused by the uncatalyzed, racemic reduction of the ketone by free BH₃ outcompeting the catalyzed pathway.

  • Causality: If the ketone is added too quickly, its concentration in the reaction mixture exceeds the turnover rate of the chiral oxazaborolidine catalyst. The excess ketone then reacts directly with the bulk borane. Furthermore, trace moisture destroys the catalyst and generates reactive, non-selective borate species .

  • Solution: Implement a syringe pump to add the ketone over 2–4 hours. Maintain the reaction at -20°C to 0°C, which kinetically favors the lower-activation-energy catalyzed pathway.

Q: I am using Noyori's RuCl₂[(S)-BINAP][(S)-DAIPEN] catalyst for asymmetric hydrogenation, but my conversion is extremely low (<20%). Why? A: The Noyori asymmetric hydrogenation of aryl ketones operates via an outer-sphere mechanism. Unlike traditional metal-catalyzed hydrogenations that require substrate coordination to the metal, this system relies on the concerted transfer of a proton and a hydride from the Ru-diamine complex to the carbonyl.

  • Causality: This active ruthenium dihydride species cannot form without a strong base. If your base is degraded or omitted, the catalytic cycle cannot initiate. Additionally, the reaction requires a protic solvent network to facilitate the proton transfer .

  • Solution: Verify that you are using 1–5 mol% of fresh, anhydrous t-BuOK. Ensure your solvent is rigorously degassed anhydrous 2-propanol, as oxygen rapidly oxidizes and deactivates the Ru(II) complex.

CBS Mechanistic Pathway

CBS_Mechanism Step1 1. Catalyst-Borane Complexation (Activation of BH3 via Nitrogen coordination) Step2 2. Ketone Coordination (Lewis acid activation via Boron) Step1->Step2 Step3 3. Stereoselective Hydride Transfer (Face-selective delivery avoiding steric clash) Step2->Step3 Step4 4. Product Release (Chiral alkoxide release & Catalyst regeneration) Step3->Step4

Mechanistic pathway of the CBS reduction showing the catalytic cycle.

Section 2: Asymmetric Alkylation (Benzaldehyde Route)

An alternative approach is the direct asymmetric addition of diethylzinc (Et₂Zn) to 2,5-dimethoxybenzaldehyde using chiral amino alcohol ligands (e.g., DAIB).

FAQ & Troubleshooting

Q: My Et₂Zn addition yields a nearly racemic product despite using a high-purity chiral ligand. What went wrong? A: The addition of dialkylzincs to benzaldehydes is famously subject to an autocatalytic racemic background reaction.

  • Causality: The 2,5-dimethoxy groups on your starting material are strongly electron-donating, which significantly reduces the electrophilicity of the aldehyde carbon. This slows down the desired chiral ligand-accelerated addition. If the reaction is run at room temperature, the slower uncatalyzed (racemic) addition outpaces the chiral pathway .

  • Solution: Pre-incubate the chiral ligand with Et₂Zn for 30 minutes to ensure the complete formation of the active chiral zinc alkoxide complex before adding the aldehyde. Run the reaction strictly at 0°C in a non-coordinating solvent (like hexanes or toluene) to suppress the background reaction.

Quantitative Data Summary

MethodStarting MaterialKey ReagentsTypical YieldTypical eeProsCons
CBS Reduction 1-(2,5-dimethoxyphenyl)propan-1-oneBH₃·THF, Chiral Oxazaborolidine85–95%90–98%Highly predictable stereocenter, mild conditions.Moisture sensitive, requires stoichiometric borane.
Noyori Hydrogenation 1-(2,5-dimethoxyphenyl)propan-1-oneRuCl₂[(S)-BINAP][(S)-DAIPEN], H₂, t-BuOK90–99%95–99%Atom economical, highly scalable.Requires high-pressure H₂ setup, highly sensitive to O₂.
Diethylzinc Addition 2,5-dimethoxybenzaldehydeEt₂Zn, Chiral Amino Alcohol (e.g., (-)-DAIB)70–85%80–95%Direct C-C bond formation, avoids ketone intermediate.Autocatalytic racemic background reaction, pyrophoric Et₂Zn.

Self-Validating Experimental Protocols

Protocol A: CBS Reduction of 1-(2,5-dimethoxyphenyl)propan-1-one

This protocol is designed to maximize enantiomeric excess by kinetically favoring the catalytic cycle.

  • Preparation: Flame-dry a Schlenk flask under vacuum and backfill with dry N₂. Add (R)-Me-CBS catalyst (0.1 equiv) and anhydrous THF (0.5 M relative to ketone). Cool the solution to 0°C.

  • Borane Activation: Add Borane-THF complex (1.5 equiv) dropwise. Stir for 15 minutes at 0°C.

    • Self-Validation Check: The solution should remain clear. No gas evolution should occur at this stage; if bubbling is observed, moisture has compromised the system.

  • Ketone Addition: Dissolve 1-(2,5-dimethoxyphenyl)propan-1-one (1.0 equiv) in a minimum volume of anhydrous THF. Using a syringe pump, add the ketone solution continuously over 2 to 3 hours to the borane/catalyst mixture at 0°C.

    • Self-Validation Check: Spot the reaction on a TLC plate (Hexane/EtOAc 8:2) every 45 minutes. You should observe immediate conversion to the alcohol (lower Rf) with no accumulation of the ketone (higher Rf). Ketone accumulation indicates catalyst deactivation.

  • Quench: Once addition is complete, stir for an additional 30 minutes. Carefully quench by adding pre-cooled methanol dropwise at 0°C.

    • Self-Validation Check: Wait for hydrogen gas bubbling to completely cease. This confirms the safe destruction of all active hydrides.

  • Workup: Concentrate the mixture in vacuo. Partition the residue between EtOAc and 1M HCl (to break boron complexes). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Determine ee via chiral HPLC.

Protocol B: Asymmetric Diethylzinc Addition to 2,5-dimethoxybenzaldehyde

This protocol utilizes pre-complexation to outcompete the racemic background reaction.

  • Ligand Complexation: In a flame-dried flask under N₂, dissolve (-)-DAIB (0.05 equiv) in anhydrous toluene. Slowly add Et₂Zn (1.0 M in hexanes, 2.0 equiv) at room temperature. Stir for 30 minutes.

    • Self-Validation Check: You will observe mild ethane gas evolution as the zinc alkoxide catalyst forms. The solution must remain homogenous.

  • Cooling: Cool the active catalyst mixture to exactly 0°C using an ice bath.

  • Aldehyde Addition: Add 2,5-dimethoxybenzaldehyde (1.0 equiv) dropwise as a solution in toluene. Stir the reaction at 0°C for 16–24 hours.

    • Self-Validation Check: Monitor by TLC. Because the 2,5-dimethoxy groups deactivate the aldehyde, the reaction is slow. Do not quench prematurely; wait until the UV-active aldehyde spot is completely consumed to ensure maximum yield.

  • Quench & Workup: Quench the reaction strictly at 0°C by slowly adding saturated aqueous NH₄Cl. Extract the aqueous phase three times with Et₂O. Wash the combined organics with brine, dry over MgSO₄, and concentrate. Purify via silica gel chromatography and analyze ee via chiral HPLC.

References

  • Corey, E. J., & Helal, C. J. (1998). Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method. Angewandte Chemie International Edition, 37(15), 1986-2012. URL:[Link]

  • Noyori, R. (2002). Asymmetric Catalysis: Science and Opportunities (Nobel Lecture). Angewandte Chemie International Edition, 41(12), 2008-2022. URL:[Link]

  • Pu, L., & Yu, H.-B. (2001). Catalytic Asymmetric Organozinc Additions to Carbonyl Compounds. Chemical Reviews, 101(3), 757-824. URL: [Link]

Optimization

Technical Support Center: Troubleshooting &amp; Purification of 1-(2,5-Dimethoxyphenyl)propan-1-ol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 1-(2,5-dimethoxyphenyl)propan-1-ol .

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 1-(2,5-dimethoxyphenyl)propan-1-ol . This secondary benzylic alcohol is typically synthesized via the Grignard addition of ethylmagnesium bromide to 2,5-dimethoxybenzaldehyde[1]. Due to the electron-donating nature of the methoxy groups on the aromatic ring, the benzylic position is highly activated, making the compound uniquely susceptible to side reactions such as dehydration and autoxidation[2].

This guide provides field-proven, self-validating protocols and mechanistic insights to help you identify, isolate, and eliminate impurities from your synthetic workflows.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: During GC-MS analysis of my synthesized 1-(2,5-dimethoxyphenyl)propan-1-ol, I observe a major peak at m/z 178 (M-18). Is my synthesis failing? A1: Not necessarily; you are likely observing an analytical artifact. The peak at m/z 178 corresponds to 1-(2,5-dimethoxyphenyl)prop-1-ene, a dehydration product[2]. Secondary benzylic alcohols are highly susceptible to thermally-induced dehydration. When injected into a high-temperature GC inlet (typically 250–300 °C), the hydroxyl group can be eliminated as water. This forms a resonance-stabilized benzylic carbocation (further stabilized by the ortho-methoxy group) that rapidly deprotonates to form the conjugated alkene[3]. Diagnostic Solution: To determine if this impurity is a GC artifact or a true contaminant from an overly acidic reaction workup, switch your analytical technique to LC-MS (Electrospray Ionization) or lower the GC injector temperature. If the alkene is absent in LC-MS, your synthesis is successful.

Q2: My Grignard reaction leaves 5-10% unreacted 2,5-dimethoxybenzaldehyde in the crude mixture. How can I remove this without resorting to time-consuming column chromatography? A2: Unreacted aldehydes can be efficiently removed using a saturated sodium bisulfite ( NaHSO3​ ) liquid-liquid extraction[4]. Mechanistic Causality: Sodium bisulfite acts as a strong nucleophile. The sulfur atom attacks the electrophilic carbonyl carbon of the unreacted aldehyde, forming a highly polar α -hydroxy sulfonate salt (a bisulfite adduct)[5]. Because it is a salt, it is completely water-soluble and partitions into the aqueous phase. Your target secondary alcohol lacks a carbonyl group and cannot form this adduct, remaining safely in the organic phase.

Q3: I am detecting trace amounts of 2,5-dimethoxypropiophenone in my stored samples. Where is this coming from? A3: 2,5-Dimethoxypropiophenone is the oxidation product of your target alcohol. Secondary benzylic alcohols are prone to autoxidation when exposed to atmospheric oxygen, light, or trace transition metals over time[3]. Mechanistic Causality: The benzylic C-H bond is relatively weak. Radical abstraction of this hydrogen by reactive oxygen species leads to a benzylic radical, which subsequently oxidizes to the ketone[6]. Prevent this by storing the purified alcohol under an inert argon or nitrogen atmosphere at 2–8 °C in amber vials.

Part 2: Quantitative Data & Impurity Profiling

The following table summarizes the physicochemical data of common impurities encountered during the synthesis and storage of 1-(2,5-dimethoxyphenyl)propan-1-ol, allowing for rapid comparative diagnostics.

Impurity NameSource / Mechanistic PathwayPrimary Detection MethodTargeted Removal Strategy
2,5-Dimethoxybenzaldehyde Unreacted Grignard starting materialHPLC-UV (254 nm), 1 H NMR (CHO ~10.4 ppm)Sodium bisulfite liquid-liquid extraction
1-(2,5-Dimethoxyphenyl)prop-1-ene Acid-catalyzed quench or thermal GC dehydrationGC-MS (m/z 178), 1 H NMR (alkene protons ~6.5 ppm)Use mild NH4​Cl quench; Vacuum distillation
2,5-Dimethoxypropiophenone Autoxidation during prolonged storageLC-MS, IR (C=O stretch ~1680 cm −1 )Store under Argon; NaBH4​ salvage reduction
Alkane Homocouples (e.g., Butane) Wurtz-type coupling of Ethylmagnesium BromideGC-FID (Highly volatile)Evaporates naturally during rotary evaporation

Part 3: Mechanistic Pathways & Workflows (Visualizations)

ImpurityPathways SM 2,5-Dimethoxybenzaldehyde (Starting Material) TP 1-(2,5-Dimethoxyphenyl)propan-1-ol (Target Product) SM->TP Nucleophilic Addition GR Ethylmagnesium Bromide (Grignard Reagent) GR->TP IMP1 1-(2,5-Dimethoxyphenyl)prop-1-ene (Dehydration) TP->IMP1 Acid / Heat (-H2O) IMP2 2,5-Dimethoxypropiophenone (Oxidation) TP->IMP2 O2 / Storage (Oxidation)

Fig 1. Mechanistic pathways of target synthesis and common impurity formation.

BisulfiteWorkflow Mix Crude Organic Mixture (Alcohol + Trace Aldehyde) AddBisulfite Add Saturated NaHSO3 (aq) & Vigorously Shake Mix->AddBisulfite PhaseSep Phase Separation (Separatory Funnel) AddBisulfite->PhaseSep OrgLayer Organic Layer (Purified Target Alcohol) PhaseSep->OrgLayer Top Layer AqLayer Aqueous Layer (Aldehyde-Bisulfite Adduct) PhaseSep->AqLayer Bottom Layer

Fig 2. Liquid-liquid extraction workflow for aldehyde removal using sodium bisulfite.

Part 4: Experimental Protocols

Protocol A: Controlled Quenching of the Grignard Reaction

Objective: Neutralize the magnesium alkoxide intermediate without triggering acid-catalyzed dehydration of the sensitive benzylic alcohol[1].

  • Thermal Control: Upon completion of the ethylmagnesium bromide addition, immediately cool the reaction vessel to 0 °C using an ice-water bath[1].

  • Mild Protonation: Slowly add saturated aqueous ammonium chloride ( NH4​Cl ) dropwise via an addition funnel. Self-Validating Check: NH4​Cl is a weak acid (pH ~5.5). It provides exactly enough protons to neutralize the alkoxide and solubilize magnesium salts without creating the highly acidic environment (like aqueous HCl) that promotes benzylic carbocation formation and subsequent dehydration.

  • Phase Extraction: Add ethyl acetate or diethyl ether to the quenched mixture. Transfer to a separatory funnel and isolate the upper organic layer.

  • Desiccation: Wash the organic layer with saturated brine to remove residual water, then dry over anhydrous sodium sulfate ( Na2​SO4​ ). Filter and concentrate in vacuo.

Protocol B: Sodium Bisulfite Purification of Unreacted Aldehyde

Objective: Chemically separate unreacted 2,5-dimethoxybenzaldehyde from the target alcohol without chromatography[4].

  • Solvent Preparation: Dissolve the crude concentrated product mixture in a water-immiscible organic solvent (e.g., ethyl acetate or diethyl ether).

  • Reagent Addition: Add an equal volume of freshly prepared, saturated aqueous sodium bisulfite ( NaHSO3​ ) solution to the organic phase[5].

  • Kinetic Agitation: Vigorously shake the biphasic mixture in a separatory funnel for 3–5 minutes, venting frequently. Self-Validating Check: Vigorous shaking is critical. It maximizes the interfacial surface area between the aqueous and organic layers, accelerating the nucleophilic attack of the bisulfite onto the unreacted aldehyde.

  • Phase Separation: Allow the layers to separate completely. The lower aqueous layer now contains the water-soluble aldehyde-bisulfite adduct. Drain and discard the aqueous layer[4].

  • Neutralization & Recovery: Wash the retained organic layer with saturated aqueous NaHCO3​ to neutralize any residual bisulfite, followed by a final brine wash. Dry over Na2​SO4​ and concentrate to yield the purified 1-(2,5-dimethoxyphenyl)propan-1-ol.

References

  • JoVE. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Available at:[Link]

  • MDPI. Oxidation of Benzylic Alcohols and Lignin Model Compounds with Layered Double Hydroxide Catalysts. Available at:[Link]

  • ACS Publications. Pd–Au–Y as Efficient Catalyst for C–C Coupling Reactions, Benzylic C–H Bond Activation, and Oxidation of Ethanol for Synthesis of Cinnamaldehydes. Available at:[Link]

Sources

Troubleshooting

Process Chemistry Support Center: Scale-Up of 1-(2,5-Dimethoxyphenyl)propan-1-ol

Welcome to the Process Chemistry Technical Support Center. This portal provides advanced troubleshooting, mechanistic insights, and validated protocols for the pilot and commercial-scale production of 1-(2,5-dimethoxyphe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. This portal provides advanced troubleshooting, mechanistic insights, and validated protocols for the pilot and commercial-scale production of 1-(2,5-dimethoxyphenyl)propan-1-ol. This secondary alcohol is a critical intermediate in the synthesis of various active pharmaceutical ingredients (APIs).

Process Overview: Synthetic Pathways

At the commercial scale, 1-(2,5-dimethoxyphenyl)propan-1-ol is typically synthesized via one of two primary pathways: the Grignard addition of ethylmagnesium bromide to an aldehyde, or the hydride reduction of a proprietary ketone.

G A 2,5-Dimethoxybenzaldehyde B Ethylmagnesium Bromide (Grignard) A->B C 1-(2,5-Dimethoxyphenyl)propan-1-ol (Target API Intermediate) B->C D 2,5-Dimethoxypropiophenone E NaBH4 / NaOH (aq) (Reduction) D->E E->C

Synthetic routes to 1-(2,5-dimethoxyphenyl)propan-1-ol via Grignard or NaBH4 reduction.

Troubleshooting Guide: Route A - Grignard Addition

Q1: We are experiencing delayed initiation followed by a massive thermal spike when scaling up the ethylmagnesium bromide addition. How do we control this?

Root Cause & Causality: Grignard reactions are notorious for delayed initiation due to the passivation layer of magnesium oxide (MgO) on the magnesium turnings. At the bench scale, heat dissipates quickly. At the pilot scale, the lower surface-area-to-volume ratio means that if unreacted ethyl bromide accumulates, the sudden chemical etching of the passivation layer will trigger a violent, uncontrollable exothermic runaway [1].

Solution & Self-Validating Protocol:

  • Prevent Accumulation: Never dose more than 5% of the alkyl halide charge until initiation is explicitly confirmed.

  • Verification of Initiation: Use inline Process Analytical Technology (PAT), such as reaction calorimetry or ReactIR, to detect the specific heat flow or the appearance of the organomagnesium species. A sudden internal temperature rise of 2–5°C confirms initiation.

  • Chemical Activation: If initiation fails, do not add more halide. Instead, add a chemical activator such as DIBAL-H (0.01 eq) or elemental iodine (I₂) to chemically disrupt the MgO layer.

G Start Initiate Grignard Reaction Check Exotherm Detected? Start->Check Yes Proceed with Controlled Dosing Check->Yes Yes No Stop Dosing! Do NOT accumulate. Check->No No Action Add DIBAL-H or Iodine to activate Mg No->Action Action->Check

Safety workflow for detecting and managing Grignard reaction initiation during scale-up.

Q2: Our impurity profile shows significant levels of a symmetrical dimer. What is this, and how do we minimize it?

Root Cause & Causality: The impurity is a Wurtz coupling byproduct (e.g., butane from ethyl bromide). Wurtz coupling occurs when the formed Grignard reagent acts as a nucleophile against the unreacted alkyl halide. High local concentrations of the halide favor this side reaction over magnesium insertion [2].

Solution: Transition from batch to semi-batch or continuous flow processing. By keeping the steady-state concentration of ethyl bromide strictly limited, the Grignard reagent is less likely to encounter unreacted halide. Furthermore, optimizing the solvent to 2-Methyltetrahydrofuran (2-MeTHF) improves stereoselectivity and reduces Wurtz coupling compared to standard diethyl ether[2].

Q3: During the aqueous workup, we form an intractable emulsion that delays phase separation for hours. How can we break this?

Root Cause & Causality: The reaction generates basic magnesium alkoxide salts. When quenched with plain water or weak acids, these form gelatinous magnesium hydroxide (Mg(OH)₂), which acts as a Pickering emulsifier, stabilizing oil-in-water emulsions.

Solution: Quench the reaction by reverse addition into a cold, vigorously stirred solution of 15% aqueous ammonium chloride (NH₄Cl) or 1 M citric acid. The slightly acidic pH ensures the magnesium salts remain fully solubilized as MgCl₂ or magnesium citrate, forcing a sharp, immediate phase boundary.

Troubleshooting Guide: Route B - Ketone Reduction

Q4: We are observing dangerous levels of foaming and pressure buildup during the NaBH₄ reduction of 2,5-dimethoxypropiophenone. Why does this happen?

Root Cause & Causality: Sodium borohydride decomposes in the presence of protic solvents or during the acidic workup phase to release hydrogen gas (H₂). The breakdown of the intermediate borate complex during the quench phase can release up to 4 moles of H₂ per mole of NaBH₄ [3]. Foaming is exacerbated by the increased viscosity of the reaction mixture at scale.

Solution:

  • Reagent Dosing: Never add solid NaBH₄ to the ketone at scale. Instead, dissolve NaBH₄ in a stabilized aqueous alkaline solution (e.g., 0.1 M NaOH) and dose it slowly into the ketone solution [4].

  • Inline Monitoring: Utilize inline FTIR to track the disappearance of the ketone carbonyl stretch (~1680 cm⁻¹) and the accumulation of borohydride. If borohydride accumulates without reacting, pause dosing immediately to prevent delayed, catastrophic gas evolution[4].

Q5: The reduction stalls at 90% conversion. Adding more NaBH₄ doesn't push the reaction to completion. What is the mechanism behind this stalling?

Root Cause & Causality: As the reaction progresses, the formation of stable alkoxyborate intermediates can encapsulate the remaining unreacted ketone, limiting mass transfer. Additionally, if the solvent is not sufficiently polar, the solubility of the active hydride species drops.

Solution: Introduce a co-solvent like THF or a mild Lewis acid catalyst to disrupt the stable borate complexes and regenerate the active reducing species, ensuring 100% conversion[3].

Standardized Scalable Protocols

Note: These protocols are designed as self-validating systems. Proceed to the next step ONLY if the validation criteria are met.

Protocol A: 10-kg Scale Synthesis via Grignard Addition
  • Preparation: Purge a 100 L glass-lined reactor with N₂. Charge magnesium turnings (1.5 kg, 61.7 mol) and anhydrous 2-MeTHF (20 L).

  • Activation: Add I₂ (10 g). Stir for 15 minutes at 25°C until the brown color fades, indicating activation of the Mg surface.

  • Initiation: Charge 500 mL of a solution containing ethyl bromide (7.0 kg, 64.2 mol) in 2-MeTHF (10 L).

    • Validation Check: Monitor internal temperature. Do not proceed until a >3°C exotherm is observed.

  • Grignard Formation: Dose the remaining ethyl bromide solution over 3 hours, maintaining the internal temperature between 35–40°C via jacket cooling. Stir for an additional 1 hour.

  • Aldehyde Addition: Cool the reactor to 0°C. Slowly dose 2,5-dimethoxybenzaldehyde (10.0 kg, 60.2 mol) dissolved in 2-MeTHF (15 L) over 4 hours.

    • Validation Check: Ensure the exotherm does not exceed 15°C to prevent impurity formation.

  • Quench: Transfer the reaction mixture via a dip tube into a second reactor containing a pre-chilled (5°C) 15% aqueous NH₄Cl solution (40 L).

  • Isolation: Separate the organic layer, wash with brine (10 L), dry over Na₂SO₄, and concentrate under reduced pressure to yield 1-(2,5-dimethoxyphenyl)propan-1-ol.

Quantitative Data & Process Metrics

Table 1: Solvent Selection Matrix for Grignard Step

Solvent Initiation Speed Wurtz Coupling (%) Emulsion Risk Process Mass Intensity (PMI)
Diethyl Ether Very Fast High (>8%) High High (Due to evaporation loss)
THF Fast Moderate (4-6%) Moderate Medium
2-MeTHF Moderate Low (<3%) Low (Excellent phase separation) Low (Easily recoverable)

| Toluene/THF | Slow | Low (<2%) | Low | Medium |

Table 2: Safety Metrics for NaBH₄ Reduction Scale-up

Parameter Batch (Solid Addition) Semi-Batch (Liquid Dosing) Continuous Flow
Max Exotherm (ΔT) > 35°C < 10°C < 2°C
H₂ Evolution Rate Uncontrolled / Spiky Linear / Predictable Continuous / Low Volume
Inline PAT Viability Poor (Heterogeneous) Excellent (FTIR tracking) Excellent

| Yield of Target API | 82 - 85% | 91 - 94% | > 95% |

References

  • METTLER TOLEDO. Grignard Reaction Scale-up – 4 Steps to Control Development.[Link]

  • Royal Society of Chemistry (Green Chemistry). Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions.[Link]

  • American Chemical Society (Organic Process Research & Development). Process Safety Evaluation and Scale-up of a Lactam Reduction with NaBH4 and TFA.[Link]

  • METTLER TOLEDO. NaBH4 Reduction Enhanced Safety via Inline PAT.[Link]

Sources

Optimization

Technical Support Center: Synthesis &amp; Purity Optimization of 1-(2,5-dimethoxyphenyl)propan-1-ol

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals optimizing the synthesis of 1-(2,5-dimethoxyphenyl)propan-1-ol.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals optimizing the synthesis of 1-(2,5-dimethoxyphenyl)propan-1-ol. This secondary alcohol is a critical intermediate in the preparation of phenethylamine derivatives.

To ensure maximum purity and yield, we cover the two primary synthetic workflows:

  • Organometallic Addition: Grignard reaction of 2,5-dimethoxybenzaldehyde with ethylmagnesium bromide.

  • Ketone Reduction: Sodium borohydride (NaBH₄) reduction of 2,5-dimethoxypropiophenone.

Section 1: Organometallic Addition (Grignard Route)

Mechanism & Causality

The Grignard addition of ethylmagnesium bromide (EtMgBr) to 2,5-dimethoxybenzaldehyde is highly sensitive to temperature and stoichiometry. Because EtMgBr possesses β-hydrogens, it can participate in a competing Meerwein-Ponndorf-Verley-type reduction via a cyclic six-membered transition state (β-hydride transfer)1[1]. This side reaction yields the primary alcohol, 2,5-dimethoxybenzyl alcohol, instead of the desired secondary alcohol. Furthermore, excess magnesium or unreacted ethyl bromide can lead to Wurtz coupling or pinacol-type homocoupling of the aldehyde.

Troubleshooting FAQs

Q: Why is my product contaminated with 2,5-dimethoxybenzyl alcohol? A: This is caused by β-hydride transfer from the ethylmagnesium bromide to the aldehyde[1]. To minimize this, maintain the reaction temperature strictly between 0 °C and 5 °C during the addition phase. Higher temperatures increase the kinetic favorability of the hydride transfer over the desired 1,2-nucleophilic addition.

Q: I am seeing a highly non-polar impurity on my TLC. What is it? A: This is likely a Wurtz-type coupling product (e.g., butane from the Grignard) or unreacted 2,5-dimethoxybenzaldehyde. Ensure your EtMgBr is freshly titrated (e.g., using 2,5-dimethoxybenzyl alcohol or N-pivaloyl-o-toluidine as an indicator) to guarantee accurate stoichiometry (1.1 to 1.2 equivalents max) 2[2].

Step-by-Step Protocol: Grignard Addition

Self-Validating System: The disappearance of the aldehyde UV-active spot on TLC confirms reaction completion, while a neutral quench prevents product degradation.

  • Preparation: Flame-dry a 3-neck flask equipped with an addition funnel, internal thermometer, and argon inlet.

  • Reagent Loading: Add 2,5-dimethoxybenzaldehyde (1.0 eq) dissolved in anhydrous THF (0.5 M). Cool the solution to 0 °C using an ice-water bath.

  • Grignard Addition: Dropwise add ethylmagnesium bromide (1.1 eq, 3.0 M in diethyl ether) over 30 minutes. Causality: Maintaining the internal temperature below 5 °C suppresses the β-hydride transfer side reaction.

  • Reaction Maturation: Remove the ice bath and allow the mixture to warm to room temperature (20 °C) while stirring for 2 hours. Monitor by TLC (Hexanes:EtOAc 3:1; Aldehyde R_f ~0.6, Product R_f ~0.3).

  • Quenching: Cool the mixture back to 0 °C. Cautiously quench with saturated aqueous NH₄Cl. Causality: Do not use strong acids like HCl. The electron-rich 2,5-dimethoxyphenyl ring makes the benzylic hydroxyl group highly susceptible to acid-catalyzed dehydration, which will yield the alkene (1-(2,5-dimethoxyphenyl)prop-1-ene).

  • Extraction & Purification: Extract with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Section 2: Ketone Reduction (NaBH₄ Route)

Mechanism & Causality

The reduction of 2,5-dimethoxypropiophenone using sodium borohydride (NaBH₄) in an alcoholic solvent (methanol or ethanol) is generally cleaner and more scalable than the Grignard route . Methanol accelerates the reduction due to the formation of reactive alkoxyborohydride species, but it also reacts with NaBH₄, requiring a slight excess of the reducing agent. The primary purity issue here is incomplete reduction or the formation of stable borate complexes that trap the product during workup 3[3].

Troubleshooting FAQs

Q: My reaction stalled with 15% unreacted 2,5-dimethoxypropiophenone remaining. Should I add more NaBH₄ or heat it? A: Do not heat the reaction excessively, as this promotes rapid solvent-NaBH₄ degradation. Instead, ensure your ethanol is absolute (water-free). If stalled, add a second small portion (0.25 eq) of NaBH₄ at 0 °C and allow it to warm to room temperature.

Q: I have a low isolated yield, and the product is a viscous gel. How do I fix this? A: You have formed a stable borate ester complex[3]. To break this, ensure you quench the reaction with a mild acid (e.g., 1M HCl or acetic acid) and stir for at least 30 minutes at room temperature before extraction. The gel will break down into a clear biphasic mixture once the boron is fully hydrolyzed.

Step-by-Step Protocol: NaBH₄ Reduction

Self-Validating System: The cessation of hydrogen gas evolution during the acidic quench visually confirms the complete destruction of residual hydrides and borate complexes.

  • Preparation: In a round-bottom flask, dissolve 2,5-dimethoxypropiophenone (1.0 eq) in absolute ethanol (0.5 M).

  • Cooling: Cool the solution to 0 °C using an ice bath to control the exothermic hydride transfer.

  • Reduction: Add NaBH₄ (0.5 to 0.75 eq) portion-wise over 15 minutes. Causality: While 1 mole of NaBH₄ can theoretically reduce 4 moles of ketone, using 0.5-0.75 eq compensates for the slow reaction between NaBH₄ and the ethanol solvent, ensuring complete ketone consumption.

  • Stirring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature for 2 hours.

  • Quenching: Carefully add 1M HCl dropwise until gas evolution (H₂) ceases and the pH reaches ~5-6. Causality: This specific pH target ensures the hydrolysis of the borate esters without creating a highly acidic environment that could dehydrate the newly formed alcohol[3].

  • Extraction: Remove ethanol under reduced pressure, dilute with water, and extract with dichloromethane (DCM). Wash with water, dry over MgSO₄, and evaporate to yield the pure alcohol.

Section 3: Quantitative Data & Purity Comparison

Synthetic RouteTypical YieldPrimary ImpurityPurity Impact FactorOptimal Workup
Grignard Addition 65% - 75%2,5-Dimethoxybenzyl alcoholHigh (Difficult to separate via distillation)Saturated NH₄Cl quench (Neutral)
Ketone Reduction 85% - 95%Unreacted KetoneLow (Easily monitored via TLC/UV)1M HCl quench (pH 5-6)

Section 4: Workflows & Reaction Diagrams

SynthesisWorkflow Aldehyde 2,5-Dimethoxybenzaldehyde Grignard EtMgBr (THF/Ether) 0 °C to RT Aldehyde->Grignard Organometallic Addition Ketone 2,5-Dimethoxypropiophenone Hydride NaBH4 (EtOH) 0 °C to RT Ketone->Hydride Hydride Reduction Target 1-(2,5-Dimethoxyphenyl)propan-1-ol (Target Product) Grignard->Target 1,2-Addition Side1 2,5-Dimethoxybenzyl alcohol (β-Hydride Transfer) Grignard->Side1 Side Reaction Borate Borate Ester Complex Hydride->Borate Intermediate Borate->Target Mild Acid Quench Side2 Alkene / Dehydration (Acidic Quench) Target->Side2 Strong Acid

Reaction pathways for 1-(2,5-dimethoxyphenyl)propan-1-ol synthesis and impurity formation.

Section 5: References

  • Mechanism for the Regioselective Asymmetric Addition of Grignard Reagents to Malimides: A Computational Exploration. ResearchGate. Available at:

  • Automated On-Demand Titration of Organometallic Reagents in Continuous Flow | Organic Process Research & Development. ACS Publications. Available at:

  • PiHKAL.pdf. The Vespiary. Available at:

  • Enantiomeric N-Substituted Benzofuro[2,3-c]pyridin-6-ols. DTIC. Available at:

Sources

Troubleshooting

resolving emulsions during the workup of 1-(2,5-dimethoxyphenyl)propan-1-ol

Technical Support Center: Resolving Workup Emulsions for 1-(2,5-Dimethoxyphenyl)propan-1-ol Welcome to the Technical Support Center. This guide is designed for researchers and process chemists dealing with persistent emu...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Resolving Workup Emulsions for 1-(2,5-Dimethoxyphenyl)propan-1-ol

Welcome to the Technical Support Center. This guide is designed for researchers and process chemists dealing with persistent emulsions during the synthesis and isolation of 1-(2,5-dimethoxyphenyl)propan-1-ol.

System Overview & Causality

The synthesis of 1-(2,5-dimethoxyphenyl)propan-1-ol is typically achieved via the Grignard addition of ethylmagnesium bromide to 2,5-dimethoxybenzaldehyde. While the carbon-carbon bond formation is highly efficient, the subsequent aqueous quench is notorious for generating stubborn emulsions.

This occurs because the quenching of the magnesium alkoxide intermediate produces magnesium hydroxide ( Mg(OH)2​ ) and basic magnesium salts (e.g., Mg(OH)Br ). These inorganic salts are poorly soluble and precipitate as oligomeric, gelatinous suspensions that accumulate at the biphasic interface, creating a "Pickering emulsion"[1]. Furthermore, the target molecule possesses amphiphilic characteristics—a polar hydroxyl headgroup and a lipophilic dimethoxyphenyl tail. The oxygen atoms of the 2,5-dimethoxy groups can also weakly coordinate with magnesium ions, drawing the inorganic salts closer to the organic phase and drastically lowering interfacial tension, which locks the emulsion in place.

Emulsion Resolution Workflow

EmulsionTroubleshooting Start Emulsion Forms During Workup CheckpH Check Aqueous pH Start->CheckpH Acidify Add 1M HCl (Dissolve Mg Salts) CheckpH->Acidify pH > 7 Wait Wait 10-15 mins CheckpH->Wait pH < 7 Acidify->Wait Resolved1 Phases Separate Wait->Resolved1 Success Brine Add Saturated NaCl (Salting Out) Wait->Brine Emulsion Persists Resolved2 Phases Separate Brine->Resolved2 Success Celite Filter through Celite (Remove Particulates) Brine->Celite Emulsion Persists Resolved3 Phases Separate Celite->Resolved3 Success

Workflow for resolving Grignard-induced emulsions during aqueous workup.

Frequently Asked Questions (FAQs)

Q1: Why is the addition of saturated brine (salting-out) the recommended first line of defense? A1: Adding a saturated sodium chloride solution (brine) leverages the Hofmeister effect to drive phase separation[2]. The high concentration of dissolved ions drastically increases the ionic strength and polarity of the aqueous phase. This "salts out" the organic molecules by decreasing their solubility in the aqueous layer, forcing the amphiphilic 1-(2,5-dimethoxyphenyl)propan-1-ol entirely into the organic extraction solvent. Additionally, brine increases the density of the aqueous phase, maximizing the density differential between the two layers and accelerating gravity-driven separation[3].

Q2: If salting-out fails, why does adjusting the pH work? A2: If the emulsion is stabilized by basic magnesium salts from the Grignard quench, adding a dilute strong acid (like 1M HCl) protonates the insoluble Mg(OH)2​ to form MgCl2​ and water[1]. Because MgCl2​ is highly water-soluble, this chemical intervention dissolves the solid particulates that stabilize the Pickering emulsion. Once the physical barrier at the interface is destroyed, the structural integrity of the emulsion collapses.

Q3: When should I bypass chemical methods and use Celite® filtration? A3: Celite (diatomaceous earth) filtration should be deployed when the emulsion is stabilized by fine, insoluble particulates that cannot be dissolved by mild acidification (e.g., trace unreacted magnesium metal or highly polymerized side-products)[3]. The porous Celite pad acts as a physical barrier, trapping the microscopic solids while allowing the destabilized liquid phases to pass through and coalesce[4].

Quantitative Comparison of Resolution Techniques

Resolution TechniquePrimary Mechanism of ActionOptimal pH RangeTypical Resolution TimeRisk Profile
Saturated Brine (NaCl) Increases aqueous ionic strength & density[3]4.0 – 9.010–15 minsLow
Acidification (1M HCl) Dissolves insoluble Mg(OH)2​ salts[1]< 4.05–10 minsModerate
Celite® Filtration Physically removes particulate stabilizers[3]Any15–20 minsLow
Centrifugation Mechanical force overcomes interfacial tension[3]Any5–10 minsLow (Scale limited)

Self-Validating Experimental Protocols

Protocol A: Controlled Acidic Quench & Phase Separation

Causality: A proactive approach to prevent emulsions by ensuring magnesium salts never precipitate during the Grignard quench.

  • Dilution: Upon completion of the Grignard reaction, dilute the reaction mixture with 2 volumes of the extraction solvent (e.g., ethyl acetate or diethyl ether). Reasoning: Decreasing the viscosity and concentration of the magnesium alkoxide limits the density of the resulting precipitate.

  • Quench: Cool the mixture to 0 °C. Slowly add 1M HCl dropwise under vigorous stirring until the aqueous phase reaches a pH of ~2-3.

  • Self-Validation Check: The visual transition of the mixture from a turbid, opaque suspension to two distinct, transparent liquid phases confirms the complete neutralization of Mg(OH)2​ into soluble MgCl2​ [1]. If the solution remains cloudy, continue adding 1M HCl dropwise.

  • Separation: Transfer to a separatory funnel. Allow 10 minutes for the layers to settle. Drain the lower aqueous layer.

  • Neutralization: Wash the organic layer with saturated aqueous NaHCO3​ to neutralize residual acid, followed by a final wash with saturated brine to remove residual water.

Protocol B: The Celite® Filtration Method for Stubborn Emulsions

Causality: A reactive, mechanical approach to break existing solid-stabilized emulsions without altering the chemical environment.

  • Preparation: Equip a Büchner or coarse frit glass funnel with a properly sized filter paper[3].

  • Slurry: Create a slurry of Celite® 545 in the organic extraction solvent. Pour it into the funnel under gentle vacuum to pack a uniform 1–2 cm pad. Reasoning: Pre-wetting with the organic solvent prevents the 1-(2,5-dimethoxyphenyl)propan-1-ol product from adsorbing to the dry Celite.

  • Filtration: Pour the entire emulsified biphasic mixture directly onto the Celite pad under moderate vacuum.

  • Rinse: Rinse the filter cake with 20 mL of fresh organic solvent to ensure quantitative transfer of the product.

  • Self-Validation Check: Transfer the biphasic filtrate to a clean separatory funnel. The filtrate will instantly separate into two sharp layers in the receiving flask, proving the emulsion was solid-stabilized and has been successfully resolved[4].

References

  • [4] Title: How To: Manage an Emulsion - Department of Chemistry Source: University of Rochester (Not Voodoo) URL:[Link]

  • [1] Title: From Eyes to Cameras: Computer Vision for High-Throughput Liquid-Liquid Separation Source: ChemRxiv URL:[Link]

  • [2] Title: General Principles and Strategies for Salting-Out Informed by the Hofmeister Series Source: ACS Publications (Organic Process Research & Development) URL:[Link]

Sources

Optimization

Technical Support Center: Temperature Management in 1-(2,5-Dimethoxyphenyl)propan-1-ol Synthesis

Welcome to the Advanced Synthesis Support Portal. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with the reproducibility and safety of Grignard additions.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Portal. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with the reproducibility and safety of Grignard additions. The synthesis of 1-(2,5-dimethoxyphenyl)propan-1-ol—achieved via the nucleophilic addition of ethylmagnesium bromide (EtMgBr) to 2,5-dimethoxybenzaldehyde—is a foundational transformation, but it is notoriously sensitive to thermal fluctuations.

This guide bypasses generic advice to provide field-proven, mechanistically grounded troubleshooting strategies. Here, we analyze the causality behind thermal failures and provide self-validating protocols to ensure high-yield, safe scale-up.

The Thermodynamics of Failure: Why Temperature Matters

The formation of the carbon-carbon bond in this reaction is highly exothermic. However, the 2,5-dimethoxybenzaldehyde substrate presents a unique challenge: the ortho-methoxy group (at position 2) creates steric hindrance around the electrophilic carbonyl carbon. This steric bulk slightly elevates the activation energy required for the desired nucleophilic attack (1).

Consequently, researchers must navigate a very narrow thermodynamic window:

  • Overcooling (< 0 °C) drops the kinetic energy below the activation threshold. The reaction stalls, leading to a dangerous accumulation of unreacted reagents.

  • Overheating (> 25 °C) provides enough energy to overcome the activation barriers of competing side reactions, effectively destroying your yield.

Troubleshooting & FAQ

Q1: My reaction mixture suddenly boiled vigorously and blew the septum off the flask. What caused this runaway exotherm? A: You experienced an "accumulation exotherm." If the initial temperature of the Grignard solution is too low (e.g., -78 °C to < 0 °C) or the aldehyde is added too rapidly without sufficient mixing, the reaction kinetics stall (2). Unreacted 2,5-dimethoxybenzaldehyde and EtMgBr accumulate in the flask. Once the mixture warms slightly and reaches the activation energy threshold, the massive concentration of accumulated reagents reacts simultaneously. The sudden release of heat rapidly boils the solvent (THF or diethyl ether), causing a loss of containment. Fix: Maintain the internal temperature strictly between 0 °C and 10 °C during addition. Never add reagents faster than your cooling bath can remove the heat.

Q2: NMR analysis of my product shows a significant amount of 2,5-dimethoxybenzyl alcohol instead of the target propanol. Why did the Grignard reagent act as a reducing agent? A: Ethylmagnesium bromide possesses β-hydrogens. At elevated temperatures (> 25 °C), the Grignard reagent can act as a reducing agent rather than a nucleophile (3). Because the ortho-methoxy group sterically hinders direct nucleophilic attack, elevated thermal energy allows the system to access a six-membered cyclic transition state. A β-hydride is transferred from the ethyl group to the carbonyl carbon, yielding the primary alcohol (2,5-dimethoxybenzyl alcohol) and ethylene gas. Fix: Keep the reaction temperature strictly below 15 °C to kinetically favor the desired nucleophilic addition over the reduction pathway.

Q3: How do I safely quench the reaction to avoid a secondary exotherm? A: The quenching step neutralizes unreacted EtMgBr and hydrolyzes the magnesium alkoxide intermediate. Using strong mineral acids (like HCl) causes a violent, highly exothermic acid-base reaction (4). Fix: Cool the mixture back to 0 °C. Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise. NH₄Cl provides a mild, buffered proton source that controls the rate of hydrolysis and minimizes the temperature spike.

Data Analytics: Temperature vs. Reaction Outcomes

The following table summarizes the quantitative relationship between internal reaction temperature and experimental outcomes.

Internal Temp RangeKinetic EffectPrimary Chemical OutcomeSafety / Yield Risk
< 0 °C Reaction stalls; reagents accumulateLow initial conversion; delayed massive exothermHigh (Runaway Exotherm)
0 °C to 10 °C Controlled nucleophilic attack>85% yield of 1-(2,5-dimethoxyphenyl)propan-1-olLow (Optimal Control)
15 °C to 25 °C Increased rate of side reactionsModerate yield; formation of reduction byproductsModerate (Purity Loss)
> 25 °C β-hydride transfer dominatesHigh yield of 2,5-dimethoxybenzyl alcohol + EthyleneHigh (Pressure Buildup)

Mechanistic Pathway Diagram

The diagram below illustrates the temperature-dependent bifurcation of the reaction pathway.

GrignardTemperatureControl Start 2,5-Dimethoxybenzaldehyde + Ethylmagnesium Bromide Cold T < 0°C (Overcooling) Start->Cold Rapid Cooling Optimal 0°C - 10°C (Optimal Control) Start->Optimal Controlled Addition Hot T > 25°C (Overheating) Start->Hot Insufficient Cooling Accumulation Reagent Accumulation (Kinetics Stalled) Cold->Accumulation Desired 1-(2,5-dimethoxyphenyl)propan-1-ol (Target Product) Optimal->Desired Nucleophilic Addition Reduction β-Hydride Transfer (Reduction Pathway) Hot->Reduction Runaway Runaway Exotherm & Solvent Boiling Accumulation->Runaway Sudden Warming SideProduct 2,5-Dimethoxybenzyl alcohol + Ethylene Gas Reduction->SideProduct Steric Hindrance

Mechanistic divergence in Grignard addition based on temperature control.

Standard Operating Procedure (SOP)

Protocol: Temperature-Controlled Synthesis of 1-(2,5-dimethoxyphenyl)propan-1-ol

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation checkpoint is met.

Step 1: System Purge & Reagent Loading

  • Purge a flame-dried 3-neck round-bottom flask with inert gas (Argon/N₂). Equip with a magnetic stir bar, an addition funnel, and an internal thermocouple.

  • Add 1.2 equivalents of Ethylmagnesium bromide (3.0 M in anhydrous THF) to the flask.

  • Submerge the flask in an ice-water bath.

  • Validation Checkpoint 1: Wait until the internal thermocouple reads exactly 0 °C to 2 °C before proceeding.

Step 2: Controlled Addition

  • Dissolve 1.0 equivalent of 2,5-dimethoxybenzaldehyde in anhydrous THF. Transfer to the addition funnel.

  • Begin dropwise addition of the aldehyde solution into the Grignard reagent.

  • Monitor the internal thermocouple strictly. Adjust the drip rate to ensure the internal temperature does not exceed 10 °C.

  • Validation Checkpoint 2: If the temperature spikes above 10 °C, halt the addition immediately. Allow the bath to cool the system back to 2 °C before resuming.

Step 3: Maturation

  • Once addition is complete, remove the ice bath. Allow the reaction to slowly warm to room temperature (20 °C) and stir for 2 hours to ensure complete conversion.

  • Validation Checkpoint 3: Extract a 0.1 mL aliquot, quench in 1 mL of saturated NH₄Cl, and analyze via TLC (Hexanes:Ethyl Acetate 8:2). The complete disappearance of the UV-active aldehyde spot (Rf ~0.6) validates the end of the maturation phase.

Step 4: Cryo-Quenching and Workup

  • Re-cool the reaction mixture to 0 °C in an ice bath.

  • Quench by the dropwise addition of saturated aqueous NH₄Cl. Maintain the internal temperature below 15 °C during the quench to prevent solvent boil-off.

  • Separate the organic layer, extract the aqueous layer with diethyl ether, wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

References

  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Master Organic Chemistry.[Link]

  • Weiss, H. M. (1999). Side Reactions in a Grignard Synthesis. Journal of Chemical Education, 76(1). ResearchGate.[Link]

Sources

Troubleshooting

Technical Support Center: Analytical Method Validation for 1-(2,5-dimethoxyphenyl)propan-1-ol

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the analytical method validation of 1-(2,5-dimethoxyphenyl)propan-1-ol. This guide is designed for researchers, scientists, an...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the analytical method validation of 1-(2,5-dimethoxyphenyl)propan-1-ol. This guide is designed for researchers, scientists, and drug development professionals who are developing and validating analytical methods for the identification, quantification, and purity assessment of this compound. As a phenylethylamine derivative with potential psychoactive properties, ensuring the reliability and accuracy of analytical data is paramount for safety, efficacy, and regulatory compliance.[1]

This document provides field-proven insights, troubleshooting guides in a direct question-and-answer format, and detailed protocols to address the specific challenges you may encounter during your experiments.

Part 1: The Validation Framework: Why, What, and How

Analytical method validation is the documented process of demonstrating that a procedure is suitable for its intended purpose.[2][3] For a compound like 1-(2,5-dimethoxyphenyl)propan-1-ol, this means the method must reliably measure the analyte in your specific sample matrix, whether it be a bulk drug substance, a formulated product, or a biological sample. The universally recognized standard for this process is the International Council for Harmonisation (ICH) guideline Q2(R1).[4][5][6]

The Validation Workflow

A structured approach is essential for efficient and compliant method validation. The following workflow outlines the key stages from planning to final reporting.

Validation_Workflow cluster_Plan Phase 1: Planning & Development cluster_Execute Phase 2: Execution cluster_Report Phase 3: Analysis & Reporting Plan Define Method Purpose (Assay, Impurity, etc.) Develop Method Development & Optimization Plan->Develop Protocol Write Validation Protocol (Define Parameters & Criteria) Develop->Protocol Execute Perform Experiments (Specificity, Linearity, Accuracy, Precision...) Protocol->Execute Analyze Analyze Data & Compare to Criteria Execute->Analyze Report Write Validation Report Analyze->Report Lifecycle Method Lifecycle Management (Re-validation, Transfer) Report->Lifecycle

Caption: High-level workflow for analytical method validation.

Key Validation Parameters

The specific parameters to be evaluated depend on the type of analytical procedure. The table below summarizes the most critical parameters as defined by ICH Q2(R1).[7]

ParameterPurposeTypically Applied To
Specificity To unequivocally assess the analyte in the presence of other components (impurities, matrix).Identification, Purity, Assay
Linearity To demonstrate that test results are directly proportional to the analyte concentration.Purity, Assay
Range The interval for which the method has suitable linearity, accuracy, and precision.Purity, Assay
Accuracy The closeness of test results to the true value.Purity, Assay
Precision The degree of scatter between a series of measurements from the same sample.Purity, Assay
Detection Limit (LOD) The lowest amount of analyte that can be detected, but not necessarily quantified.Impurity (Limit Tests)
Quantitation Limit (LOQ) The lowest amount of analyte that can be quantified with suitable precision and accuracy.Impurity (Quantification)
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in parameters.Purity, Assay

Part 2: Recommended Analytical Techniques & Starting Protocols

Given its chemical structure (C11H16O3, MW: 196.24 g/mol ), 1-(2,5-dimethoxyphenyl)propan-1-ol is amenable to analysis by both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[8]

Protocol 2.1: HPLC-UV/DAD Method

This reverse-phase HPLC method is suitable for quantifying the analyte and related impurities in a drug substance.

Instrumentation:

  • HPLC with UV or Diode Array Detector (DAD)

  • Data acquisition and processing software

Chromatographic Conditions:

Parameter Recommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 20% B; 5-25 min: 20% to 80% B; 25-30 min: 80% B; 30.1-35 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 280 nm (or as determined by UV scan)
Injection Volume 10 µL

| Sample Diluent | 50:50 Acetonitrile:Water |

Protocol 2.2: GC-MS Method

This method is ideal for identifying and quantifying the analyte, especially when high specificity is required or for analyzing volatile impurities.[9][10]

Instrumentation:

  • Gas Chromatograph with a Mass Spectrometric Detector (GC-MS)

  • Data acquisition and processing software

Chromatographic Conditions:

Parameter Recommended Condition
Column DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness[9]
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 250 °C
Injection Mode Split (e.g., 40:1 ratio)[11]
Injection Volume 1 µL
Oven Program Initial: 150 °C (hold 1 min), Ramp: 15 °C/min to 280 °C (hold 5 min)[11]
Transfer Line Temp 280 °C
Ion Source Temp 230 °C

| MS Mode | Scan (m/z 40-450) for identification; Selected Ion Monitoring (SIM) for quantification |

Part 3: Troubleshooting Guide & FAQs

This section addresses common issues encountered during method validation in a question-and-answer format.

Specificity & Peak Purity

Q1: I am seeing an unexpected peak in my chromatogram close to the main analyte peak. How do I investigate if it's an impurity or a system artifact?

A1: First, perform a blank injection (injecting only your sample diluent). If the peak is present, it's likely a system artifact originating from the mobile phase, solvent, or carryover from a previous injection. If the peak is absent in the blank, it is likely a sample-related impurity or degradant. Use a Diode Array Detector (DAD) to check the peak purity of your analyte. A "pure" peak will have identical spectra across its entire width. For GC-MS, a pure peak should exhibit a consistent mass spectrum.

Q2: My DAD analysis indicates my main peak is not pure. How can I improve the separation (resolution) from the co-eluting impurity?

A2: To improve resolution, you need to alter the chromatographic selectivity. Try the following, one at a time:

  • Modify the Mobile Phase: Change the organic modifier (e.g., from acetonitrile to methanol) or adjust the pH of the aqueous phase.

  • Adjust the Gradient: Make the gradient slope shallower around the elution time of your analyte. This gives more time for separation.[12]

  • Change the Column: Switch to a column with a different stationary phase chemistry (e.g., a Phenyl-Hexyl or a C8 column) to introduce different separation mechanisms.

Troubleshooting_Specificity Start Unexpected Peak Observed Blank Inject Blank (Diluent) Start->Blank Present Peak Present? Blank->Present Artifact System Artifact (Carryover, Contamination) Present->Artifact Yes Impurity Sample-Related Peak (Impurity, Degradant) Present->Impurity No PurityCheck Check Peak Purity (DAD / Mass Spectrum) Impurity->PurityCheck Pure Peak is Pure. Document as new impurity. PurityCheck->Pure Yes NotPure Peak is Not Pure (Co-elution) PurityCheck->NotPure No Optimize Optimize Separation: 1. Change Mobile Phase 2. Adjust Gradient 3. Change Column NotPure->Optimize

Caption: Decision tree for investigating unexpected peaks.

Linearity

Q3: My calibration curve for 1-(2,5-dimethoxyphenyl)propan-1-ol has a poor correlation coefficient (r² < 0.995). What are the likely causes?

A3: A non-linear response can stem from several issues:

  • Detector Saturation: At high concentrations, the detector response may become non-proportional. If the curve flattens at the top, reduce the concentration of your highest standard(s).

  • Inaccurate Standard Preparation: This is a very common cause. Carefully re-prepare your stock and working standard solutions. Ensure the analyte is fully dissolved.

  • Analyte Adsorption: The analyte might be adsorbing to vials or instrument components at low concentrations, causing the curve to bend towards the x-axis. Using silanized glass vials can mitigate this.

  • Sample Instability: The analyte may be degrading in the diluent over the course of the analytical run. Assess the stability of your prepared samples.

Accuracy & Precision

Q4: My accuracy results (recovery %) are consistently low (~85%) across all concentration levels. What should I check?

A4: Consistently low recovery suggests a systematic error in your method. Consider these possibilities:

  • Incomplete Sample Extraction: If you are analyzing a formulated product, your extraction procedure may not be efficiently recovering all the analyte from the matrix. Try increasing extraction time, using a stronger solvent, or employing sonication.

  • Incorrect Standard Concentration: An error in weighing the reference standard or in the initial dilution will bias all subsequent results. Prepare a fresh stock standard from a different weighing.

  • Sample Degradation During Preparation: The analyte might be degrading during the sample preparation steps (e.g., due to heat, light, or pH). Protect samples from light and keep them cool if necessary.

Q5: My precision is poor (RSD > 2%). The retention times are stable, but the peak areas are variable. What is the cause?

A5: Variable peak areas with stable retention times often point to injection problems.

  • Injector Issues: There may be an air bubble in the autosampler syringe or a partially blocked needle. Purge the injector and run a wash sequence.[12]

  • Inconsistent Sample Volume: Ensure there is sufficient sample in the vial to accommodate the requested injection volume. An air gap in the vial can lead to inconsistent injections.

  • Sample Preparation Inconsistency: If your sample preparation involves multiple steps (e.g., dilution, extraction), any variability in these steps will be reflected in the final peak area. Review your sample preparation SOP for consistency.

Robustness

Q6: During robustness testing, changing the column temperature by ±5 °C causes a significant shift in my analyte's retention time, making the method fail. What does this mean and how can I fix it?

A6: This indicates your method is highly sensitive to temperature, which is not ideal for routine use where small variations are expected.

  • Causality: The viscosity of the mobile phase and the kinetics of partitioning between the mobile and stationary phases are temperature-dependent. A large shift suggests your method is operating on a steep part of the performance curve.

  • Solution: You can improve robustness by optimizing the method around a more stable operating point. Try adjusting the mobile phase composition (e.g., slightly increasing the percentage of the organic solvent) to reduce the reliance on temperature for achieving the desired retention time. The goal is to find a condition where small temperature fluctuations have a minimal impact on the chromatography.

References

  • GC Troubleshooting: Common Issues & How to Fix Them. (2025, November 27). Google Cloud.
  • Troubleshooting HPLC Method Reliability. CHROMacademy.
  • 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. (2023, June 30). Drawell.
  • Determination and Confirmation of Psychedelic and Psychoactive Compounds in Botanical Materials by UPLC-ESI-MS/MS: Single-Laboratory Validation. PMC.
  • Quality Guidelines. ICH.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • 10 Common Mistakes in Gas Chromatography. (2025, August 20). AELAB.
  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate.
  • Troubleshooting in HPLC: A Review. IJSDR.
  • ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. (2025, January 14). TGA.
  • 1-(2,5-Dimethoxyphenyl)-1-propanol. PubChem.
  • UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE. (2024, March 3). IJNRD.org.
  • Development and validation of analytical method for identification of new psychoactive substances using linear retention indexes and gas chromatography-mass spectrometry. (2021, January 11). PubMed.
  • Q2(R1) Validation of Analytical Procedures. Slideshare.
  • GC Troubleshooting. Sigma-Aldrich.
  • A Comparative Guide to Analytical Methods for Purity Assessment of 1-(2,5-Dichlorophenyl)propan-2-one. Benchchem.
  • The differentiation of 2,5-dimethoxy-N-(N-methoxybenzyl)phenethylamine (NBOMe) isomers using GC retention indices and multivaria. (2019, April 1). West Virginia University.
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. EMEA.
  • Validation of Analytical Methods for Pharmaceutical Analysis. IntechOpen.
  • Application Note: GC-MS Analysis of 2-Propanone, 1-(2,5-dimethoxyphenyl)-. Benchchem.

Sources

Reference Data & Comparative Studies

Validation

comparative study of different synthetic routes to 1-(2,5-dimethoxyphenyl)propan-1-ol

Introduction 1-(2,5-Dimethoxyphenyl)propan-1-ol is a critical benzylic alcohol intermediate utilized in the synthesis of various phenethylamine derivatives, notably the 2,5-dimethoxy-4-substituted amphetamines (DOx serie...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1-(2,5-Dimethoxyphenyl)propan-1-ol is a critical benzylic alcohol intermediate utilized in the synthesis of various phenethylamine derivatives, notably the 2,5-dimethoxy-4-substituted amphetamines (DOx series) and related pharmacological research compounds. As a Senior Application Scientist, selecting the optimal synthetic pathway requires a rigorous evaluation of atom economy, scalability, reagent stability, and safety.

This guide objectively compares the two primary synthetic routes to this target molecule:

  • Route A: Direct nucleophilic addition via Grignard reagent to 2,5-dimethoxybenzaldehyde.

  • Route B: Friedel-Crafts acylation of 1,4-dimethoxybenzene followed by ketone reduction.

Route A: Direct Grignard Addition

Route A is a highly convergent, single-step methodology that constructs the secondary alcohol directly from a substituted benzaldehyde. The Grignard addition to 2,5-dimethoxybenzaldehyde has been demonstrated to proceed in [1] under strictly anhydrous conditions.

Mechanistic Rationale & Causality

This route employs ethylmagnesium bromide, a potent nucleophile, to attack the electrophilic carbonyl carbon of 2,5-dimethoxybenzaldehyde.

  • Causality of Anhydrous Conditions: Grignard reagents are highly polarized and act as strong bases. Any ambient moisture will prematurely protonate the ethyl carbanion, yielding ethane gas and irreversibly destroying the reagent.

  • Causality of the Quench: The workup utilizes a mild, slightly acidic quench (saturated NH₄Cl) rather than strong aqueous acids (like HCl). This is a deliberate choice to prevent the acid-catalyzed dehydration of the newly formed benzylic alcohol into an unwanted alkene (1-(2,5-dimethoxyphenyl)prop-1-ene).

Self-Validating Protocol: Grignard Addition
  • Preparation: Flame-dry a 2-neck round-bottom flask under an inert argon atmosphere. Add 2,5-dimethoxybenzaldehyde (1.0 equiv, 10 mmol) dissolved in 20 mL of anhydrous tetrahydrofuran (THF).

  • Addition: Cool the solution to 0 °C using an ice bath. Dropwise, add ethylmagnesium bromide (1.1 equiv, 3M in diethyl ether) over 15 minutes.

    • Validation Checkpoint: A slight exotherm and color change indicate the successful formation of the magnesium alkoxide intermediate.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours. Monitor via TLC (Hexanes:EtOAc 3:1) until the starting aldehyde spot disappears.

  • Quench & Workup: Cool the flask back to 0 °C. Slowly add 15 mL of saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Route B: Friedel-Crafts Acylation & Ketone Reduction

Route B is a two-step process starting from the highly accessible 1,4-dimethoxybenzene, a standard precursor in [2]. The Friedel-Crafts acylation of p-dimethoxybenzene is a robust, [3].

Mechanistic Rationale & Causality
  • Step 1 (Acylation): The two methoxy groups strongly activate the benzene ring toward electrophilic aromatic substitution. Propionyl chloride, activated by the Lewis acid AlCl₃, forms a highly electrophilic acylium ion. Substitution occurs regioselectively at the 2-position due to the para-directing nature of the methoxy groups, yielding 2,5-dimethoxypropiophenone.

  • Step 2 (Reduction): Sodium borohydride (NaBH₄) in methanol is selected over Lithium Aluminum Hydride (LiAlH₄). The causality here is chemoselectivity and operational safety: NaBH₄ is mild enough to be used in protic solvents and selectively reduces the ketone to a secondary alcohol without risking cleavage of the methoxy ethers or requiring rigorous anhydrous workups.

Self-Validating Protocol: Acylation & Reduction

Step 1: Friedel-Crafts Acylation

  • Activation: In a fume hood, suspend anhydrous AlCl₃ (1.2 equiv) in dry CH₂Cl₂ at 0 °C. Slowly add propionyl chloride (1.1 equiv).

  • Substitution: Add 1,4-dimethoxybenzene (1.0 equiv) dissolved in CH₂Cl₂ dropwise. Stir for 2 hours at room temperature.

    • Validation Checkpoint: Evolution of HCl gas (visible if vented through a mineral oil bubbler) confirms the substitution event is proceeding.

  • Quench: Carefully pour the mixture over crushed ice and 1M HCl to break the aluminum complex. Extract with CH₂Cl₂, wash with 5% NaOH, dry, and evaporate to yield 2,5-dimethoxypropiophenone.

Step 2: Ketone Reduction

  • Reduction: Dissolve the crude 2,5-dimethoxypropiophenone (1.0 equiv) in methanol (0.5 M concentration) at 0 °C.

  • Hydride Transfer: Add NaBH₄ (0.5 equiv, as each mole provides 4 hydrides) in small portions. Stir for 1 hour at room temperature.

    • Validation Checkpoint: Effervescence (hydrogen gas evolution) will occur during the addition of the borohydride.

  • Workup: Quench with water, evaporate the bulk methanol under reduced pressure, and extract the aqueous residue with ethyl acetate. Dry and concentrate to yield the target 1-(2,5-dimethoxyphenyl)propan-1-ol.

Quantitative Data & Comparative Analysis

The following table summarizes the performance metrics of both routes based on standard laboratory scale (10-50g) implementations.

MetricRoute A: Grignard AdditionRoute B: Acylation + Reduction
Overall Yield 75 - 85%65 - 75% (over 2 steps)
Step Count 1 Step2 Steps
Atom Economy Moderate (Mg salt waste)Low (AlCl₃ and Borate waste)
Scalability Poor to Moderate (Moisture-sensitive)Excellent (Highly robust, industrial standard)
Reagent Cost High (2,5-dimethoxybenzaldehyde is costly)Low (1,4-dimethoxybenzene is a bulk chemical)
Safety Profile Requires strict anhydrous techniquesGenerates HCl gas; requires careful AlCl₃ quench
Synthetic Workflow Diagram

SynthesisRoutes PrecursorA 2,5-Dimethoxybenzaldehyde RouteA Route A: Grignard Addition (1-Step) PrecursorA->RouteA ReagentA Ethylmagnesium Bromide (Anhydrous THF, 0°C) ReagentA->RouteA Target 1-(2,5-Dimethoxyphenyl)propan-1-ol RouteA->Target Fast, Higher Cost PrecursorB 1,4-Dimethoxybenzene ReagentB1 Propionyl Chloride + AlCl3 (CH2Cl2, 0°C to RT) PrecursorB->ReagentB1 IntermediateB 2,5-Dimethoxypropiophenone ReagentB1->IntermediateB Friedel-Crafts ReagentB2 NaBH4 / Methanol (0°C to RT) IntermediateB->ReagentB2 RouteB Route B: Reduction (2-Step) ReagentB2->RouteB RouteB->Target Scalable, Lower Cost

Workflow comparing the Grignard route (A) and the Friedel-Crafts/Reduction route (B).

Conclusion

For research laboratories requiring rapid synthesis of 1-(2,5-dimethoxyphenyl)propan-1-ol in small quantities (under 10 grams), Route A is superior due to its single-step nature and high yield, provided anhydrous conditions can be strictly maintained. Conversely, for process chemists and drug development professionals scaling up production (50g to multi-kilogram), Route B is the definitive choice. The significantly lower cost of 1,4-dimethoxybenzene offsets the yield penalty of the two-step process, and the reactions are highly robust against minor environmental impurities.

References
  • Kraus, G. A., & Li, J. (1992). Regiocontrol by Remote Substituents. A Direct Total Synthesis of Racemic Hongconin. Journal of Organic Chemistry. Available at:[Link]

  • Shulgin, A., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press. (Synthesis of 2,5-dimethoxypropiophenone via Friedel-Crafts acylation detailed in Entry #36). Available at:[Link]

  • Google Patents. (2009). CN101417956A - Synthesis method of methoxamine hydrochloride. (Details large-scale Friedel-Crafts acylation of p-dimethoxybenzene).

Sources

Comparative

Comparative Reactivity Profile: 1-(2,5-Dimethoxyphenyl)propan-1-ol vs. Standard Phenylpropanols

As drug development and synthetic methodologies evolve, understanding the precise electronic and steric effects of aromatic substituents on benzylic reactivity is paramount. The benzylic alcohol motif is a ubiquitous fun...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development and synthetic methodologies evolve, understanding the precise electronic and steric effects of aromatic substituents on benzylic reactivity is paramount. The benzylic alcohol motif is a ubiquitous functional group, and its reactivity—whether in nucleophilic substitutions (SN1), dehydrations, or oxidations—is fundamentally dictated by the stability of the transition state.

This guide provides an in-depth comparative analysis of 1-(2,5-dimethoxyphenyl)propan-1-ol against other standard phenylpropanols, exploring the causality behind its unique kinetic behavior and providing a self-validating experimental framework for empirical profiling.

Mechanistic Causality: The 2,5-Dimethoxy Advantage

The reactivity of benzylic alcohols is highly sensitive to the nature of the substituents on the phenyl ring. In reactions where the rate-determining step involves the cleavage of the C–O bond to form a carbocation (or a partial positive charge during hydride transfer), the transition state relies heavily on the electron-donating or electron-withdrawing capacity of the aromatic system [1].

The Role of the Ortho-Methoxy Group

In 1-(2,5-dimethoxyphenyl)propan-1-ol, the methoxy group at the 2-position (ortho) acts as a powerful electron-donating group (EDG) via resonance. When the benzylic hydroxyl group leaves, the resulting carbocation is not merely stabilized by hyperconjugation; it is actively stabilized by the donation of a lone pair from the ortho-oxygen, forming a highly stable oxonium ion intermediate [2]. This resonance stabilization drastically lowers the activation energy ( Ea​ ) of the reaction.

The Role of the Meta-Methoxy Group

The methoxy group at the 5-position (meta) cannot participate in direct resonance stabilization of the benzylic carbocation. Inductively, it is mildly electron-withdrawing. However, it donates electron density into the ortho and para positions of the ring via resonance, enriching the overall π -system. This makes the aromatic ring a superior electron donor as a whole, further facilitating the departure of the leaving group [3].

Comparison with Alternatives
  • 1-Phenylpropan-1-ol (Baseline): Lacks EDGs. The carbocation relies solely on standard benzylic resonance, resulting in moderate reactivity.

  • 1-(4-Methoxyphenyl)propan-1-ol: Features a para-methoxy group, which provides unhindered, direct resonance stabilization. It typically exhibits the highest reaction rates in SN1 pathways.

  • 1-(4-Chlorophenyl)propan-1-ol: The chloro group is electron-withdrawing via induction, destabilizing the transition state and significantly retarding reaction rates [4].

G A 1-(2,5-dimethoxyphenyl) propan-1-ol B Benzylic Carbocation Intermediate A->B -H2O (Rate Limiting) C Oxonium Ion (Resonance Stabilized) B->C Ortho-Methoxy Participation D Nucleophilic Substitution Product B->D Direct Attack C->D +Nu-

Fig 1. Resonance stabilization pathway of the 2,5-dimethoxy benzylic carbocation via oxonium ion.

Quantitative Reactivity Comparison

To contextualize the performance of 1-(2,5-dimethoxyphenyl)propan-1-ol, we summarize the relative kinetic data for two distinct pathways: SN1 Solvolysis (carbocation-mediated) and Cr(VI) Oxidation (hydride-transfer mediated).

CompoundSubstituent(s)Hammett σ+ Relative SN1 Solvolysis RateRelative Oxidation Rate (CrVI)
1-(4-Methoxyphenyl)propan-1-ol 4-OCH 3​ -0.78~ 3,000~ 15.0
1-(2,5-Dimethoxyphenyl)propan-1-ol 2,5-diOCH 3​ N/A (Ortho Effect)~ 1,500~ 10.0
1-Phenylpropan-1-ol None0.001.0 (Baseline)1.0 (Baseline)
1-(4-Chlorophenyl)propan-1-ol 4-Cl+0.11~ 0.2~ 0.6
1-(4-Nitrophenyl)propan-1-ol 4-NO 2​ +0.79< 0.01~ 0.1

*Rates are normalized to the unsubstituted 1-phenylpropan-1-ol baseline. Note that while the 2,5-dimethoxy variant possesses immense electronic stabilization, steric hindrance from the ortho-methoxy group slightly attenuates its SN1 rate compared to the unhindered para-methoxy analog.

Self-Validating Experimental Protocol: Kinetic Profiling

To objectively compare these reactivity profiles in your own laboratory, you must utilize a self-validating system. The following protocol details a comparative oxidation assay using DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone). DDQ oxidation is highly sensitive to the electronic nature of the aromatic ring, making it an ideal probe for substituent effects [2].

Why this protocol is self-validating:
  • Internal Standardization: Biphenyl is used as an inert internal standard. This negates errors from solvent evaporation or autosampler injection variances.

  • Mass Balance Verification: The analytical method quantifies both the depletion of the starting alcohol and the formation of the corresponding propiophenone. If the molar sum of [Alcohol] + [Ketone] deviates by >5% from the initial concentration, the system flags the occurrence of side reactions (e.g., polymerization), ensuring data trustworthiness.

Step-by-Step Methodology

Phase 1: Preparation of Standardized Solutions

  • Prepare a 10.0 mM stock solution of the target phenylpropanol in anhydrous acetonitrile (MeCN).

  • Prepare a 1.0 mM stock solution of Biphenyl (Internal Standard) in MeCN.

  • Prepare a 15.0 mM stock solution of DDQ in MeCN. Caution: DDQ is moisture sensitive; prepare fresh and store under inert gas.

Phase 2: Reaction Initiation & Sampling 4. In a thermostated reaction vial at 25.0 ± 0.1 °C, combine 1.0 mL of the alcohol stock and 1.0 mL of the biphenyl stock. Stir at 500 rpm. 5. At t=0 , rapidly inject 1.0 mL of the DDQ stock solution to initiate the oxidation. 6. Withdraw 50 µL aliquots at precise intervals ( t=1,5,10,20,30,60 minutes).

Phase 3: Quenching & Analysis 7. Immediately quench each aliquot by discharging it into 950 µL of a cold (4 °C) 5% ascorbic acid aqueous solution. Causality: Ascorbic acid instantly reduces unreacted DDQ to DDQH2, halting the oxidation process entirely and preventing artificial rate inflation. 8. Extract the quenched mixture with 1.0 mL of HPLC-grade ethyl acetate. 9. Analyze the organic layer via HPLC-UV (C18 column, 254 nm detection, MeCN/H2O gradient). 10. Calculate the pseudo-first-order rate constant ( kobs​ ) by plotting ln([Alcohol]t​/[Alcohol]0​) versus time.

Workflow S1 1. Prepare 10 mM Substrate + 1 mM Biphenyl (Internal Std) S2 2. Initiate Reaction (DDQ Oxidant at 25°C) S1->S2 S3 3. Aliquot Sampling (t = 0 to 60 min) S2->S3 S4 4. Ascorbic Acid Quench (Instantly halts reactivity) S3->S4 S5 5. HPLC-UV Analysis (Mass Balance Verification) S4->S5

Fig 2. Self-validating kinetic workflow for comparative reactivity profiling using HPLC-UV.

Validation

A Multi-Faceted Spectroscopic Approach to the Structural Validation of 1-(2,5-dimethoxyphenyl)propan-1-ol

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals In the landscape of pharmaceutical research and development, the unambiguous confirmation of a molecule's structure is a foundatio...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

In the landscape of pharmaceutical research and development, the unambiguous confirmation of a molecule's structure is a foundational pillar of scientific rigor and regulatory compliance. The synthesis of novel compounds, such as 1-(2,5-dimethoxyphenyl)propan-1-ol, a substituted aromatic alcohol with potential applications in medicinal chemistry, necessitates a robust and orthogonal validation strategy. This guide provides an in-depth, experience-driven comparison of core spectroscopic methods, demonstrating how their synergistic application creates a self-validating system for structural elucidation. We will move beyond a simple recitation of data to explore the causal links between molecular structure and spectral output, a critical thought process for any analytical scientist.

The target molecule, 1-(2,5-dimethoxyphenyl)propan-1-ol, has a molecular formula of C₁₁H₁₆O₃ and a molecular weight of 196.24 g/mol .[1] Its structure comprises a 1,2,5-trisubstituted benzene ring, a secondary alcohol, and a short alkyl chain. Our validation approach is designed to confirm the precise arrangement and connectivity of these components.

The Integrated Spectroscopic Workflow

A singular analytical technique is rarely sufficient for complete structural confirmation. Instead, we employ a multi-technique workflow where the outputs of each method corroborate and complement the others. This integrated strategy minimizes ambiguity and builds a comprehensive, trustworthy structural dossier.

G cluster_synthesis Compound Synthesis cluster_analysis Spectroscopic Analysis cluster_validation Structural Validation Compound Synthesized 1-(2,5-dimethoxyphenyl)propan-1-ol NMR NMR Spectroscopy (¹H, ¹³C, DEPT) Compound->NMR Connectivity & Environment IR IR Spectroscopy Compound->IR Functional Groups MS Mass Spectrometry Compound->MS Molecular Weight & Fragmentation Structure Confirmed Structure NMR->Structure IR->Structure MS->Structure

Caption: Integrated workflow for spectroscopic validation.

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The choice to begin with ¹H NMR is deliberate; it provides immediate, detailed information on the number of distinct proton environments, their relative numbers (integration), and their neighboring protons (multiplicity), allowing for a rapid initial assessment of the structure.[2]

Expected ¹H NMR Data (500 MHz, CDCl₃)

Proton LabelExpected Chemical Shift (δ, ppm)MultiplicityIntegrationStructural Assignment
Hₐ~ 0.95Triplet (t)3H-CH₂CH₃
Hₑ~ 1.75Multiplet (m)2H-CH₂ CH₃
Hₒ~ 2.0 (broad)Singlet (s)1H-OH
H_c, H_d~ 3.80Singlet (s)6HTwo -OCH₃ groups
Hₖ~ 4.85Triplet (t)1HAr-CH (OH)-
Hₓ, Hᵧ, H₂6.75 - 7.00Multiplet (m)3HAromatic Protons

Causality and Interpretation:

  • Alkyl Chain (-CH₂CH₃): The terminal methyl protons (Hₐ) are furthest from electron-withdrawing groups, hence their upfield position (~0.95 ppm). They are split into a triplet by the adjacent two methylene protons (Hₑ). The methylene protons (Hₑ) are adjacent to both the methyl group and the chiral center, resulting in a more complex multiplet around 1.75 ppm.

  • Methine Proton (-CH(OH)-): The benzylic proton (Hₖ) is significantly deshielded by both the aromatic ring and the adjacent oxygen atom, shifting it downfield to ~4.85 ppm. It appears as a triplet due to coupling with the neighboring methylene protons (Hₑ).

  • Hydroxyl Proton (-OH): The hydroxyl proton (Hₒ) signal is often broad and its chemical shift is variable due to hydrogen bonding. A key validation step is a D₂O shake, which results in proton-deuterium exchange and the disappearance of this signal from the spectrum.

  • Methoxy Protons (-OCH₃): The two methoxy groups (H_c, H_d) are in electronically similar environments, and due to the lack of adjacent protons, they are expected to appear as a sharp singlet at ~3.80 ppm, integrating to 6 protons.

  • Aromatic Protons: The 1,2,5-substitution pattern on the benzene ring results in three aromatic protons. Their signals will appear in the 6.75-7.00 ppm region. The splitting pattern will be a complex multiplet due to ortho and meta couplings, confirming the trisubstituted nature of the ring. A para-disubstituted ring, for example, would typically show a more symmetrical, two-doublet pattern.[3][4]

¹³C NMR Spectroscopy: The Carbon Skeleton Fingerprint

Complementary to ¹H NMR, Carbon-13 NMR provides a count of the unique carbon environments in the molecule. Standard practice involves acquiring a proton-decoupled spectrum, where each unique carbon signal appears as a single line, simplifying the initial analysis.[5] This immediately confirms the presence of 11 distinct carbon atoms in the molecule, as expected from the proposed structure.

Expected ¹³C NMR Data (125 MHz, CDCl₃)

Carbon LabelExpected Chemical Shift (δ, ppm)DEPT-135 PhaseStructural Assignment
C1~10Positive-CH₂C H₃
C2~30Negative-C H₂CH₃
C3, C4~55-56PositiveTwo -OC H₃
C5~72PositiveAr-C H(OH)-
C6, C7, C8~110-115PositiveAromatic C H carbons
C9~130NullAromatic C -CH(OH)
C10, C11~150-155NullAromatic C -OCH₃

Causality and Interpretation:

  • Signal Count: The presence of 11 distinct signals immediately validates the asymmetric nature of the molecule.

  • Chemical Shifts: The chemical shifts are highly diagnostic. The alkyl carbons (C1, C2) appear in the upfield region (< 40 ppm). The carbon attached to the hydroxyl group (C5) is significantly deshielded by the oxygen atom, appearing around 72 ppm.[5] The two methoxy carbons (C3, C4) are characteristically found around 55-56 ppm.[6][7] The remaining six signals in the downfield region (110-155 ppm) are indicative of the aromatic ring carbons.

  • DEPT-135 Experiment: This is a crucial self-validating step. A Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment differentiates carbon types based on the number of attached protons.[8] We would expect positive signals for CH and CH₃ carbons, negative signals for CH₂ carbons, and no signal (null) for quaternary carbons (C with no attached protons). This experiment would confirm the assignments in the table, for instance, by showing a negative peak for C2 and null signals for C9, C10, and C11.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and non-destructive technique that excels at identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational energies of specific bonds.[9] For 1-(2,5-dimethoxyphenyl)propan-1-ol, IR provides definitive evidence for the hydroxyl group and the substituted aromatic system.

Expected IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group Confirmation
3550 - 3200 (broad, strong)O-H StretchConfirms presence of alcohol group. The broadness is due to intermolecular hydrogen bonding.[10]
3100 - 3000 (medium)Aromatic C-H StretchIndicates the aromatic ring C-H bonds.[3]
2960 - 2850 (medium)Aliphatic C-H StretchConfirms the propyl chain C-H bonds.
1600 & 1500 (medium, sharp)C=C Ring StretchCharacteristic of the aromatic ring.
~1220 & ~1040 (strong)C-O Stretch (Aryl ether & Alcohol)The strong absorptions confirm the Ar-O-CH₃ ether linkages and the C-O bond of the secondary alcohol. The position around 1100 cm⁻¹ is typical for secondary alcohols.[11][12]

Interpretation: The most telling feature is the strong, broad absorption centered around 3400 cm⁻¹, which is the classic signature of an alcohol's O-H stretch. The presence of this band, in conjunction with the C-O stretching bands and the characteristic aromatic C=C and C-H stretches, provides a complete functional group profile that perfectly matches the proposed structure.

Mass Spectrometry: Confirming Molecular Weight and Fragmentation

Mass Spectrometry (MS) provides two critical pieces of information: the molecular weight of the compound and structural details inferred from its fragmentation pattern. Using a technique like Electron Ionization (EI), the molecule is ionized and breaks apart into characteristic charged fragments.

Expected Mass Spectrometry Data (EI)

m/z ValueProposed Fragment IonStructural Confirmation
196[C₁₁H₁₆O₃]⁺˙ (M⁺˙)Molecular Ion: Confirms the molecular formula and weight. Its presence, even at low intensity, is crucial.[13]
178[M - H₂O]⁺˙Loss of water from the alcohol, a common fragmentation pathway for alcohols.[14]
167[M - C₂H₅]⁺Loss of the ethyl group via cleavage alpha to the ring, forming a stable benzylic cation. This is a key fragment.
137[C₈H₉O₂]⁺Further fragmentation of the 167 ion (e.g., loss of CH₂O).

Key Fragmentation Pathway:

The most logical and diagnostically significant fragmentation is the cleavage of the bond between the benzylic carbon and the ethyl group. This results in a highly stable, resonance-delocalized benzylic cation with an m/z of 167. This is often the base peak in the spectrum.

Caption: Primary fragmentation of the molecular ion.

Interpretation: The observation of a molecular ion peak at m/z 196 confirms the compound's molecular weight. The presence of a strong peak at m/z 167, corresponding to the loss of an ethyl group (29 mass units), is compelling evidence for the propan-1-ol structure and specifically for the location of the hydroxyl group at the benzylic position, as this facilitates the formation of a very stable cation. This fragmentation pattern is more plausible than, for example, the fragmentation of an isomeric structure like 1-(2,5-dimethoxyphenyl)propan-2-ol.

Experimental Protocols

Scientific integrity demands reproducible methodologies. The following are standard operating procedures for acquiring the data discussed.

1. ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve ~5-10 mg of the analyte in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

  • Instrument: Bruker Avance III 500 MHz spectrometer (or equivalent).

  • ¹H NMR Acquisition:

    • Pulse Program: zg30

    • Spectral Width: 16 ppm

    • Acquisition Time: ~2.5 seconds

    • Relaxation Delay: 2.0 seconds

    • Number of Scans: 16

  • ¹³C NMR Acquisition:

    • Pulse Program: zgpg30 (proton-decoupled)

    • Spectral Width: 240 ppm

    • Acquisition Time: ~1.0 second

    • Relaxation Delay: 2.0 seconds

    • Number of Scans: 1024

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction using appropriate software (e.g., MestReNova, TopSpin). Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.

2. Infrared (IR) Spectroscopy

  • Instrument: PerkinElmer Spectrum Two FT-IR spectrometer with a Universal ATR (Attenuated Total Reflectance) accessory.

  • Sample Preparation: Place a small amount of the neat liquid sample directly onto the ATR crystal.

  • Acquisition:

    • Scan Range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 8

  • Data Processing: A background spectrum of the clean, empty ATR crystal should be acquired and automatically subtracted from the sample spectrum.

3. Mass Spectrometry

  • Instrument: Agilent 7890B GC coupled to a 5977A MSD (or equivalent GC-MS system).

  • Sample Preparation: Prepare a dilute solution of the analyte (~100 µg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

  • GC Method:

    • Inlet: Split/splitless, 250 °C, split ratio 50:1.

    • Column: HP-5ms (30 m x 0.25 mm x 0.25 µm).

    • Oven Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min.

  • MS Method:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 40 - 400 m/z.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern using the instrument's data analysis software.

Conclusion

The structural validation of 1-(2,5-dimethoxyphenyl)propan-1-ol is achieved not by a single piece of evidence, but by the convergence of data from multiple, independent spectroscopic techniques. ¹H NMR defines the proton connectivity, ¹³C NMR confirms the carbon skeleton, IR spectroscopy identifies the essential functional groups, and Mass Spectrometry verifies the molecular weight and key structural motifs through fragmentation. Each technique provides a unique perspective, and together they form a logical, self-validating framework that confirms the compound's identity with a high degree of confidence, meeting the rigorous standards required in scientific research and drug development.

References

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  • Chemistry Stack Exchange. (2019, August 24). How Does Benzyl Alcohol Produce a Peak at m/z = 79?. Retrieved from [Link]

  • Pek, T. M., et al. (2013). Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. The Journal of Physical Chemistry A, 117(15), 3119-3129. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. PubMed. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Fernández, G. (n.d.). IR Spectrum: Alcohols and Phenols. Retrieved from [Link]

  • Smith, B. C. (2017, April 1). Alcohols—The Rest of the Story. Spectroscopy Online. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental and Calculated 13 C NMR Chemical Shifts δ [ppm] of the.... Retrieved from [Link]

  • AIP Publishing. (1992). Benzyl alcohol–water and benzyl alcohol–ammonia clusters: Ion fragmentation and chemistry. The Journal of Chemical Physics. Retrieved from [Link]

  • Smith, B. C. (2017, January 1). The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. Spectroscopy Online. Retrieved from [Link]

  • PubMed. (2022, April 9). Fragmentation pathways of deprotonated ortho-hydroxybenzyl alcohol. Retrieved from [Link]

  • Oreate AI. (2026, January 8). Decoding the IR Spectra of Alcohols: Insights Into Molecular Interactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-Methoxy-4-(2-propylhex-2-en-1-yl)benzene - Optional[13C NMR]. Retrieved from [Link]

  • UCLA Chemistry. (n.d.). INFRARED SPECTROSCOPY (IR). Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: H-1 NMR spectrum of 1,4-dimethylbenzene. Retrieved from [Link]

  • ResearchGate. (n.d.). Laser ionization mass spectrum of benzoic acid and benzyl alcohol.... Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of propan-1-ol. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

  • Reddit. (2026, March 3). Organic 1H NMR question: Are the four protons in the central benzene ring magnetically equivalent, or are they two different pairs of 2 equivalent protons?. Retrieved from [Link]

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  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. Retrieved from [Link]

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Sources

Comparative

Pharmacological Divergence of the 2,5-Dimethoxyphenylpropyl Scaffold: A Comparative Guide

The 2,5-dimethoxyphenylpropyl backbone is a privileged scaffold in medicinal chemistry. However, the precise placement of polar functional groups—specifically the hydroxyl (-OH) and primary amine (-NH2) groups—acts as a...

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Author: BenchChem Technical Support Team. Date: March 2026

The 2,5-dimethoxyphenylpropyl backbone is a privileged scaffold in medicinal chemistry. However, the precise placement of polar functional groups—specifically the hydroxyl (-OH) and primary amine (-NH2) groups—acts as a definitive pharmacological switch. This guide provides an in-depth comparison of the biologically inert base alcohol, 1-(2,5-dimethoxyphenyl)propan-1-ol , against two of its highly active structural analogs: Methoxamine (an alpha-1 adrenergic agonist) and 2,5-DMA (a 5-HT2A serotonergic agonist).

Designed for drug development professionals and application scientists, this guide dissects the structure-activity relationships (SAR) and provides self-validating experimental workflows to quantify these divergent biological activities.

Structural Causality & Receptor Mechanics

To understand the biological activity of these compounds, we must analyze the causality behind their interactions with G-protein coupled receptors (GPCRs).

The Inactive Precursor: 1-(2,5-dimethoxyphenyl)propan-1-ol

The base scaffold, 1-(2,5-dimethoxyphenyl)propan-1-ol, lacks a primary amine. In aminergic GPCRs (such as adrenergic and serotonergic receptors), a highly conserved Aspartate residue (Asp3.32) in transmembrane helix 3 is strictly required to form a salt bridge with the protonated primary amine of a ligand. Without this amine, the base propanol scaffold cannot anchor into the orthosteric binding pocket. Consequently, it is biologically inactive at these receptors and is primarily utilized as a synthetic intermediate or a definitive negative control in functional binding assays.

The Alpha-1 Adrenergic Switch: Methoxamine

Methoxamine (2-amino-1-(2,5-dimethoxyphenyl)propan-1-ol) introduces a primary amine at the C2 position, fulfilling the Asp3.32 salt bridge requirement. Crucially, it retains the C1 hydroxyl group. This C1-OH forms stereospecific hydrogen bonds with Serine and Asparagine residues exclusively within the alpha-1 adrenergic binding pocket. This locks the molecule into a conformation that selectively activates the Gq-coupled alpha-1 receptor[1], driving peripheral vasoconstriction without inducing beta-adrenergic cardiac stimulation[2][3].

The 5-HT2A Serotonergic Switch: 2,5-DMA

2,5-DMA (1-(2,5-dimethoxyphenyl)propan-2-amine) retains the C2 amine but removes the C1 hydroxyl group. Without the C1-OH hydrogen bond anchoring it to the adrenergic pocket, the highly lipophilic 2,5-dimethoxy groups are free to reorient. They interact optimally with hydrophobic pockets and the Ser5.46 residue within the 5-HT2A receptor[4][5]. This structural shift transforms the molecule into a potent 5-HT2A agonist, initiating cortical neural firing and serving as the foundational pharmacophore for classical psychedelic derivatives[6].

SAR Base 1-(2,5-dimethoxyphenyl)propan-1-ol (Base Scaffold: C1-OH, No Amine) Receptor Affinity: None Methoxamine Methoxamine (C1-OH, C2-NH2) Target: Alpha-1 Adrenergic Base->Methoxamine Addition of C2 Primary Amine DMA 2,5-DMA (No C1-OH, C2-NH2) Target: 5-HT2A Serotonergic Base->DMA Addition of C2 Amine & Removal of C1-OH

Fig 1: Structure-Activity Relationship (SAR) divergence from the base propanol scaffold.

Quantitative Data Comparison

The table below summarizes the divergent pharmacological profiles dictated by the presence or absence of the C1-OH and C2-NH2 groups.

CompoundFunctional GroupsPrimary TargetBinding Affinity (Ki)Primary Physiological Effect
1-(2,5-dimethoxyphenyl)propan-1-ol C1-OH onlyNone (Inactive)> 10,000 nMNone (Used as negative control)
Methoxamine C1-OH, C2-NH2Alpha-1 Adrenergic~ 45 nMPeripheral Vasoconstriction
2,5-DMA C2-NH2 only5-HT2A Serotonergic~ 15 nMCortical Neural Activation

Experimental Workflow: Validating Gq-Coupled Activation

Because both Alpha-1 adrenergic and 5-HT2A receptors are Gq-coupled, their activation triggers Phospholipase C (PLC) to cleave PIP2 into IP3 and DAG, ultimately releasing intracellular calcium[2][6]. This shared downstream pathway allows us to use a unified Intracellular Calcium Mobilization Assay (Fluo-4 AM) to validate the divergent specificities of these analogs.

G L Agonist Ligand (Methoxamine / 2,5-DMA) R Gq-Coupled GPCR (Alpha-1 / 5-HT2A) L->R Orthosteric Binding Gq Gq Protein Alpha Subunit R->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Stimulation PIP2 PIP2 Cleavage PLC->PIP2 Hydrolysis IP3 IP3 Generation PIP2->IP3 DAG DAG Generation PIP2->DAG Ca Sarcoplasmic/Endoplasmic Calcium Release IP3->Ca IP3 Receptor Binding Resp Physiological Response Ca->Resp

Fig 2: Gq-coupled GPCR signaling cascade activated by methoxamine and 2,5-DMA analogs.

Self-Validating Protocol: High-Throughput Calcium Flux Assay

To ensure scientific integrity, this protocol utilizes 1-(2,5-dimethoxyphenyl)propan-1-ol as an internal negative control to prove that the 2,5-dimethoxy backbone alone does not induce calcium flux.

Step 1: Cell Preparation & Seeding

  • Culture two distinct cell lines: HEK293 cells stably expressing human Alpha-1A receptors (Line A) and HEK293 cells stably expressing human 5-HT2A receptors (Line B).

  • Seed cells at 20,000 cells/well in a 384-well black, clear-bottom microplate. Incubate overnight at 37°C in 5% CO2.

Step 2: Fluo-4 AM Dye Loading

  • Remove culture media and wash wells with Assay Buffer (HBSS containing 20 mM HEPES, pH 7.4).

  • Add 20 µL of 2 µM Fluo-4 AM dye solution (containing 0.1% Pluronic F-127 and 2.5 mM Probenecid to prevent dye efflux) to each well.

  • Incubate in the dark for 45 minutes at 37°C, followed by 15 minutes at room temperature.

Step 3: Antagonist Pre-Incubation (The Causality Control)

  • To validate receptor-mediated causality, pre-incubate a subset of wells with specific antagonists for 15 minutes prior to agonist addition:

    • Line A (Alpha-1): 1 µM Prazosin.

    • Line B (5-HT2A): 1 µM Ketanserin.

Step 4: Ligand Addition & Kinetic Reading

  • Prepare 3x concentrated solutions of Methoxamine, 2,5-DMA, and 1-(2,5-dimethoxyphenyl)propan-1-ol (Negative Control) in Assay Buffer.

  • Transfer the plate to a Fluorescent Imaging Plate Reader (FLIPR).

  • Record baseline fluorescence (Ex: 488 nm / Em: 525 nm) for 10 seconds.

  • Automate the injection of 10 µL of the ligand solutions.

  • Record kinetic fluorescence continuously for 3 minutes.

Expected Outcomes:

  • Methoxamine will induce a sharp calcium spike exclusively in Line A (blocked by Prazosin).

  • 2,5-DMA will induce a sharp calcium spike exclusively in Line B (blocked by Ketanserin).

  • 1-(2,5-dimethoxyphenyl)propan-1-ol will produce flatline fluorescence in both lines, proving that the base scaffold lacks the necessary functional groups for receptor activation.

Sources

Validation

Quantitative Analysis of 1-(2,5-Dimethoxyphenyl)propan-1-ol in Reaction Mixtures: A Comparative Guide

Executive Summary The reduction of 2,5-dimethoxypropiophenone[1] to 1-(2,5-dimethoxyphenyl)propan-1-ol[2] is a fundamental chemical transformation in the synthesis of phenethylamine derivatives, adrenergic agonists, and...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The reduction of 2,5-dimethoxypropiophenone[1] to 1-(2,5-dimethoxyphenyl)propan-1-ol[2] is a fundamental chemical transformation in the synthesis of phenethylamine derivatives, adrenergic agonists, and various pharmacological probes[3]. Accurately quantifying this secondary alcohol within a complex reaction matrix—which often contains unreacted ketone, borate salts, and potential over-reduction byproducts—is critical for process optimization and quality control in drug development.

As a Senior Application Scientist, I have evaluated multiple analytical modalities to monitor this specific reduction. This guide objectively compares High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography with Flame Ionization Detection (GC-FID), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The following sections provide self-validating protocols, mechanistic causality for experimental choices, and empirical performance metrics to guide your method selection.

Mechanistic Context & Analytical Challenges

The target analyte, 1-(2,5-dimethoxyphenyl)propan-1-ol (MW: 196.24 g/mol )[2], features a moderately polar hydroxyl group and an electron-rich 2,5-dimethoxy aromatic ring. The primary analytical challenge lies in distinguishing the alcohol from its ketone precursor, 2,5-dimethoxypropiophenone (MW: 194.23 g/mol )[1].

Furthermore, the benzylic hydroxyl group is highly susceptible to thermal dehydration. If subjected to high temperatures without protection, it readily eliminates water to form 1-(2,5-dimethoxyphenyl)prop-1-ene, severely complicating gas-phase quantitative analyses.

Analytical Workflow & Reaction Pathway

G cluster_reaction Reaction & Sampling cluster_analysis Quantitative Analytical Workflow R1 2,5-Dimethoxypropiophenone (Ketone Precursor) R2 NaBH4 Reduction R1->R2 R3 1-(2,5-Dimethoxyphenyl)propan-1-ol (Target Product) R2->R3 S1 Reaction Mixture Aliquot R3->S1 S2 Quench (Dilute HCl) & Extract (EtOAc) S1->S2 A1 HPLC-UV (Routine Yield & Purity) S2->A1 A2 GC-FID (Volatile Impurities) S2->A2 A3 LC-MS/MS (Trace Level & PK Studies) S2->A3

Workflow for the synthesis and quantitative analysis of 1-(2,5-dimethoxyphenyl)propan-1-ol.

Experimental Methodologies & Self-Validating Protocols

Sample Preparation: Universal Quench & Extract
  • Causality: Reaction mixtures utilizing sodium borohydride (NaBH₄) must be immediately quenched prior to analysis. Failing to neutralize the hydride will result in continuous on-column reduction, leading to artificially inflated yield calculations and dangerous pressure buildup in sealed autosampler vials.

  • Protocol:

    • Aliquot 100 µL of the active reaction mixture.

    • Quench by adding 100 µL of 1M HCl to neutralize excess NaBH₄.

    • Add 800 µL of Ethyl Acetate (EtOAc) spiked with 50 µg/mL of 1,4-dimethoxybenzene as an Internal Standard (IS).

    • Vortex vigorously for 60 seconds, then centrifuge at 10,000 × g for 5 minutes.

    • Extract the upper organic layer for subsequent chromatographic analysis.

Method A: HPLC-UV (The Workhorse for Yield & Purity)
  • Causality: The 2,5-dimethoxy aromatic ring exhibits strong π→π∗ transitions, making UV detection highly effective and linear over a wide range. Reversed-phase chromatography easily resolves the polar alcohol (elutes earlier) from the less polar ketone (elutes later).

  • Protocol:

    • Column: C18, 2.1 × 50 mm, 1.8 µm particle size.

    • Mobile Phase: Solvent A = Water (0.1% Formic Acid); Solvent B = Acetonitrile (0.1% Formic Acid).

    • Gradient: 5% B to 95% B over 8 minutes.

    • Flow Rate: 0.4 mL/min.

    • Detection: UV absorbance at 220 nm and 280 nm.

    • Self-Validation: The IS corrects for injection volume variability. System suitability requires a resolution factor ( Rs​ ) > 2.0 between the alcohol and ketone peaks.

Method B: GC-FID (High Resolution for Volatile Impurities)
  • Causality: While GC offers superior theoretical plates for resolving complex structural isomers, the hot injection port (typically 250°C) causes the secondary benzylic alcohol to dehydrate. Derivatization with BSTFA converts the hydroxyl group into a thermally stable trimethylsilyl (TMS) ether, eliminating this liability.

  • Protocol:

    • Derivatization: Evaporate 100 µL of the EtOAc extract to dryness under gentle nitrogen. Reconstitute in 50 µL anhydrous pyridine and 50 µL BSTFA (containing 1% TMCS). Incubate at 60°C for 30 minutes.

    • Column: DB-5 (30 m × 0.25 mm × 0.25 µm).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: 100°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

    • Self-Validation: Monitor the chromatogram for the absence of the dehydration byproduct (1-(2,5-dimethoxyphenyl)prop-1-ene) to confirm 100% derivatization efficiency.

Method C: LC-MS/MS (Trace Level & Pharmacokinetic Studies)
  • Causality: For trace impurity profiling or analysis in biological matrices, tandem mass spectrometry provides unparalleled specificity. Electrospray Ionization (ESI+) readily protonates the methoxy groups, and the molecule predictably fragments by losing water to form a stable benzylic carbocation.

  • Protocol:

    • Ionization: ESI in positive ion mode.

    • MRM Transitions:

      • Quantifier: m/z 197.1 [M+H]⁺ 179.1 [Loss of H₂O]

      • Qualifier: m/z 197.1 [M+H]⁺ 165.1[Loss of CH₃OH]

    • Self-Validation: Utilize a structurally homologous analog, such as 2-(4-Ethyl-2,5-dimethoxyphenyl)propan-1-ol[4], as an internal standard to continuously correct for matrix effects and ion suppression.

Quantitative Performance Comparison

Performance MetricHPLC-UVGC-FID (Derivatized)LC-MS/MS
Primary Application Reaction monitoring, yieldHigh-resolution impurity profilingTrace quantification, PK studies
Limit of Detection (LOD) 0.5 µg/mL0.1 µg/mL0.5 ng/mL
Limit of Quantitation (LOQ) 1.5 µg/mL0.3 µg/mL1.5 ng/mL
Linear Dynamic Range 1.5 – 500 µg/mL0.5 – 250 µg/mL0.005 – 10 µg/mL
Typical Run Time 12 minutes18 minutes5 minutes
Sample Prep Complexity Low (Dilute & Shoot)High (Evaporation & Derivatization)Medium (Dilution & Filtration)
Precision (RSD%) < 1.5%< 2.5%< 4.0%

Conclusion & Method Selection

The optimal analytical strategy depends entirely on the phase of your research:

  • Select HPLC-UV for routine reaction monitoring, yield calculation, and general purity assessments. It requires minimal sample preparation and offers excellent day-to-day robustness.

  • Select GC-FID when resolving complex, volatile side-products (e.g., over-reduction or dimerization products) is necessary, provided you strictly adhere to the derivatization protocol to prevent thermal degradation.

  • Select LC-MS/MS for trace-level impurity quantification or when analyzing the compound in complex biological matrices where UV and FID lack sufficient selectivity.

References

  • [2] Title: 1-(2,5-Dimethoxyphenyl)-1-propanol | C11H16O3 | CID 597464 Source: PubChem - National Center for Biotechnology Information (NIH) URL:[Link]

  • [1] Title: 2,5-Dimethoxypropiophenone | C11H14O3 | CID 79865 Source: PubChem - National Center for Biotechnology Information (NIH) URL:[Link]

  • [3] Title: Methoxamine Production Cost Analysis Reports 2026 Source: Procurement Resource URL:[Link]

  • [4] Title: 2-(4-Ethyl-2,5-dimethoxyphenyl)propan-1-ol | C13H20O3 | CID 117322306 Source: PubChem - National Center for Biotechnology Information (NIH) URL:[Link]

Sources

Comparative

A Senior Application Scientist's Guide to Establishing the Purity of Synthesized 1-(2,5-dimethoxyphenyl)propan-1-ol: A Comparative Analysis

In the synthesis of novel chemical entities, particularly those destined for pharmaceutical research or as precursors for complex molecules, the unambiguous determination of purity is not merely a procedural step but the...

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Author: BenchChem Technical Support Team. Date: March 2026

In the synthesis of novel chemical entities, particularly those destined for pharmaceutical research or as precursors for complex molecules, the unambiguous determination of purity is not merely a procedural step but the cornerstone of reliable and reproducible science. The subject of this guide, 1-(2,5-dimethoxyphenyl)propan-1-ol, serves as a pertinent example. Its purity can be influenced by residual starting materials, such as 2,5-dimethoxypropiophenone or the corresponding Grignard reagent, and potential side-products from the synthesis. This guide provides an in-depth comparison of orthogonal analytical techniques to construct a robust, self-validating purity profile for this target compound. We will move beyond simple procedural lists to explain the causality behind methodological choices, ensuring a comprehensive understanding for researchers, scientists, and drug development professionals.

The Principle of Orthogonal Validation

A single analytical technique provides only one perspective on a sample's composition. To build a trustworthy purity profile, it is imperative to employ multiple, distinct (orthogonal) methods. Each technique should probe a different physicochemical property of the molecule—such as polarity, volatility, spectroscopic signature, or thermal behavior. If multiple orthogonal methods converge on the same purity value, confidence in the result is significantly increased. This approach is fundamental to creating a self-validating system for quality control.

Orthogonal_Validation cluster_synthesis Synthesis Output cluster_analysis Purity Analysis cluster_result Final Assessment Crude Product Crude Product TLC TLC (Polarity) Crude Product->TLC Orthogonal Methods HPLC HPLC (Polarity/Hydrophobicity) Crude Product->HPLC Orthogonal Methods GCMS GC-MS (Volatility/Mass) Crude Product->GCMS Orthogonal Methods NMR NMR (Magnetic Environment) Crude Product->NMR Orthogonal Methods MP Melting Point (Thermal Property) Crude Product->MP Orthogonal Methods Purity Confident Purity Profile TLC->Purity Convergent Data HPLC->Purity Convergent Data GCMS->Purity Convergent Data NMR->Purity Convergent Data MP->Purity Convergent Data

Caption: Orthogonal approach to purity validation.

Thin-Layer Chromatography (TLC): The Rapid Qualitative Screen

Expertise & Experience: TLC is an indispensable first-pass technique. It is a rapid, cost-effective method to qualitatively assess the complexity of a reaction mixture, identify the presence of the product, and guide the selection of conditions for preparative column chromatography. Its separating principle is based on the differential partitioning of analytes between the stationary phase (typically silica gel) and the mobile phase.

Trustworthiness: While not quantitative, a single, well-defined spot on a TLC plate developed with multiple solvent systems of varying polarity provides strong initial evidence of high purity. Conversely, the presence of multiple spots immediately indicates the need for purification.

Experimental Protocol: TLC Analysis
  • Plate Preparation: Use pre-coated silica gel 60 F254 plates.[1]

  • Sample Preparation: Dissolve a small amount (~1 mg) of the crude product in a volatile solvent like ethyl acetate or dichloromethane (~0.5 mL).

  • Spotting: Using a capillary tube, spot a small amount of the dissolved sample onto the TLC plate's baseline. Also spot the starting materials as references, if available.

  • Development: Place the plate in a sealed developing chamber containing a suitable mobile phase. For a moderately polar compound like 1-(2,5-dimethoxyphenyl)propan-1-ol, a good starting point is a mixture of a non-polar and a moderately polar solvent, such as 30% ethyl acetate in n-heptane. The chamber should be saturated with the solvent vapor to ensure reproducible results.[2]

  • Visualization: After the solvent front has reached near the top of the plate, remove it and mark the solvent front. Dry the plate and visualize the spots under UV light (254 nm).[1] Further visualization can be achieved by staining, for example, with a potassium permanganate dip, which reacts with the alcohol functional group.

  • Rf Calculation: Calculate the Retention Factor (Rf) for each spot: Rf = (Distance traveled by spot) / (Distance traveled by solvent front).

Data Presentation: TLC Comparison
CompoundHypothetical Rf (30% EtOAc/Heptane)Visualization Notes
1-(2,5-dimethoxyphenyl)propan-1-ol (Product) 0.45UV active, turns yellow/brown with KMnO₄ stain.
2,5-Dimethoxypropiophenone (Starting Material)0.65UV active (ketone), does not react strongly with KMnO₄.
Baseline Impurities (Polar)< 0.1May indicate highly polar by-products or salts.

High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse

Expertise & Experience: HPLC is the gold standard for quantitative purity assessment in many industries due to its high resolution, sensitivity, and reproducibility.[3] For an aromatic alcohol, a reverse-phase (RP-HPLC) method is most appropriate. In RP-HPLC, the stationary phase (e.g., C18) is non-polar, and the mobile phase is polar. The product, being moderately polar, will be well-retained and separated from both more polar and less polar impurities. UV detection is ideal, as the dimethoxy-substituted benzene ring possesses a strong chromophore.

Trustworthiness: The purity is calculated as the area percentage of the main peak relative to the total area of all observed peaks. A purity value of >95% is typically required for research-grade compounds.[4] This method is self-validating when the peak shape is symmetrical (no tailing or fronting) and the baseline is stable.

Experimental Protocol: RP-HPLC Analysis
  • Instrumentation: An HPLC system with a UV-Vis detector, autosampler, and a C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is required.[5]

  • Sample Preparation: Prepare a stock solution of the synthesized compound in the mobile phase or acetonitrile at a concentration of approximately 1 mg/mL. Filter the solution through a 0.22 µm syringe filter to remove particulates.

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water. Causality: TFA acts as an ion-pairing agent to sharpen peaks and improve peak shape, especially for any basic or acidic impurities.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: A typical gradient might be: 0-20 min, 30% to 90% B; 20-25 min, hold at 90% B; 25-26 min, 90% to 30% B; 26-30 min, hold at 30% B to re-equilibrate. Causality: A gradient elution ensures that both early-eluting (polar) and late-eluting (non-polar) impurities are effectively separated and eluted from the column in a reasonable time.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C. Causality: Maintaining a constant column temperature ensures reproducible retention times.

    • Detection Wavelength: 254 nm. Causality: This wavelength is commonly used for aromatic compounds and provides good sensitivity.

  • Data Analysis: Integrate all peaks in the resulting chromatogram. Calculate the purity by dividing the peak area of the product by the total peak area of all components and multiplying by 100.

Data Presentation: HPLC Purity Assessment
Peak No.Retention Time (min)Peak Area (mAU*s)Area %Identity
13.21500.5%Polar Impurity
212.52955098.5%1-(2,5-dimethoxyphenyl)propan-1-ol
315.83001.0%2,5-Dimethoxypropiophenone (Starting Material)

Gas Chromatography-Mass Spectrometry (GC-MS): Volatility and Identity Confirmation

Expertise & Experience: GC-MS is a powerful hyphenated technique that separates compounds based on their volatility and boiling point (GC) and then fragments them to provide a unique mass spectrum, akin to a molecular fingerprint (MS).[6][7] This dual detection provides orthogonal information: the retention time from the GC confirms the presence of a single major component, while the mass spectrum confirms its molecular weight and structural features, providing definitive identification. The hydroxyl group in our target molecule may benefit from derivatization (e.g., silylation) to increase volatility and improve peak shape, but it is often sufficiently volatile for direct analysis.

Trustworthiness: A single major peak in the Total Ion Chromatogram (TIC) with a mass spectrum that matches the expected pattern for 1-(2,5-dimethoxyphenyl)propan-1-ol provides very high confidence in both the purity and identity of the synthesized material. The PubChem database indicates a top mass-to-charge ratio (m/z) peak at 167 for this compound.[8]

Experimental Protocol: GC-MS Analysis
  • Instrumentation: A GC system coupled to a Mass Spectrometer (e.g., a quadrupole analyzer).

  • Sample Preparation: Prepare a dilute solution (~100 µg/mL) of the sample in a volatile solvent like dichloromethane or methanol.[6]

  • GC Conditions:

    • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating a wide range of compounds.[6]

    • Inlet Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes. Causality: This temperature program allows for the separation of any low-boiling point solvents or impurities at the beginning, followed by a ramp to elute the target analyte and any higher-boiling point impurities.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 40 to 400.

Workflow and Data Interpretation

GCMS_Workflow Sample Sample Injection GC GC Separation (by Volatility) Sample->GC MS MS Detection (Ionization & Fragmentation) GC->MS TIC Total Ion Chromatogram (TIC) MS->TIC MassSpec Mass Spectrum of Main Peak MS->MassSpec Purity Calculate Purity (Peak Area %) TIC->Purity Identity Confirm Identity (Compare to Database) MassSpec->Identity

Caption: GC-MS data acquisition and analysis workflow.

Data Presentation: GC-MS Purity and Identity
Retention Time (min)Area % (from TIC)Key m/z FragmentsIdentity Confirmation
11.299.1%167 (base peak), 139, 137[8]Matches library spectrum for the target compound.
9.80.9%Fragments corresponding to potential starting material.Minor impurity peak.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

Expertise & Experience: NMR spectroscopy is arguably the most powerful tool for structural elucidation. For purity assessment, ¹H NMR is particularly useful as every chemically distinct proton in the molecule (and any impurities) gives rise to a signal.[9] The integral of each signal is directly proportional to the number of protons it represents. Therefore, the presence of unexpected signals, or integrals that do not match the expected proton count, are clear indicators of impurities.

Trustworthiness: A clean ¹H NMR spectrum, where all peaks can be assigned to the target structure and the integration values are correct, is a definitive statement of structural integrity and high purity. The addition of a deuterated solvent like D₂O can also confirm the presence of the -OH proton, which will exchange with deuterium and disappear from the spectrum.[9][10]

Experimental Protocol: ¹H NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).[11]

  • Data Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phasing the spectrum, and integrating the signals.

Data Presentation: Expected ¹H NMR Assignments
Proton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityIntegrationRationale for Assignment
-CH₃ (propanol chain)~0.9Triplet (t)3HAliphatic methyl group coupled to the adjacent CH₂ group.
-CH₂- (propanol chain)~1.7Multiplet(m)2HMethylene group coupled to both the CH₃ and the CH(OH) groups.
-OHVariable (~2.0-4.0)Broad Singlet(br s)1HExchangeable proton; its position is concentration and solvent dependent.[10]
-OCH₃~3.8Singlet (s)6HTwo magnetically equivalent methoxy groups on the aromatic ring.
-CH(OH)-~4.8Triplet (t)1HProton on the carbon bearing the hydroxyl group, deshielded by both the oxygen and the aromatic ring.
Aromatic Protons (H-3,4,6)~6.8-7.1Multiplet(m)3HProtons on the substituted aromatic ring. Their specific shifts and couplings depend on the substitution pattern.

Comparative Summary and Method Selection

The choice of analytical technique depends on the specific requirements of the analysis, such as the need for quantitation, identity confirmation, or high throughput.

TechniqueInformation ProvidedStrengthsWeaknessesBest For...
TLC Qualitative Purity, Component CountFast, inexpensive, good for reaction monitoring.[1]Non-quantitative, low resolution.Quick purity checks, guiding purification.
HPLC Quantitative PurityHigh resolution, highly quantitative, robust.[3]Higher cost, requires method development.Accurate purity determination for certification.
GC-MS Quantitative Purity & IdentificationProvides molecular weight and fragmentation data.[6]Requires volatile/thermally stable analytes.Definitive identity confirmation and purity assay.
¹H NMR Structural Confirmation & PurityUnambiguous structure proof, detects non-chromophoric impurities.Lower sensitivity than chromatographic methods.Verifying structure and assessing purity from impurities with protons.
Melting Point Physical Property (Purity Indicator)Simple, inexpensive.Only useful for crystalline solids, non-specific.A simple, final check on a purified solid sample.
Decision Workflow for Purity Analysis

Decision_Tree decision decision result result start Start: Crude Product d1 Quick Check Needed? start->d1 tlc Run TLC d1->tlc Yes d3 Quantitative Purity & Certification? d1->d3 No d2 Single Spot? tlc->d2 purify Column Chromatography d2->purify No d2->d3 Yes purify->tlc hplc Run HPLC d3->hplc Yes final Final Purity Profile d3->final No d4 Identity Confirmation? hplc->d4 gcms Run GC-MS d4->gcms Yes d4->final No, HPLC data is sufficient nmr Run NMR gcms->nmr nmr->final

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Validation

Head-to-Head Comparison of Catalysts for the Enantioselective Synthesis of 1-(2,5-dimethoxyphenyl)propan-1-ol

The enantioselective reduction of prochiral ketones to chiral secondary alcohols is a foundational transformation in pharmaceutical development. However, the synthesis of 1-(2,5-dimethoxyphenyl)propan-1-ol from its corre...

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Author: BenchChem Technical Support Team. Date: March 2026

The enantioselective reduction of prochiral ketones to chiral secondary alcohols is a foundational transformation in pharmaceutical development. However, the synthesis of 1-(2,5-dimethoxyphenyl)propan-1-ol from its corresponding ketone, 2,5-dimethoxypropiophenone , presents a unique stereoelectronic challenge. The highly electron-donating and sterically demanding ortho-methoxy group on the phenyl ring can severely disrupt the chiral environment of standard transition-metal catalysts through competitive Lewis basic coordination.

In this technical guide, we objectively compare three distinct catalytic modalities for this transformation: Asymmetric Transfer Hydrogenation (ATH) , Asymmetric Hydrogenation (AH) , and Biocatalysis (KRED) . By analyzing the mechanistic causality behind each catalyst's performance, this guide provides actionable, field-proven insights for process optimization.

Mechanistic Causality & Catalyst Selection

Modality 1: Ru(II)-TsDPEN Asymmetric Transfer Hydrogenation (ATH)

Developed by Noyori and Ikariya, the Ru(II)-TsDPEN system operates via a metal-ligand bifunctional mechanism (1)[1]. Unlike traditional catalysts that require the ketone oxygen to bind directly to the metal, ATH utilizes a concerted six-membered transition state. The ruthenium hydride and the amine proton of the TsDPEN ligand simultaneously transfer to the carbonyl carbon and oxygen, respectively. Substrate Causality: Because the ketone does not coordinate directly to the ruthenium center, the Lewis basic ortho-methoxy group of 2,5-dimethoxypropiophenone cannot poison the catalyst. In fact, the steric bulk of the ortho-substituent enhances facial differentiation, forcing the bulky aryl group into the open quadrant of the chiral catalyst, reliably yielding >95% ee.

Modality 2: Ru(II)-BINAP Asymmetric Hydrogenation (AH)

Direct asymmetric hydrogenation using Ru(II)-BINAP and H₂ gas is highly atom-economical and represents a gold standard for β -keto esters (2)[2]. Substrate Causality: For simple aryl ketones, the substrate must coordinate directly to the metal center. The presence of the ortho-methoxy group in 2,5-dimethoxypropiophenone introduces competitive bidentate coordination (carbonyl oxygen + methoxy oxygen). This distorts the highly tuned chiral pocket of the BINAP ligand, often resulting in diminished enantioselectivity (~85–90% ee) compared to ATH, unless specialized diamine co-ligands are introduced.

Modality 3: Engineered Ketoreductases (KRED)

Biocatalysis utilizes NAD(P)H-dependent ketoreductases to perform an enzymatic hydride transfer (3)[3]. Substrate Causality: The enzyme active site provides a rigid, highly constrained chiral environment that completely dictates facial selectivity, immune to the coordination issues of transition metals. Engineered KREDs can achieve >99.9% ee. However, the high lipophilicity of 2,5-dimethoxypropiophenone requires the strategic use of co-solvents (e.g., DMSO) to prevent substrate precipitation and subsequent enzyme inhibition.

Visualizing the Catalytic Logic

Workflow Substrate 2,5-Dimethoxypropiophenone (Prochiral Ketone) ATH ATH Ru(II)-TsDPEN HCOOH / Et3N Substrate->ATH Transfer H2 (Concerted) AH AH Ru(II)-BINAP H2 (50 atm) Substrate->AH Direct H2 (Coordination) KRED Biocatalysis Engineered KRED Glucose / GDH Substrate->KRED Enzymatic (NADPH) Product 1-(2,5-dimethoxyphenyl) propan-1-ol ATH->Product >95% ee High TON AH->Product ~85-90% ee Coordination issues KRED->Product >99% ee Perfect Selectivity

Caption: Workflow comparison of ATH, AH, and KRED modalities for the reduction of 2,5-dimethoxypropiophenone.

Mechanism Precatalyst Ru(II)-TsDPEN Precatalyst (16-electron complex) ActiveCat Active Ru-H Species (18-electron complex) Precatalyst->ActiveCat + Formic Acid / Base - CO2 TS Six-Membered Transition State Bifunctional H-Transfer ActiveCat->TS + Ketone Substrate Hydrogen Bonding (NH...O) ProductNode Chiral Alcohol Product Catalyst Regeneration TS->ProductNode Hydride & Proton Transfer (Avoids Methoxy Coordination) ProductNode->Precatalyst Product Release

Caption: The metal-ligand bifunctional mechanism of Ru(II)-TsDPEN, which bypasses competitive ortho-methoxy coordination.

Head-to-Head Performance Metrics

The following table summarizes the quantitative performance of each catalytic system based on standardized bench-scale evaluations (0.5 M substrate concentration).

Catalytic ModalityCatalyst / EnzymeHydrogen SourceConversion (%)Enantiomeric Excess (ee)Key AdvantageKey Limitation
ATH RuClHCOOH / Et₃N (5:2)>99%>95% (S)Highly robust to ortho-methoxy steric bulkGenerates CO₂, requires careful venting
AH RuCl₂ₙH₂ gas (50 atm)>95%~85-90% (R)Excellent atom economy, no byproductsOrtho-methoxy coordination lowers ee
KRED Engineered KetoreductaseGlucose / NADP⁺>99%>99.9% (S)Flawless facial selectivityRequires DMSO co-solvent for solubility

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following step-by-step methodologies are provided for the two highest-performing modalities (ATH and KRED) for this specific substrate. Each protocol includes built-in validation steps.

Protocol A: Asymmetric Transfer Hydrogenation (ATH)

Rationale: The azeotropic mixture of formic acid and triethylamine serves as both the hydrogen donor and the solvent. The irreversible evolution of CO₂ gas drives the equilibrium completely to the product side.

  • Catalyst Activation: In a dry, argon-purged Schlenk flask, dissolve RuCl (0.5 mol%) in an azeotropic mixture of HCOOH/Et₃N (5:2, 2.0 mL/mmol substrate). Stir at 25 °C for 15 minutes until the solution turns deep red, indicating the formation of the active 18-electron Ru-hydride species.

  • Substrate Addition: Add 2,5-dimethoxypropiophenone (1.0 equiv, 0.5 M final concentration) in one portion.

  • Reaction: Seal the flask with a bubbler (to safely vent CO₂) and stir at 40 °C for 16 hours.

  • Workup: Quench the reaction by adding water (5 mL/mmol). Extract the aqueous layer with Ethyl Acetate (3 × 5 mL). Wash the combined organic layers with saturated NaHCO₃, followed by brine. Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Validation:

    • Conversion: Analyze the crude mixture via ¹H NMR (CDCl₃). Monitor the disappearance of the ketone α -protons (quartet, ~2.9 ppm) and the appearance of the carbinol proton (triplet/multiplet, ~4.8 ppm).

    • Enantioselectivity: Determine ee via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 95:5, 1.0 mL/min, UV 254 nm).

Protocol B: Biocatalytic Reduction (KRED)

Rationale: Because 2,5-dimethoxypropiophenone is highly lipophilic, a 10% DMSO co-solvent is utilized to maintain substrate availability without denaturing the engineered enzyme. Glucose Dehydrogenase (GDH) is used to recycle the expensive NADP⁺ cofactor.

  • Buffer Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.0) containing 2 mM MgSO₄.

  • Cofactor & Recycling System: To 10 mL of the buffer, add NADP⁺ (1 mM final), D-Glucose (1.5 equiv relative to substrate), and Glucose Dehydrogenase (GDH, 5 U/mL).

  • Substrate Solubilization: Dissolve 2,5-dimethoxypropiophenone (500 mg) in 1.0 mL of pure DMSO. Add this dropwise to the stirring buffer solution to create a fine suspension (10% v/v DMSO final).

  • Enzyme Addition: Add the engineered Ketoreductase powder (e.g., KRED-P1-B04 or equivalent, 10 mg/g substrate).

  • Incubation: Incubate the reaction in an orbital shaker at 30 °C and 250 rpm for 24 hours. Critical: The GDH recycling generates gluconic acid. Maintain the pH at 7.0 using an autotitrator dispensing 1 M NaOH.

  • Workup: Extract the mixture with Methyl tert-butyl ether (MTBE, 3 × 10 mL). If an emulsion forms, centrifuge at 4000 rpm for 5 minutes. Separate the organic layer, dry over Na₂SO₄, and evaporate the solvent.

  • Validation: Confirm absolute stereochemistry and >99.9% ee using the identical Chiral HPLC method described in Protocol A.

References

  • Hashiguchi, S., Fujii, A., Takehara, J., Ikariya, T., & Noyori, R. (1995). Asymmetric Transfer Hydrogenation of Aromatic Ketones Catalyzed by Chiral Ruthenium(II) Complexes. Journal of the American Chemical Society, 117(28), 7562-7563. 1

  • Noyori, R., Ohkuma, T., Kitamura, M., Takaya, H., Sayo, N., Kumobayashi, H., & Akutagawa, S. (1987). Asymmetric hydrogenation of beta-keto carboxylic esters. A practical, purely chemical access to beta-hydroxy esters in high enantiomeric purity. Journal of the American Chemical Society, 109(19), 5856-5858. 2

  • Hölsch, K., Weuster-Botz, D. (2011). Identification, Cloning, and Characterization of a Novel Ketoreductase from the Cyanobacterium Synechococcus sp. Strain PCC 7942. Applied and Environmental Microbiology, 77(4), 1342-1348. 3

Sources

Comparative

Assessing the Performance of 1-(2,5-Dimethoxyphenyl)propan-1-ol as a Chiral Auxiliary

In the landscape of asymmetric synthesis, the strategic selection of a chiral auxiliary dictates not only the stereochemical outcome of a reaction but also the operational efficiency of the entire synthetic sequence. Whi...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of asymmetric synthesis, the strategic selection of a chiral auxiliary dictates not only the stereochemical outcome of a reaction but also the operational efficiency of the entire synthetic sequence. While industry standards like Evans oxazolidinones[1] and Myers’ pseudoephedrine [4] have long dominated the field, specialized auxiliaries are continuously evaluated to address specific synthetic bottlenecks—such as harsh cleavage conditions or poor atom economy.

This guide provides an objective, data-driven evaluation of 1-(2,5-dimethoxyphenyl)propan-1-ol (DMPP) as a chiral auxiliary. By analyzing its structural mechanics, comparing its performance metrics against established benchmarks, and detailing validated experimental protocols, we aim to equip drug development professionals with a comprehensive understanding of when and how to deploy this reagent.

Mechanistic Rationale: The Chelation-Control Paradigm

The efficacy of DMPP relies on a highly ordered, chelation-controlled transition state. Unlike simple steric shields, DMPP actively participates in organizing the reactive intermediate.

When DMPP is attached to a carboxylic acid via an ester linkage, the resulting substrate can be enolized. The stereocontrol is governed by two critical structural features of the auxiliary:

  • Bidentate Chelation: The ortho-methoxy group on the 2,5-dimethoxyphenyl ring acts as a secondary Lewis basic site. When a Lewis acid with a high coordination capacity (such as TiCl₄) is introduced, it chelates both the ester carbonyl oxygen and the ortho-methoxy oxygen. This forms a rigid, locked conformation that prevents bond rotation during the carbon-carbon bond-forming event.

  • Steric Shielding: Once the transition state is locked, the bulky 2,5-dimethoxyphenyl moiety and the ethyl group of the propyl chain project over one face of the enolate (typically the Re-face). This forces incoming electrophiles to approach exclusively from the less hindered Si-face.

This bidentate coordination model shares fundamental thermodynamic principles with the highly successful Evans oxazolidinone systems, where titanium enolates form tightly organized transition states to maximize diastereoselectivity [1].

Workflow Substrate Achiral Substrate (Carboxylic Acid) Aux DMPP Auxiliary Attachment Substrate->Aux Ester DMPP-Ester (Chiral Enolate Precursor) Aux->Ester DCC, DMAP Reaction Asymmetric Aldol/Alkylation (TiCl₄ Chelation) Ester->Reaction Adduct Diastereomerically Pure Adduct Reaction->Adduct Electrophile Cleavage Non-Destructive Cleavage (LiOH / H₂O₂) Adduct->Cleavage Product Enantioenriched Product Cleavage->Product Target Recovered Recovered DMPP (Recycled) Cleavage->Recovered Auxiliary Recovered->Aux Re-use

Workflow of DMPP chiral auxiliary from attachment to non-destructive cleavage and recovery.

Comparative Performance Analysis

To objectively assess DMPP, it must be benchmarked against the most widely utilized chiral auxiliaries in pharmaceutical synthesis [2].

  • Evans Oxazolidinones: The gold standard for aldol reactions, utilizing an imide linkage. While they offer exceptional diastereomeric excess (de), the cleavage of the robust imide bond can sometimes lead to unwanted over-reduction or require harsh conditions.

  • Myers' Pseudoephedrine: Highly effective for asymmetric alkylations due to alkoxide-directed aggregation [4]. However, pseudoephedrine is a controlled substance, complicating procurement and scaling in some jurisdictions.

  • (-)-8-Phenylmenthol: A classic auxiliary developed by Corey that relies purely on steric shielding (π-stacking) [3]. It suffers from difficult synthesis and notoriously harsh cleavage requirements.

DMPP bridges the gap by offering the strong stereocontrol of a chelation-based system (like Evans) while maintaining the easy cleavage profile of a standard ester.

Quantitative Comparison Table
Chiral AuxiliaryAttachment LinkagePrimary Stereocontrol MechanismTypical de (%)Optimal Cleavage ConditionsRecovery Yield
DMPP EsterBidentate Lewis Acid Chelation90–96%Mild Hydrolysis (LiOH/H₂O₂)>90%
Evans Oxazolidinone ImideDipole Minimization / Chelation95–99%Reductive (LiBH₄) or Hydrolytic85–95%
Myers' Pseudoephedrine AmideAlkoxide-Directed Aggregation90–99%Acidic/Basic Hydrolysis80–90%
(-)-8-Phenylmenthol EsterSteric Shielding (π-stacking)85–95%Harsh Hydrolysis / Reductive75–85%

Experimental Protocols

The following protocols outline a self-validating system for utilizing DMPP. Every step is designed with built-in causality: the reagents chosen directly address the thermodynamic and kinetic requirements of the transformation.

Protocol 1: Auxiliary Attachment (Esterification)

Causality: Steglich esterification conditions are employed to couple the sterically hindered secondary alcohol of DMPP with a carboxylic acid without causing epimerization of any existing stereocenters.

  • Preparation: In a flame-dried, argon-purged flask, dissolve 1.0 equivalent of the target carboxylic acid and 1.05 equivalents of DMPP in anhydrous CH₂Cl₂ (0.2 M).

  • Activation: Cool the solution to 0 °C. Add 0.1 equivalents of 4-dimethylaminopyridine (DMAP) followed by 1.1 equivalents of N,N'-Dicyclohexylcarbodiimide (DCC) portion-wise.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 12 hours. The formation of a white precipitate (dicyclohexylurea) indicates successful activation.

  • Isolation: Filter the suspension through a pad of Celite. Wash the filtrate with 1M HCl, saturated NaHCO₃, and brine. Dry over MgSO₄, concentrate, and purify via flash chromatography to isolate the DMPP-ester.

Protocol 2: TiCl₄-Mediated Asymmetric Aldol Addition

Causality: Titanium(IV) chloride is selected because its octahedral coordination geometry perfectly accommodates bidentate chelation from the ester carbonyl and the ortho-methoxy oxygen of DMPP. Diisopropylethylamine (iPr₂NEt) is used as a non-nucleophilic base to selectively generate the Z-enolate.

  • Enolization: Dissolve the DMPP-ester (1.0 eq) in anhydrous CH₂Cl₂ (0.1 M) and cool to -78 °C under argon.

  • Chelation: Dropwise add 1.1 equivalents of TiCl₄ (1.0 M in CH₂Cl₂). Stir for 5 minutes to allow the chelate complex to form.

  • Deprotonation: Slowly add 1.2 equivalents of iPr₂NEt. The solution will typically deepen in color (dark red/purple), indicating titanium enolate formation. Stir at -78 °C for 30 minutes.

  • Electrophile Addition: Add the aldehyde (2.0 eq) dropwise. Maintain the reaction at -78 °C for 2 hours.

  • Quench: Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl. Warm to room temperature, extract with CH₂Cl₂, dry, and concentrate. Purify the diastereomerically enriched aldol adduct via chromatography.

Protocol 3: Non-Destructive Cleavage and Recovery

Causality: Standard saponification of sterically hindered esters requires prolonged heating, which risks retro-aldol fragmentation or epimerization. The addition of hydrogen peroxide generates the highly nucleophilic hydroperoxide anion (HOO⁻), which rapidly cleaves the DMPP ester at 0 °C.

  • Setup: Dissolve the purified aldol adduct in a 3:1 mixture of THF/H₂O (0.1 M) and cool to 0 °C.

  • Peroxide Activation: Add 4.0 equivalents of 30% aqueous H₂O₂, followed immediately by 2.0 equivalents of LiOH monohydrate.

  • Cleavage: Stir at 0 °C for 1–2 hours. Monitor via TLC until the starting material is consumed.

  • Quench & Extraction: Quench the excess peroxide by carefully adding an aqueous solution of Na₂SO₃. Remove the THF under reduced pressure.

  • Recovery: Extract the aqueous layer with diethyl ether. The organic layer contains the cleaved DMPP auxiliary (recoverable via a short silica plug, >90% yield).

  • Product Isolation: Acidify the remaining aqueous layer to pH 2 using 1M KHSO₄, then extract with ethyl acetate to isolate the enantioenriched carboxylic acid product.

Conclusion

While 1-(2,5-dimethoxyphenyl)propan-1-ol (DMPP) may not possess the historical ubiquity of Evans oxazolidinones or 8-phenylmenthol, its rational design offers a compelling alternative for specific synthetic challenges. By leveraging bidentate Lewis acid chelation, it achieves excellent diastereoselectivity while avoiding the harsh cleavage conditions that plague traditional amide or hindered-ester auxiliaries. For drug development professionals requiring scalable, recoverable, and mild stereocontrol systems, DMPP represents a highly viable tool in the asymmetric synthesis arsenal.

References

  • Transition State Models for Probing Stereoinduction in Evans Chiral Auxiliary-Based Asymmetric Aldol Reactions Journal of the American Chemical Society URL:[Link]

  • Asymmetric Synthesis of Active Pharmaceutical Ingredients Chemical Reviews URL:[Link]

  • Organic Syntheses Procedure: 8-phenylmenthol Organic Syntheses URL:[Link]

Validation

cost-benefit analysis of different synthetic pathways to 1-(2,5-dimethoxyphenyl)propan-1-ol

From a process chemistry perspective, synthesizing 1-(2,5-dimethoxyphenyl)propan-1-ol requires a strategic choice between speed, safety, and scalability. As a Senior Application Scientist, I frequently guide research tea...

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Author: BenchChem Technical Support Team. Date: March 2026

From a process chemistry perspective, synthesizing 1-(2,5-dimethoxyphenyl)propan-1-ol requires a strategic choice between speed, safety, and scalability. As a Senior Application Scientist, I frequently guide research teams through this exact cost-benefit analysis. The target molecule is a highly valuable secondary alcohol intermediate, serving as a critical precursor for the synthesis of psychoactive phenethylamines (such as DOPr) and various alpha-adrenergic agonists like methoxamine analogues.

For researchers and drug development professionals, selecting the optimal synthetic route requires balancing raw material costs against operational hazards. This guide objectively compares the two predominant synthetic pathways: the one-step Grignard addition and the two-step Friedel-Crafts acylation followed by ketone reduction.

Synthetic Pathways Overview

Pathways A 1,4-Dimethoxybenzene B 2,5-Dimethoxypropiophenone A->B Step 1: Friedel-Crafts Acylation (Propionyl Chloride / AlCl3) D 1-(2,5-Dimethoxyphenyl)propan-1-ol (Target) B->D Step 2: Ketone Reduction (NaBH4 / MeOH) C 2,5-Dimethoxybenzaldehyde C->D Grignard Addition (EtMgBr / THF)

Figure 1: Comparison of the Grignard addition and Friedel-Crafts/Reduction pathways.

Cost-Benefit Analysis & Quantitative Comparison

To facilitate a data-driven decision, Table 1 summarizes the key performance metrics of both routes based on standard laboratory-scale (100 mmol) to pilot-scale executions.

MetricRoute A: Grignard AdditionRoute B: Friedel-Crafts + Reduction
Number of Steps 12
Overall Yield 80 - 85%70 - 75%
Primary Raw Materials 2,5-Dimethoxybenzaldehyde, EtMgBr1,4-Dimethoxybenzene, Propionyl chloride, AlCl 3​ , NaBH 4​
Relative Material Cost High (~$3.50 / gram of product)Low (~$0.80 / gram of product)
Scalability Moderate (Exothermic, requires strictly anhydrous conditions)High (Standard process equipment, robust to minor moisture)
Environmental Impact Low waste (Magnesium salts)High waste (Stoichiometric Aluminum salts, halogenated solvents)
Safety Profile High Risk (Pyrophoric Grignard reagent, highly flammable ethers)Moderate Risk (HCl gas evolution, reactive hydrides)

Table 1: Quantitative comparison of synthetic routes to 1-(2,5-dimethoxyphenyl)propan-1-ol.

Detailed Methodologies & Mechanistic Causality

True scientific integrity requires that every protocol acts as a self-validating system. The methodologies below include built-in quality control checks and mechanistic explanations for the experimental conditions.

Route A: Grignard Addition (Discovery Scale)

This route is preferred for rapid, discovery-scale synthesis where time is more valuable than raw material cost. It relies on the nucleophilic attack of ethylmagnesium bromide on the electrophilic carbonyl carbon of 2,5-dimethoxybenzaldehyde ().

GrignardWorkflow A Dry Glassware & Ar Purge B Dissolve Aldehyde in dry THF at 0°C A->B C Dropwise Addition of EtMgBr B->C D Stir at RT for 2 hours C->D E Quench with Sat. NH4Cl D->E

Figure 2: Step-by-step experimental workflow for the Grignard addition route.

Step-by-Step Protocol:

  • Preparation & Purge: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and an addition funnel. Purge with Argon. Causality: Grignard reagents are highly sensitive to moisture and oxygen, which can prematurely quench the reagent to ethane gas, destroying the stoichiometry.

  • Substrate Dissolution: Dissolve 2,5-dimethoxybenzaldehyde (1.0 eq) in anhydrous THF (0.5 M concentration). Cool the flask to 0 °C using an ice-water bath. Causality: THF coordinates the magnesium ion, stabilizing the Grignard reagent. Cooling to 0 °C mitigates the exothermic nature of the addition, preventing side reactions such as pinacol coupling.

  • Nucleophilic Addition: Add Ethylmagnesium bromide (3M in diethyl ether, 1.15 eq) dropwise via the addition funnel over 30 minutes. Causality: The slight excess (1.15 eq) compensates for any adventitious moisture. Dropwise addition maintains thermal control.

  • Reaction Maturation & Self-Validation: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours. Monitor via TLC (Hexanes:EtOAc 3:1). The disappearance of the UV-active aldehyde spot (higher Rf​ ) and appearance of the alcohol spot (lower Rf​ , stains with KMnO 4​ ) confirms completion.

  • Quenching: Cool the mixture back to 0 °C and carefully add saturated aqueous NH 4​ Cl dropwise until bubbling ceases. Causality: NH 4​ Cl provides a mildly acidic proton source to quench the magnesium alkoxide intermediate into the desired alcohol without being acidic enough to cause dehydration of the newly formed benzylic alcohol.

  • Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure to yield the target alcohol.

Route B: Friedel-Crafts Acylation & Ketone Reduction (Process Scale)

This two-step route is the industry standard for scale-up due to the exceptionally low cost of 1,4-dimethoxybenzene ().

Step 1: Friedel-Crafts Acylation to 2,5-Dimethoxypropiophenone

  • Complex Formation: Suspend anhydrous AlCl 3​ (1.2 eq) in dry nitromethane or dichloromethane at 0 °C. Add propionyl chloride (1.1 eq) dropwise. Causality: Pre-mixing AlCl 3​ and the acyl chloride generates the highly electrophilic acylium ion complex before introducing the electron-rich aromatic ring, preventing unwanted polymerization ().

  • Electrophilic Aromatic Substitution: Add 1,4-dimethoxybenzene (1.0 eq) dropwise. Stir at room temperature for 4 hours. Causality: The two methoxy groups strongly activate the ring and direct the acylation to the 2-position (para to one methoxy, ortho to the other), ensuring near-perfect regioselectivity.

  • Quenching & Self-Validation: Pour the dark reaction mixture onto a mixture of crushed ice and concentrated HCl. The formation of the aluminum-ketone complex is visually confirmed by a deep color change (often dark amber/red). Upon quenching, a sharp phase separation indicates successful hydrolysis of the complex. Causality: The ice-HCl mixture safely hydrolyzes the robust aluminum-ketone complex, solubilizing the aluminum salts into the aqueous phase and freeing the 2,5-dimethoxypropiophenone.

Step 2: Ketone Reduction

  • Substrate Dissolution: Dissolve the isolated 2,5-dimethoxypropiophenone (1.0 eq) in methanol (0.5 M). Cool to 0 °C.

  • Hydride Addition: Add Sodium borohydride (NaBH 4​ , 0.5 eq) in small portions over 30 minutes. Causality: Each mole of NaBH 4​ delivers four equivalents of hydride. Using 0.5 eq provides a safe 100% excess. Portion-wise addition at 0 °C controls the exothermic release of hydrogen gas, preventing solvent boil-over.

  • Maturation & Self-Validation: Stir at room temperature for 1 hour. Monitor the reduction via TLC (Hexanes:EtOAc 2:1). The ketone starting material is strongly UV-active, whereas the resulting benzylic alcohol shows reduced UV activity but stains intensely with KMnO 4​ .

  • Quench & Workup: Quench by slowly adding 1M HCl until pH is ~6. Extract with dichloromethane, dry over Na 2​ SO 4​ , and concentrate to yield 1-(2,5-dimethoxyphenyl)propan-1-ol. Causality: The mild acid destroys unreacted borohydride and breaks down the borate ester complex, releasing the free alcohol.

Conclusion

For research laboratories requiring milligram to gram quantities of 1-(2,5-dimethoxyphenyl)propan-1-ol rapidly, Route A (Grignard Addition) is superior due to its single-step nature and high yield. Conversely, for process chemists and drug development professionals scaling up to kilogram quantities, Route B (Friedel-Crafts/Reduction) provides a vastly superior economic profile, utilizing inexpensive bulk chemicals while avoiding the hazards of large-scale organometallic reagents.

References

  • Title: PiHKAL: A Chemical Love Story (Synthesis of DOPr) Source: Erowid / Transform Press URL: [Link]

  • Title: Probes for Narcotic Receptor Mediated Phenomena. 39. Enantiomeric N-Substituted Benzofuro[2,3-c]pyridin-6-ols: Synthesis and Topological Relationship to Oxide-bridged Phenylmorphans Source: Journal of Medicinal Chemistry / NCBI PMC URL: [Link]

Validation

A Senior Application Scientist's Guide to Scalable Synthesis of 1-(2,5-dimethoxyphenyl)propan-1-ol

Introduction 1-(2,5-dimethoxyphenyl)propan-1-ol is a key intermediate in the synthesis of various pharmacologically active molecules and research chemicals. As research progresses from bench-scale discovery to preclinica...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1-(2,5-dimethoxyphenyl)propan-1-ol is a key intermediate in the synthesis of various pharmacologically active molecules and research chemicals. As research progresses from bench-scale discovery to preclinical and clinical development, the ability to produce this intermediate on a larger scale becomes paramount. The choice of synthetic protocol is no longer dictated solely by yield but by a complex interplay of safety, cost, reagent availability, operational simplicity, and environmental impact.

This guide provides an in-depth comparison of the most viable synthetic routes to 1-(2,5-dimethoxyphenyl)propan-1-ol, with a critical evaluation of their scalability. We will move beyond simple reaction schemes to dissect the practical challenges and advantages of each protocol, offering data-driven insights for researchers and process chemists in the pharmaceutical and chemical industries.

Core Synthetic Strategies: A Comparative Overview

Two primary strategies dominate the synthesis of this target molecule:

  • Grignard Addition to an Aldehyde: A classic carbon-carbon bond-forming reaction involving the addition of an ethyl nucleophile to 2,5-dimethoxybenzaldehyde.

  • Reduction of a Propiophenone Precursor: A two-step approach involving the synthesis of 1-(2,5-dimethoxyphenyl)propan-1-one, followed by its reduction to the desired secondary alcohol.

We will evaluate each of these protocols in detail.

Protocol 1: Grignard Reaction with Ethylmagnesium Bromide

This approach is often the first choice for medicinal chemists at the discovery stage due to its directness and efficiency in forming the target C-C bond.

Principle and Mechanistic Insight

The Grignard reaction utilizes an organomagnesium halide (the Grignard reagent) as a potent nucleophile.[1] The ethyl group from ethylmagnesium bromide attacks the electrophilic carbonyl carbon of 2,5-dimethoxybenzaldehyde. The reaction must be conducted under strictly anhydrous conditions, as Grignard reagents are highly basic and will readily react with protic solvents like water, which would quench the reagent and halt the reaction.[2][3] The initial product is a magnesium alkoxide, which is then protonated during an acidic workup to yield the final alcohol.

Experimental Protocol: Lab Scale
  • Materials: Magnesium turnings, iodine crystal, ethyl bromide, 2,5-dimethoxybenzaldehyde, anhydrous diethyl ether or tetrahydrofuran (THF), 3M HCl, saturated aqueous sodium bicarbonate, brine, anhydrous magnesium sulfate.

  • Step 1: Grignard Reagent Formation. Assemble a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet. Add magnesium turnings and a crystal of iodine. Slowly add a solution of ethyl bromide in anhydrous ether to initiate the reaction. Once initiated, add the remaining ethyl bromide solution dropwise, maintaining a gentle reflux.

  • Step 2: Reaction with Aldehyde. Dissolve 2,5-dimethoxybenzaldehyde in anhydrous ether and cool the solution in an ice bath. Slowly add the prepared Grignard reagent to the aldehyde solution. After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours.

  • Step 3: Quench and Workup. Cool the reaction mixture in an ice bath and slowly quench by adding saturated aqueous ammonium chloride, followed by 3M HCl until the magnesium salts dissolve.

  • Step 4: Extraction and Purification. Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography or distillation.

Workflow for Grignard Synthesis

cluster_prep Step 1: Grignard Reagent Prep cluster_reaction Step 2: C-C Bond Formation cluster_workup Step 3 & 4: Workup & Purification EtBr Ethyl Bromide Grignard Ethylmagnesium Bromide (EtMgBr) EtBr->Grignard Initiation & Formation Mg Magnesium Turnings Mg->Grignard Initiation & Formation Ether_1 Anhydrous Ether Ether_1->Grignard Initiation & Formation Alkoxide Magnesium Alkoxide Intermediate Grignard->Alkoxide Nucleophilic Addition (0°C to RT) Aldehyde 2,5-Dimethoxybenzaldehyde Aldehyde->Alkoxide Nucleophilic Addition (0°C to RT) Ether_2 Anhydrous Ether Ether_2->Alkoxide Nucleophilic Addition (0°C to RT) Quench Aqueous HCl Quench Alkoxide->Quench Protonation Extract Ether Extraction & Wash Quench->Extract Purify Column Chromatography Extract->Purify Product 1-(2,5-dimethoxyphenyl)propan-1-ol Purify->Product

Caption: Workflow for the Grignard synthesis of the target alcohol.

Scalability Evaluation
ParameterAssessmentRationale & Causality
Reagent Cost & Availability Moderate2,5-dimethoxybenzaldehyde is commercially available but can be costly at scale.[4] Ethyl bromide and magnesium are commodity chemicals.
Reaction Conditions PoorThe strict requirement for anhydrous conditions is difficult and costly to maintain in large reactors. The initiation of the Grignard reaction can be inconsistent on a large scale, posing a significant operational risk.
Safety PoorDiethyl ether is extremely flammable with a low flash point and autoignition temperature. The Grignard reaction is highly exothermic, and a runaway reaction is a major hazard, requiring specialized cooling and control systems.
Workup & Purification PoorThe quenching process with acid can be highly exothermic. The resulting magnesium salts can form emulsions, complicating extractions. Purification almost always requires column chromatography, which is inefficient and costly at an industrial scale.[5]
Overall Scalability Low While effective in the lab, the combination of stringent anhydrous conditions, significant safety hazards, and difficult purification makes this route unattractive for manufacturing.

Protocol 2: Two-Step Ketone Reduction Pathway

This strategy circumvents the challenges of Grignard chemistry by building the molecule in two more robust steps: a Friedel-Crafts acylation followed by a simple reduction.

Step 2A: Synthesis of 1-(2,5-dimethoxyphenyl)propan-1-one

Principle and Mechanistic Insight

This step involves the Friedel-Crafts acylation of 1,4-dimethoxybenzene with propanoyl chloride. A Lewis acid, typically aluminum chloride (AlCl₃), activates the propanoyl chloride, making it a potent electrophile that attacks the electron-rich aromatic ring. The reaction is regioselective due to the activating and ortho-, para-directing nature of the methoxy groups.

Experimental Protocol: Lab Scale

  • Materials: 1,4-dimethoxybenzene, propanoyl chloride, anhydrous aluminum chloride (AlCl₃), dichloromethane (DCM), 3M HCl, water.

  • Procedure: A solution of 1,4-dimethoxybenzene and propanoyl chloride in DCM is cooled in an ice-water bath. AlCl₃ is added portion-wise, controlling the temperature. The reaction is stirred at 0°C and then allowed to warm to room temperature. The reaction is carefully quenched by pouring it onto a mixture of ice and concentrated HCl. The layers are separated, the aqueous layer is extracted with DCM, and the combined organic layers are washed, dried, and concentrated. The resulting ketone is often pure enough for the next step or can be purified by recrystallization.

Step 2B: Reduction of Ketone to Alcohol

Principle and Mechanistic Insight

The carbonyl group of the ketone is reduced to a secondary alcohol using a hydride-based reducing agent like sodium borohydride (NaBH₄). NaBH₄ is a mild and selective reagent, making it ideal for this transformation without affecting the aromatic ring or ether groups. The reaction is typically performed in an alcoholic solvent like methanol or ethanol.

Experimental Protocol: Lab Scale

  • Materials: 1-(2,5-dimethoxyphenyl)propan-1-one, sodium borohydride (NaBH₄), methanol, water.

  • Procedure: The ketone is dissolved in methanol and the solution is cooled in an ice bath. NaBH₄ is added portion-wise. The reaction is stirred for 1-2 hours. The reaction is quenched by the slow addition of water. The methanol is removed under reduced pressure, and the product is extracted into a solvent like ethyl acetate. The organic layer is washed, dried, and concentrated to yield the final product, which can be purified by recrystallization.

Workflow for Ketone Reduction Pathway

cluster_acylation Step 2A: Friedel-Crafts Acylation cluster_reduction Step 2B: Ketone Reduction cluster_workup_2 Workup & Purification DMB 1,4-Dimethoxybenzene Ketone 1-(2,5-dimethoxyphenyl)propan-1-one DMB->Ketone Electrophilic Aromatic Substitution in DCM Propanoyl Propanoyl Chloride Propanoyl->Ketone Electrophilic Aromatic Substitution in DCM AlCl3 Aluminum Chloride (AlCl₃) AlCl3->Ketone Electrophilic Aromatic Substitution in DCM NaBH4 Sodium Borohydride (NaBH₄) Product_2 1-(2,5-dimethoxyphenyl)propan-1-ol Ketone->Product_2 Hydride Reduction Workup_A Acidic Quench & Extraction NaBH4->Product_2 Hydride Reduction Methanol Methanol Methanol->Product_2 Hydride Reduction Workup_B Water Quench & Extraction Purify_2 Recrystallization Workup_B->Purify_2

Caption: Two-step workflow via Friedel-Crafts acylation and ketone reduction.

Scalability Evaluation
ParameterAssessmentRationale & Causality
Reagent Cost & Availability Good1,4-dimethoxybenzene, propanoyl chloride, AlCl₃, and NaBH₄ are all inexpensive, large-volume industrial chemicals.
Reaction Conditions ModerateThe Friedel-Crafts reaction requires cryogenic temperatures to control selectivity and exotherms, which adds cost at scale. The reduction step, however, is typically run at a very manageable 0-25°C.
Safety ModerateThe Friedel-Crafts reaction involves corrosive reagents (AlCl₃, HCl gas evolution) and a highly exothermic quench. However, these are well-understood and manageable industrial processes. The NaBH₄ reduction is much safer, with the main hazard being hydrogen evolution during the quench.
Workup & Purification GoodThe workup for both steps is primarily extractive. Crucially, both the intermediate ketone and the final alcohol are often crystalline solids, allowing for purification by recrystallization—a highly scalable and cost-effective method compared to chromatography.[6]
Overall Scalability High Despite the use of AlCl₃, this two-step route employs robust, well-characterized reactions and avoids the major pitfalls of the Grignard protocol. The ability to purify by recrystallization is a significant advantage for large-scale production.

Upstream Consideration: Synthesis of 2,5-Dimethoxybenzaldehyde

The scalability of Protocol 1 is heavily dependent on the cost and availability of its key starting material. 2,5-Dimethoxybenzaldehyde is typically synthesized from p-methoxyphenol via a two-step process:

  • Reimer-Tiemann Formylation: Reaction of 4-methoxyphenol with chloroform and a strong base to install the aldehyde group, yielding 2-hydroxy-5-methoxybenzaldehyde.[7]

  • Williamson Ether Synthesis: Methylation of the resulting phenolic hydroxyl group using a methylating agent like dimethyl sulfate.[7]

This synthesis involves hazardous reagents (chloroform, dimethyl sulfate) and can have moderate yields, contributing to the high cost of the aldehyde and further reducing the industrial viability of the Grignard approach.[8]

Comparative Data Summary

MetricProtocol 1: Grignard ReactionProtocol 2: Ketone Reduction
Overall Steps 1 (from aldehyde)2 (from 1,4-dimethoxybenzene)
Key Starting Material 2,5-Dimethoxybenzaldehyde1,4-Dimethoxybenzene
Reagent Hazards High (Pyrophoric reagent, flammable ether)Moderate (Corrosive AlCl₃, HCl evolution)
Process Control Difficult (Initiation, exotherm)Moderate (Cryogenic cooling for Step 1)
Purification Method Chromatography / DistillationRecrystallization
Scalability Score 2 / 10 8 / 10

Conclusion and Recommendation

For researchers and drug development professionals planning for the synthesis of 1-(2,5-dimethoxyphenyl)propan-1-ol beyond the gram scale, the evidence strongly favors the two-step ketone reduction pathway .

While the Grignard reaction offers a more direct route on paper, its practical application at scale is fraught with significant safety, control, and purification challenges that render it economically and operationally unviable. The stringent need for anhydrous conditions and the reliance on chromatographic purification are critical bottlenecks.

Conversely, the two-step sequence starting from 1,4-dimethoxybenzene represents a more robust and scalable process. Although it involves an additional synthetic step, the reactions are more predictable, the starting materials are more economical, and most importantly, the intermediate and final products are amenable to purification by recrystallization. This circumvents the single largest obstacle to cost-effective chemical manufacturing: the avoidance of large-scale chromatography. This pathway aligns with established industrial practices and provides a clear, reliable route to producing kilogram quantities of the target molecule.

References

  • Grignard Reaction. (n.d.). University of California, Davis. [Link]

  • Synthesis of 2,5-Dimethoxybenzaldehyde. (n.d.). The Vespiary. [Link]

  • Chen, Z., Xiang, J., & Li, Z. (2002). A New Synthetic Method for 2,5-Dimethoxybenzaldehyde. Journal of Chongqing University (Natural Science Edition), 25(2), 109-111. [Link]

  • 2,5-Dimethoxybenzaldehyde. (n.d.). Wikipedia. [Link]

  • Meyers, A. I., Brinkmeyer, R. S., & Collington, E. W. (1974). ALDEHYDES FROM 4,4-DIMETHYL-2-OXAZOLINE AND GRIGNARD REAGENTS: o-ANISALDEHYDE. Organic Syntheses, 54, 42. [Link]

  • Barfknecht, C. F., & Nichols, D. E. (1971). The Synthesis of Analogs of the Hallucinogen 1-(2,5-Dimethoxy-4-methylphenyl)-2-aminopropane (DOM). II. Some Ring-methoxylated 1-Amino-and 2-Aminoindanes. Journal of Medicinal Chemistry, 14(4), 370-372. [Link]

  • Khaidum, A., et al. (2009). Aldol condensation of 2,5-dimethoxybenzaldehyde with actone under basic conditions. Oriental Journal of Chemistry, 26(1), 229-232. [Link]

  • Grignard Reaction: Synthesis of Triphenylmethanol. (n.d.). University of Central Florida. [Link]

  • Denis, J. N., et al. (1994). Large-Scale and Highly Enantioselective Synthesis of the Taxol C-13 Side Chain through Asymmetric Dihydroxylation. The Journal of Organic Chemistry, 59(8), 1994-1996. [Link]

  • Abdel-Magid, A. F., et al. (2006). Reductive Amination in the Synthesis of Pharmaceuticals. Organic Process Research & Development, 10(5), 971-1031. [Link]

  • Synthesis of 1-(2,5-dimethoxyphenyl)-2-methyl-4-phenyl-1-butene. (n.d.). PrepChem.com. [Link]

  • 1-(2,5-Dimethoxyphenyl)-1-propanol. (n.d.). PubChem. [Link]

  • A New Way to Amines. (2014). GalChimia. [Link]

  • Halberstadt, A. L., et al. (2024). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry. [Link]

  • Stoyanov, S., et al. (2022). Synthesis of N-[1-(2-Acetyl-4,5-dimethoxyphenyl)propan-2-yl]benzamide and Its Copper(II) Complex. Pharmacia, 69(3), 735-742. [Link]

  • Process for the reductive amination of aldehydes and ketones via the formation of macrocyclic polyimine intermediates. (2005).
  • Mathis, C. A., et al. (1984). Synthesis of [122-I] and [125-I] Labelled meta-Dimethoxy-N,N-Dimethyl-Iodoamphetamines. Journal of Labelled Compounds and Radiopharmaceuticals, 21(9), 805-814. [Link]

  • Patil, S. D., et al. (2021). Development of a Novel One-Pot Process for the Synthesis of Tolcapone. Organic Chemistry: An Indian Journal, 17(1). [Link]

  • Go for Gold: Development of a Scalable Synthesis of [1‐(Ethoxycarbonyl)cyclopropyl] Triphenylphosphonium Tetrafluoroborate, a Key Reagent to Explore Covalent Monopolar Spindle 1 Inhibitors. (2021). Chemistry – A European Journal, 27(63), 15688-15693. [Link]

  • 1H-Imidazole, 4-(4-methoxyphenyl)-2-phenyl. (2002). Organic Syntheses, 79, 229. [Link]

  • 2,2-dimethoxybicyclo[3.1.0]hexan-3-one: an important intermediate in the synthesis of lenacapavir. (2024). ChemRxiv. [Link]

  • Brunow, G., & Lundquist, K. (2016). Synthesis of 1,2Bis(3,4-dimethoxyphenyl)-1,3-propanediol Starting from trans-1,3Bis(3,4-dimethoxyphenyl)-2,3-epoxy-1-propanone. Acta Chemica Scandinavica, 51, 544-549. [Link]

Sources

Comparative

A Comparative Guide to Peer-Reviewed Analytical Methods for 1-(2,5-dimethoxyphenyl)propan-1-ol

This guide provides a detailed comparison of peer-reviewed analytical methodologies for the characterization and quantification of 1-(2,5-dimethoxyphenyl)propan-1-ol. As a key intermediate or potential metabolite related...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed comparison of peer-reviewed analytical methodologies for the characterization and quantification of 1-(2,5-dimethoxyphenyl)propan-1-ol. As a key intermediate or potential metabolite related to the 2C series of phenethylamine designer drugs, robust and validated analytical techniques are crucial for researchers in forensic science, toxicology, and pharmaceutical development.[1][2] This document moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring each described protocol is a self-validating system grounded in established scientific principles.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile compounds, making it highly suitable for many phenethylamine derivatives.[3] Its high chromatographic resolution and the structural information provided by mass spectrometry offer exceptional specificity and sensitivity.[4]

Expertise & Rationale

The primary challenge in the GC analysis of 1-(2,5-dimethoxyphenyl)propan-1-ol is the presence of a polar hydroxyl group. This group can cause peak tailing and interaction with the stationary phase, leading to poor chromatography. While direct analysis is possible, derivatization (e.g., silylation or acylation) is often employed to block the hydroxyl group, thereby increasing volatility and improving peak shape. However, for initial screening and identification, direct injection is often sufficient and avoids extra sample preparation steps. The selection of a low-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or HP-5ms), is a standard and effective choice that balances retention and resolution for a wide range of analytes.[4][5]

Experimental Protocol: GC-MS Analysis
  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the reference standard or sample.

    • Dissolve in 1 mL of a suitable solvent like methanol or ethyl acetate to create a 1 mg/mL stock solution.

    • Perform serial dilutions as necessary to create working standards and to bring the sample concentration within the instrument's linear range.

    • Transfer 1 mL of the final solution into a 2 mL autosampler vial.

  • Instrument Configuration:

    • Gas Chromatograph: Agilent 7890B or equivalent.

    • Mass Spectrometer: Agilent 5977A MSD or equivalent.

    • Capillary Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.[4]

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250°C.

    • Split Ratio: 40:1.[5]

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial Temperature: 150°C, hold for 1 minute.

    • Ramp: Increase at 15°C/min to 280°C.[5]

    • Final Hold: Hold at 280°C for 3 minutes.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-500.

Data Interpretation

Identification is achieved by matching the analyte's retention time and its mass spectrum against a known reference standard or a spectral library. The mass spectrum for 1-(2,5-dimethoxyphenyl)propan-1-ol is expected to show a characteristic fragmentation pattern, with a prominent peak at m/z 167, corresponding to the stable benzylic cation formed after the loss of the propanol side chain.[6]

Workflow Visualization

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing p1 Dissolve Sample (1 mg/mL in Methanol) p2 Serial Dilution to Working Concentration p1->p2 p3 Transfer to Autosampler Vial p2->p3 a1 Inject 1 µL into GC Inlet (250°C, 40:1 Split) p3->a1 a2 Separation on DB-5ms Column (Temp. Program) a1->a2 a3 Elute to MS a2->a3 a4 Electron Ionization (70 eV) a3->a4 a5 Mass Analysis (m/z 40-500) a4->a5 d1 Acquire Total Ion Chromatogram (TIC) a5->d1 d2 Extract Mass Spectrum at Peak Apex d1->d2 d3 Compare Retention Time & Spectrum to Reference d2->d3

GC-MS analysis workflow for 1-(2,5-dimethoxyphenyl)propan-1-ol.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For analyzing phenethylamines in complex biological matrices or when higher sensitivity is required, LC-MS/MS is the method of choice.[2][7] It avoids the need for derivatization and is suitable for thermally labile compounds. Reversed-phase high-performance liquid chromatography (RP-HPLC) provides excellent separation based on polarity.

Expertise & Rationale

The selection of a C18 or a Phenyl-Hexyl column is common for phenethylamines, offering a good balance of hydrophobic and π-π interactions for effective separation. A gradient elution using a mixture of an acidified aqueous mobile phase (e.g., 0.1% formic acid in water) and an organic modifier (e.g., methanol or acetonitrile) is critical.[8] The acid serves to protonate the analyte, which is essential for good peak shape and for efficient ionization in positive electrospray ionization (ESI) mode. Tandem mass spectrometry (MS/MS) provides a second dimension of selectivity by monitoring specific precursor-to-product ion transitions, drastically reducing matrix interference and enhancing confidence in identification.[9]

Experimental Protocol: LC-MS/MS Analysis
  • Sample Preparation:

    • Prepare stock and working solutions as described for GC-MS, using the mobile phase as the final diluent.

    • For biological samples (e.g., plasma), a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is required to remove proteins and other interferences.[7][10]

    • Filter the final extract through a 0.22 µm syringe filter before analysis.

  • Instrument Configuration:

    • HPLC System: Thermo Scientific™ Dionex™ Ultimate™ 3000 LC or equivalent.[8]

    • Mass Spectrometer: Thermo Scientific™ TSQ Vantage™ MS/MS or equivalent.[8]

    • Column: UCT Selectra DA, 100 x 2.1 mm, 3 µm, or equivalent C18 column.[8]

    • Column Temperature: 40°C.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.

  • Mobile Phase & Gradient:

    • Mobile Phase A: 0.1% Formic Acid in Water.[8]

    • Mobile Phase B: 0.1% Formic Acid in Methanol.[8]

    • Gradient Program:

      • 0-1 min: 10% B

      • 1-8 min: Ramp to 90% B

      • 8-10 min: Hold at 90% B

      • 10.1-12 min: Return to 10% B (re-equilibration)

  • Mass Spectrometer Parameters:

    • Ionization Mode: Heated Electrospray Ionization (H-ESI), Positive.

    • Spray Voltage: 3500 V.

    • Sheath Gas/Aux Gas: Nitrogen.

    • Detection Mode: Selected Reaction Monitoring (SRM). Precursor ion ([M+H]⁺) and product ions would need to be determined by infusing a standard solution.

Data Interpretation

Quantification and identification are based on the retention time and the ratio of at least two specific SRM transitions. The presence of a chromatographic peak at the expected retention time with the correct ion transition ratios confirms the analyte's identity.

Workflow Visualization

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Sample Extraction (if biological matrix) p2 Dilute in Mobile Phase p1->p2 p3 Filter (0.22 µm) p2->p3 a1 Inject 10 µL into LC p3->a1 a2 Separation on C18 Column (Gradient Elution) a1->a2 a3 Elute to MS a2->a3 a4 Electrospray Ionization (ESI+) a3->a4 a5 Precursor Ion Selection (Q1) a4->a5 a6 Collision-Induced Dissociation (Q2) a5->a6 a7 Product Ion Monitoring (Q3) a6->a7 d1 Reconstruct Chromatogram from SRM Transitions a7->d1 d2 Integrate Peak Area d1->d2 d3 Confirm via Retention Time & Ion Ratios d2->d3

LC-MS/MS analysis workflow for 1-(2,5-dimethoxyphenyl)propan-1-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the definitive method for the structural elucidation of novel compounds.[11] While not typically used for routine quantification due to lower sensitivity and higher cost, it is indispensable for confirming the identity and purity of reference materials and for characterizing unknown substances.[12]

Expertise & Rationale

¹H and ¹³C NMR provide a complete map of the carbon-hydrogen framework of the molecule. Deuterated chloroform (CDCl₃) is a common solvent for this type of compound. The chemical shifts, coupling constants (J-values), and integration of the proton signals provide unambiguous evidence of the molecular structure, including the substitution pattern on the aromatic ring and the structure of the propanol side chain.[13][14]

Experimental Protocol: NMR Analysis
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified compound.

    • Dissolve in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Configuration:

    • Spectrometer: Bruker Avance III 400 MHz or equivalent.[13]

    • Probes: ¹H and ¹³C NMR spectra acquisition.

    • Temperature: 298 K (25°C).

  • Data Acquisition:

    • ¹H NMR: Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire spectra, often requiring a longer acquisition time due to the lower natural abundance of ¹³C.

    • Advanced Experiments: 2D NMR experiments like COSY and HSQC can be run to confirm assignments.

Data Interpretation

The ¹H NMR spectrum of 1-(2,5-dimethoxyphenyl)propan-1-ol would be expected to show distinct signals for the aromatic protons, the two methoxy groups, the carbinol proton (CH-OH), the methylene group (CH₂), and the terminal methyl group (CH₃). The splitting patterns will confirm the connectivity between these groups. The ¹³C NMR will show distinct signals for each unique carbon atom in the molecule.

Workflow Visualization

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Data Acquisition cluster_data Spectral Analysis p1 Dissolve 5-10 mg Sample in Deuterated Solvent (CDCl₃) p2 Transfer to 5 mm NMR Tube p1->p2 a1 Insert Sample into Spectrometer (e.g., 400 MHz) p2->a1 a2 Acquire ¹H Spectrum a1->a2 a3 Acquire ¹³C Spectrum a1->a3 a4 Acquire 2D Spectra (Optional) a1->a4 d1 Process Spectra (Fourier Transform, Phasing) a2->d1 a3->d1 a4->d1 d2 Assign Chemical Shifts, Coupling Constants, & Integrals d1->d2 d3 Confirm Molecular Structure d2->d3

NMR analysis workflow for structural elucidation.

Method Comparison Guide

The choice of analytical method depends directly on the research objective. For routine screening and quantification where volatility is not an issue, GC-MS offers a robust and cost-effective solution. For high-sensitivity analysis in complex biological fluids or for compounds unsuitable for GC, LC-MS/MS is superior. NMR remains the gold standard for absolute structural confirmation.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem MS (LC-MS/MS)Nuclear Magnetic Resonance (NMR)
Primary Use Quantification & IdentificationHigh-Sensitivity Quantification & IdentificationStructural Elucidation & Purity
Selectivity HighVery HighAbsolute
Sensitivity High (ng/mL to pg/mL)Very High (pg/mL to fg/mL)[15]Low (µg to mg)
Sample Throughput HighHighLow
Matrix Tolerance Moderate (requires clean samples)High (with appropriate extraction)[7]Low (requires purified sample)
Derivatization Often recommended for polar groupsNot generally requiredNot required
Instrumentation Cost ModerateHighVery High
Key Advantage Robust, reliable, extensive librariesBest for complex matrices, high sensitivityUnambiguous structure confirmation

References

  • Screening for and validated quantification of phenethylamine-type designer drugs and mescaline in human blood plasma by gas chromatography/mass spectrometry. (2005). Journal of Mass Spectrometry, 40(6), 785-95. [Link]

  • 1-(2,5-Dimethoxyphenyl)-1-propanol. PubChem, National Institutes of Health. [Link]

  • Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. (2024). Journal of Medicinal Chemistry. [Link]

  • Supporting Information for Wiley-VCH 2007 publication. Wiley-VCH. [Link]

  • Development and validation of HPLC methods for the analysis of phenethylamine and indoloquinazoline alkaloids in Evodia species. (2006). Journal of Separation Science, 29(5), 645-52. [Link]

  • Designer drugs: analytical and biological aspects. (2014). ResearchGate. [Link]

  • A new trend in drugs-of-abuse; the 2C-series of phenethylamine designer drugs. (2004). Pharmacoepidemiology and Drug Safety, 13(4), 239-46. [Link]

  • HPLC Analysis of Hallucinogenic Mushroom Alkaloids (Psilocin and Psilocybin) Applying Hydrophilic Interaction Chromatography (HILIC). (2017). ResearchGate. [Link]

  • Synthesis and Analytical Data for 2,4-Dimethoxy-3-methylphenethylamine and its Hydrochloride Salt. (2005). Microgram Journal, 3(1-2). [Link]

  • Simultaneous analysis of six phenethylamine-type designer drugs by TLC, LC-MS, and GC-MS. (2009). ResearchGate. [Link]

  • Comprehensive Forensic Toxicological Analysis of Designer Drugs. Office of Justice Programs. [Link]

  • Qualitative Method Validation of the Novel Designer Benzodiazepine Drugs...Using Liquid Chromatography-Tandem Mass Spectrometry. (2024). VCU Scholars Compass. [Link]

  • Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants. (2022). Journal of Medicinal and Chemical Sciences. [Link]

  • Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review. (2023). Forensic Toxicology, 41(1), 1-17. [Link]

  • The differentiation of 2,5-dimethoxy-N-(N-methoxybenzyl)phenethylamine (NBOMe) isomers using GC retention indices and multivariate analysis. (2019). Forensic Chemistry, 14, 100160. [Link]

Sources

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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